2-(1-Piperazinyl)benzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-piperazin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQWOCMZRVUREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622297 | |
| Record name | [2-(Piperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321909-01-7 | |
| Record name | [2-(Piperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Piperazinyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 2-(1-piperazinyl)benzyl alcohol, a valuable building block in medicinal chemistry. The piperazine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. This document offers a detailed, practical approach to the preparation and analysis of this specific derivative, grounded in established chemical principles and supported by spectroscopic data.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , incorporates a piperazine ring attached to a benzyl alcohol moiety at the ortho position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The presence of a secondary amine in the piperazine ring allows for further functionalization, while the hydroxyl group of the benzyl alcohol can be involved in various chemical transformations.
Synthesis of this compound
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves the reaction of 2-hydroxybenzaldehyde with piperazine in the presence of a suitable reducing agent. The reaction proceeds in two main steps: the formation of an iminium ion intermediate, followed by its reduction to the desired amine.
Caption: Proposed synthetic route for this compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a well-reasoned approach based on standard laboratory practices for reductive amination reactions.[3]
Materials:
-
2-Hydroxybenzaldehyde
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous piperazine (1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to the flask to dissolve the reactants.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using a slight excess of piperazine helps to drive the iminium ion formation to completion and can minimize side reactions of the aldehyde.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as the iminium ion intermediate is susceptible to hydrolysis, which would lead to the starting materials. Sodium triacetoxyborohydride is also moisture-sensitive.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations as it is mild enough not to reduce the starting aldehyde and is selective for the iminium ion.[4]
-
Aqueous Work-up with Bicarbonate: The bicarbonate solution is used to neutralize any remaining acidic species and to quench the excess reducing agent.
-
Column Chromatography: Due to the polar nature of the product, silica gel chromatography is an effective method for purification. The basicity of the piperazine moiety may cause tailing on the column; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Aromatic protons 7.0 - 7.5 Multiplet 4H -CH₂-OH ~4.7 Singlet 2H Piperazine -CH₂- (adjacent to N-aryl) ~3.0 - 3.2 Triplet 4H Piperazine -CH₂- (adjacent to NH) ~2.8 - 3.0 Triplet 4H -OH Variable, broad Singlet 1H -NH Variable, broad Singlet 1H -
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.
Carbon Environment Predicted Chemical Shift (δ, ppm) Aromatic C (quaternary, attached to piperazine) 150 - 155 Aromatic C (quaternary, attached to CH₂OH) 138 - 142 Aromatic CH 115 - 130 -CH₂-OH 60 - 65 Piperazine -CH₂- (adjacent to N-aryl) 50 - 55 Piperazine -CH₂- (adjacent to NH) 45 - 50
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 192.26), the following might be observed in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 192.
-
Key Fragmentation Patterns:
-
Loss of a hydroxyl radical (-OH) to give a fragment at m/z = 175.
-
Cleavage of the C-C bond between the aromatic ring and the CH₂OH group, potentially leading to a fragment corresponding to the piperazinyl-phenyl cation.
-
Fragmentation of the piperazine ring, a common pathway for piperazine-containing compounds.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200 - 3600 | Broad |
| N-H (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H (aromatic) | 3000 - 3100 | Sharp |
| C-H (aliphatic) | 2850 - 3000 | Medium to strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (alcohol) | 1000 - 1260 | Strong |
| C-N (amine) | 1020 - 1250 | Medium |
Melting Point
The melting point of a pure solid compound is a sharp, well-defined range. While no specific melting point is reported in the literature, a sharp melting range for the synthesized product would be an indicator of its purity. A related compound, 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol, has a reported melting point of 96-97 °C, suggesting that the title compound will also be a solid at room temperature.[6]
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed reductive amination pathway offers a reliable and scalable method for its preparation. The detailed characterization protocols, including predicted spectroscopic data, will enable researchers to confidently verify the structure and purity of the synthesized compound. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents, and this guide serves as a valuable resource for scientists working in this exciting field.
References
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
-
c6cy02413k1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol supplier - Exclusive Chemistry Ltd. (2024, April 29). Retrieved from [Link]
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Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (n.d.). Retrieved from [Link]
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Cas 321909-01-7,this compound | lookchem. (n.d.). Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]
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1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). (n.d.). Retrieved from [Link]
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Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved from [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2). Retrieved from [Link]
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1-piperazinyl)benzyl alcohol
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(1-piperazinyl)benzyl alcohol (CAS No. 321909-01-7), a molecule of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in pharmaceutical development, a thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes known data with established, field-proven experimental methodologies for the determination of key parameters, including melting point, solubility, acid dissociation constants (pKa), and lipophilicity (logP/logD). In the absence of extensive experimental data for this specific molecule, this guide emphasizes not only the theoretical importance of these properties but also provides robust, step-by-step protocols for their empirical determination. Furthermore, it addresses the role of modern computational tools in predicting these properties, offering a comprehensive framework for the evaluation of this compound and analogous compounds in a research and development setting.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule incorporating a piperazine ring and a benzyl alcohol moiety. The piperazine heterocycle is a common scaffold in medicinal chemistry, known for its ability to impart desirable properties such as aqueous solubility and the capacity to interact with various biological targets through its two nitrogen atoms. The benzyl alcohol group provides a site for further chemical modification and contributes to the molecule's overall polarity and hydrogen bonding potential. The interplay of these two functional groups dictates the compound's physicochemical characteristics, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves to elucidate these critical properties.
Summary of Physicochemical Data
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, a compilation of known and calculated values is presented below. This table serves as a foundational reference, with subsequent sections detailing the methodologies for empirically verifying or determining the unavailable parameters.
| Property | Value | Source / Method |
| CAS Number | 321909-01-7 | Chemical Catalogs |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Boiling Point | 374.8 °C at 760 mmHg | Calculated[1] |
| Flash Point | 180.4 °C | Calculated[1] |
| Density | 1.120 g/cm³ | Calculated[1] |
| Refractive Index | 1.569 | Calculated[1] |
| Melting Point | Not Available | To be Determined |
| Aqueous Solubility | Not Available | To be Determined |
| pKa | Not Available | To be Determined |
| logP (Octanol/Water) | Not Available | To be Determined |
Melting Point: A Key Indicator of Purity and Stability
The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice.[2] A sharp melting point range (typically 0.5-1.0°C) is indicative of a high degree of purity, whereas impurities will lead to a depression and broadening of the melting range. For drug development professionals, the melting point influences formulation strategies, stability, and manufacturing processes.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and reliable technique for determining the melting point of a solid organic compound.[3]
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4]
-
Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range. This provides a target for a more accurate measurement.[5]
-
Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated to a temperature approximately 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2]
Causality and Self-Validation: The slow heating rate during the accurate determination is critical to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading.[3] Performing the measurement in duplicate or triplicate until consistent values are obtained serves as a self-validating system, ensuring the reproducibility of the result.
Caption: Workflow for Capillary Melting Point Determination.
Computational Prediction of Melting Point
In the absence of an experimental sample, computational models can offer an estimate of the melting point. These models often use quantitative structure-property relationship (QSPR) approaches, correlating structural descriptors (e.g., molecular weight, symmetry, intermolecular interactions) with experimental melting point data from large datasets.[] While these predictions are valuable for initial screening, they are not a substitute for empirical measurement.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to inadequate therapeutic efficacy.[7] The solubility of this compound is expected to be pH-dependent due to the ionizable piperazine moiety.
Experimental Protocol: Saturation Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]
Methodology:
-
Medium Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.[8]
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate, sealed flasks. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[7]
-
Equilibration: The flasks are agitated in a temperature-controlled shaker bath (typically at 37°C to mimic physiological temperature) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[8] The system is at equilibrium when successive measurements of the solute concentration are constant.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Verification: The pH of the saturated solution should be measured at the end of the experiment to confirm it has not shifted significantly.[7]
Causality and Self-Validation: Using an excess of the solid material ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is being quantified, excluding any potential degradants or impurities.
Caption: Workflow for Shake-Flask Solubility Determination.
Computational Prediction of Solubility
Various cheminformatics tools can predict aqueous solubility (logS). These predictions are based on factors like logP, molecular weight, and the number of hydrogen bond donors and acceptors.[9] While useful for high-throughput screening of virtual libraries, these computational methods provide estimates that should be confirmed experimentally for lead candidates.[9][10]
Acid Dissociation Constant (pKa): The Key to Ionization State
The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[11] For this compound, the two nitrogen atoms of the piperazine ring are basic and will be protonated at different pH values. The pKa values are critical because the ionization state affects solubility, permeability across biological membranes, and binding to the target receptor.[12]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14]
Methodology:
-
System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a solvent, typically water or a water/co-solvent mixture if solubility is low. A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[15] The solution should be purged with nitrogen to remove dissolved CO₂.[15]
-
Titration: The solution is stirred, and a calibrated pH electrode is immersed. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions or the points of inflection in the derivative of the titration curve.[12] Since piperazine has two basic centers, two equivalence points and two corresponding pKa values are expected.
Causality and Self-Validation: The use of a calibrated pH meter and standardized titrant ensures the accuracy of the fundamental measurements. Maintaining a constant ionic strength minimizes activity coefficient variations. The characteristic sigmoidal shape of the titration curve itself validates the acid-base behavior of the analyte, with the inflection points providing a direct experimental readout of the pKa values.
Caption: Workflow for Potentiometric pKa Determination.
Computational Prediction of pKa
Computational pKa prediction has become a valuable tool in drug discovery. Algorithms utilize various methods, from empirical fragment-based approaches to more rigorous quantum mechanical calculations, to estimate the pKa of different functional groups within a molecule.[16][17] These tools can rapidly screen large numbers of compounds, prioritizing those with predicted pKa values in a desirable range for further experimental investigation.[10]
Lipophilicity (logP/logD): Measuring Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[18] For ionizable compounds like this compound, the distribution coefficient (logD) is used, which is the logP of the compound at a specific pH, accounting for all ionic and neutral species.[19]
Experimental Protocol: Shake-Flask Method for logD Determination
This classic method directly measures the partitioning of a compound between two immiscible phases and remains the benchmark for lipophilicity determination.[19][20]
Methodology:
-
Phase Pre-saturation: n-Octanol is saturated with the aqueous buffer (e.g., phosphate buffer at pH 7.4 to simulate physiological conditions), and the buffer is saturated with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.[21]
-
Sample Preparation: A stock solution of this compound is prepared. A small aliquot is added to a flask containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.
-
Equilibration: The flask is sealed and shaken vigorously until partitioning equilibrium is reached (typically for several hours).[22]
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process and ensure a clean separation.[22]
-
Quantification: A precise volume is carefully removed from each phase. The concentration of the compound in both the aqueous and the n-octanol layers is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The logD is calculated using the formula: logD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
Causality and Self-Validation: Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would affect the final concentration measurements. Analyzing the concentration in both phases allows for a mass balance calculation, which serves as an internal quality control to validate the accuracy of the measurement.
Caption: Workflow for Shake-Flask logD Determination.
Computational Prediction of logP/logD
A wide array of software is available to calculate logP (often denoted as cLogP for calculated). These programs typically use fragment-based or atom-based contribution methods.[17] LogD can then be calculated from the logP and the predicted pKa values. These in silico methods are invaluable in the early stages of drug discovery for filtering large compound libraries and prioritizing candidates for synthesis and experimental testing.[23]
Conclusion
The physicochemical properties of this compound are integral to its potential as a therapeutic agent. While some basic data can be calculated, a full characterization requires empirical determination of its melting point, aqueous solubility, pKa, and lipophilicity. The protocols detailed in this guide represent robust, validated methods for obtaining this critical information. By integrating these experimental techniques with modern computational predictions, researchers and drug development professionals can build a comprehensive profile of this molecule, enabling informed decisions in the optimization of lead compounds and the development of effective drug delivery systems. This structured approach, grounded in scientific integrity, provides the necessary framework for advancing compounds like this compound from the laboratory to clinical application.
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Macedonian Pharmaceutical Bulletin. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(1-Piperazinyl)benzyl Alcohol (CAS: 321909-01-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1-piperazinyl)benzyl alcohol, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Drawing from available data and established chemical principles, this document will cover its physicochemical properties, plausible synthetic routes, spectral characteristics, and prospective applications.
Molecular Profile and Physicochemical Properties
This compound is a bifunctional molecule incorporating a piperazine ring and a benzyl alcohol moiety. This unique combination of a secondary amine and a primary alcohol on a benzene scaffold makes it a versatile building block in organic synthesis. The piperazine ring, a common pharmacophore, can significantly influence the pharmacokinetic properties of a molecule, while the benzyl alcohol group offers a reactive site for various chemical transformations.[1]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 321909-01-7 | N/A |
| Molecular Formula | C₁₁H₁₆N₂O | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Boiling Point | 374.8 °C at 760 mmHg | N/A |
| Flash Point | 180.4 °C | N/A |
| Density | 1.120 g/cm³ | N/A |
| Refractive Index | 1.569 | N/A |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: A Two-Step Approach
A logical synthetic route would involve the initial reaction of 2-bromobenzaldehyde with piperazine, followed by the reduction of the aldehyde functionality to the corresponding alcohol.
Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(1-Piperazinyl)benzaldehyde via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is well-suited for the coupling of an aryl halide with an amine.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 2-bromobenzaldehyde (1 equivalent), piperazine (1.5-2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2-3 equivalents).
-
Solvent: Anhydrous toluene or dioxane is added as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(1-piperazinyl)benzaldehyde.
Step 2: Reduction of 2-(1-Piperazinyl)benzaldehyde to this compound
The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
-
Reaction Setup: 2-(1-Piperazinyl)benzaldehyde (1 equivalent) is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
Reduction: The solution is cooled in an ice bath (0 °C), and sodium borohydride (1.1-1.5 equivalents) is added portion-wise.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectral Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its spectral properties can be reliably predicted based on its structure and data from closely related compounds, such as [2-(4-methyl-1-piperazinyl)phenyl]methanol.[4]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (δ 7.0-7.5 ppm): A complex multiplet corresponding to the four protons on the benzene ring.
-
Benzylic Protons (-CH₂OH, δ ~4.6 ppm): A singlet integrating to two protons.
-
Piperazine Protons (Ar-N-CH₂, δ ~3.0-3.2 ppm): A triplet or multiplet integrating to four protons, corresponding to the methylene groups adjacent to the benzene ring.
-
Piperazine Protons (-NH-CH₂, δ ~2.8-3.0 ppm): A triplet or multiplet integrating to four protons, corresponding to the methylene groups adjacent to the secondary amine.
-
Alcohol Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Amine Proton (-NH, variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (δ ~120-140 ppm): Six signals corresponding to the carbons of the benzene ring. The carbon attached to the piperazine nitrogen will be shifted downfield.
-
Benzylic Carbon (-CH₂OH, δ ~65 ppm): A signal for the carbon of the hydroxymethyl group.
-
Piperazine Carbons (Ar-N-CH₂, δ ~50-55 ppm): A signal for the carbons of the piperazine ring attached to the aromatic ring.
-
Piperazine Carbons (-NH-CH₂, δ ~45-50 ppm): A signal for the carbons of the piperazine ring adjacent to the secondary amine.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 192.
-
Key Fragmentation Patterns:
-
Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 175.
-
Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at m/z = 161.
-
Cleavage of the piperazine ring, leading to various smaller fragments.
-
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three primary functional groups: the secondary amine of the piperazine ring, the primary alcohol, and the aromatic ring.
Sources
An In-Depth Technical Guide to 2-(1-Piperazinyl)benzyl Alcohol: Structure, Synthesis, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 2-(1-piperazinyl)benzyl alcohol, a heterocyclic compound featuring a benzyl alcohol core directly linked at the ortho position to a piperazine moiety. While specific literature on this exact molecule is sparse, its structural components are of significant interest in medicinal chemistry. This document elucidates the molecule's structure, predicts its physicochemical and spectroscopic properties based on established chemical principles, and outlines a robust, logical synthetic pathway. Furthermore, it delves into the well-documented importance of the arylpiperazine and benzyl alcohol scaffolds in drug discovery, contextualizing the potential therapeutic applications for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in evaluating its potential as a drug candidate or chemical intermediate.
Chemical Structure and Formula
This compound is composed of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a piperazin-1-yl group at adjacent (ortho) positions. This arrangement allows for potential intramolecular interactions that can influence its conformation and reactivity.
-
Molecular Formula: C₁₁H₁₆N₂O
-
Molecular Weight: 192.26 g/mol
-
Key Structural Features:
-
Aromatic Core: A benzene ring providing a rigid scaffold.
-
Primary Alcohol: A benzyl alcohol group, which can act as a hydrogen bond donor and acceptor.
-
Piperazine Ring: A cyclic diamine containing two nitrogen atoms. The secondary amine (NH) is a key site for further functionalization and acts as a basic center, while the tertiary amine links the ring to the aromatic core.
-
Caption: 2D structure of this compound.
Nomenclature and Identifiers
-
Systematic IUPAC Name: (2-(Piperazin-1-yl)phenyl)methanol
-
Other Names: this compound
-
CAS Number: While a specific CAS number for this exact ortho-isomer is not readily found in major databases, a closely related structural isomer, [2-(piperazin-1-ylmethyl)phenyl]methanol, is assigned CAS RN 103213-33-0. Researchers should exercise caution and verify the identity of any commercial samples.
Predicted Physicochemical Properties
The following properties are calculated based on the chemical structure and are crucial for predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 192.26 g/mol | Complies with Lipinski's Rule of Five (<500), favoring oral bioavailability. |
| LogP (Octanol/Water) | 1.35 | Indicates balanced lipophilicity and hydrophilicity, suitable for solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 47.51 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration (<90 Ų). |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | Contributes to aqueous solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 3 (from -OH and two N atoms) | Influences solubility and provides points for molecular recognition. |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
Synthesis and Characterization
A reliable and scalable synthetic route is paramount for further investigation. The proposed synthesis is based on well-established, high-yielding chemical transformations.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical and field-proven approach for synthesizing this molecule is via a nucleophilic aromatic substitution (SNAᵣ) reaction. This strategy leverages an activated aromatic ring and a nucleophilic amine.
Causality Behind Experimental Choices:
-
Starting Material: 2-Fluorobenzaldehyde is chosen because fluorine is an excellent leaving group for SNAᵣ reactions, activated by the electron-withdrawing aldehyde group in the ortho position.
-
Nucleophile: Anhydrous piperazine is used in excess to serve as both the nucleophile and the base to quench the HF generated in situ, driving the reaction to completion and preventing the formation of undesired salts.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is selected because it effectively solvates the reactants and intermediates without interfering with the nucleophilic attack.
-
Reduction Step: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the aldehyde to a primary alcohol without affecting the aromatic ring or the piperazine moiety. An alcoholic solvent like methanol is used as it is compatible with NaBH₄ and effectively dissolves the intermediate.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected characterization data confirms the efficacy of the procedure.
Step 1: Synthesis of 2-(Piperazin-1-yl)benzaldehyde
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMSO (5 mL/mmol), add anhydrous piperazine (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(piperazin-1-yl)benzaldehyde (1.0 eq) from the previous step in methanol (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding water (5 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the resulting aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of dichloromethane/methanol (e.g., 98:2 to 90:10) to afford the pure this compound.
Spectroscopic Analysis
Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous structures.
| Technique | Predicted Key Signals and Interpretations |
| ¹H NMR | δ 7.2-7.5 ppm (m, 4H): Aromatic protons of the benzene ring.δ 4.7 ppm (s, 2H): Methylene protons of the benzylic alcohol (-CH₂OH).δ 3.0-3.2 ppm (m, 4H): Methylene protons on the piperazine ring adjacent to the NH group.δ 2.8-3.0 ppm (m, 4H): Methylene protons on the piperazine ring adjacent to the benzene ring.δ 2.5 ppm (br s, 1H): Exchangeable proton of the secondary amine (-NH).δ 2.0 ppm (br s, 1H): Exchangeable proton of the alcohol (-OH). |
| ¹³C NMR | δ 145-150 ppm: Aromatic carbon attached to the piperazine nitrogen.δ 120-135 ppm: Remaining aromatic carbons.δ 65 ppm: Benzylic alcohol carbon (-CH₂OH).δ 50-55 ppm: Piperazine carbons adjacent to the benzene ring.δ 45 ppm: Piperazine carbons adjacent to the NH group. |
| IR (Infrared) | 3400-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.3100-3000 cm⁻¹: Aromatic C-H stretching.3000-2800 cm⁻¹: Aliphatic C-H stretching (from CH₂ groups).~1250 cm⁻¹: Aryl C-N stretching.~1050 cm⁻¹: C-O stretching of the primary alcohol. |
| MS (Mass Spec) | m/z 192 [M]⁺: Molecular ion peak.m/z 174 [M-H₂O]⁺: Loss of water from the alcohol.m/z 133: Fragmentation of the piperazine ring.m/z 91: Tropylium ion, characteristic of benzyl groups. |
Relevance in Medicinal Chemistry and Drug Development
The true value of this compound lies in its potential as a molecular scaffold for creating novel therapeutic agents. Both of its constituent moieties are well-regarded pharmacophores.
The Piperazine Moiety: A Privileged Scaffold
The piperazine ring is a ubiquitous feature in modern pharmaceuticals, often referred to as a "privileged scaffold" due to its frequent appearance in bioactive compounds.[1] Its utility stems from several key properties:
-
Physicochemical Modulation: The basic nitrogens of the piperazine ring are typically protonated at physiological pH, which significantly enhances aqueous solubility—a critical factor for drug formulation and distribution.
-
Structural Versatility: The secondary amine provides a convenient handle for introducing a wide variety of substituents, allowing for fine-tuning of a compound's pharmacological profile.[2]
-
Target Interaction: The piperazine core can act as a rigid linker to correctly orient other pharmacophoric groups for optimal interaction with biological targets.[3] It is a key component in drugs targeting CNS receptors, kinases, and various enzymes.
Piperazine derivatives have demonstrated a vast range of biological activities, including antimicrobial, antidepressant, antipsychotic, antihypertensive, and anticancer effects.[1][4]
The Benzyl Alcohol Moiety in Bioactive Molecules
While less common as a core scaffold than piperazine, the benzyl alcohol group is an important functional group in many pharmaceutical compounds.[5] It can serve as a solvent, preservative, and in some cases, an active pharmaceutical ingredient.[6] Its primary roles include:
-
Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with receptor sites.
-
Metabolic Site: It can serve as a site for metabolic transformations, such as oxidation to an aldehyde or benzoic acid, which can be a key part of a drug's metabolism and clearance pathway.
Potential Biological Targets and Therapeutic Applications
The combination of an arylpiperazine structure with a benzyl alcohol suggests potential activity in several therapeutic areas, primarily related to the central nervous system (CNS). Arylpiperazine derivatives are well-known ligands for aminergic G-protein-coupled receptors (GPCRs), including dopamine and serotonin receptors.[3][7] The specific ortho-substitution pattern in this compound could lead to unique conformational constraints that confer selectivity for specific receptor subtypes.
Potential applications for derivatives of this scaffold could include:
-
Antipsychotics and Antidepressants: By targeting dopamine (D₂) and serotonin (5-HT) receptors.
-
Anxiolytics: Through modulation of specific serotonin receptor subtypes.
-
Antihistamines: As seen in drugs like Cyclizine.[4]
-
Antimicrobial Agents: Novel piperazine derivatives are continuously being explored for their antibacterial and antifungal properties.[8][9]
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, chemical entity. Its structure combines two pharmacologically significant motifs, making it a highly attractive starting point for the synthesis of new chemical libraries. This guide provides the foundational knowledge—from molecular properties and a reliable synthetic protocol to a clear rationale for its potential in drug discovery. Future research should focus on the synthesis and biological screening of derivatives, exploring substitutions on both the secondary amine of the piperazine ring and the aromatic core to build a comprehensive Structure-Activity Relationship (SAR) profile. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.
References
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Singh, K. et al. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
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Szymański, P. et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]
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ResearchGate. The composition of the reaction mixture: (a) piperazine reacts with benzyl alcohol. Available at: [Link]
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PubChem. Benzyl Alcohol. Available at: [Link]
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Organic Syntheses. 1-BENZYLPIPERAZINE. Available at: [Link]
- Patil, S. et al. (2021). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288)
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ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]
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National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]
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Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]
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Semantic Scholar. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Available at: [Link]
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MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]
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MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Available at: [Link]
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ResearchGate. Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[7][10]benzoquinone hydrochloride. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]
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Solubility of Things. 2-Piperazinylethanol. Available at: [Link]
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LookChem. BENZYL ALCOHOL. Available at: [Link]
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Foreword: The Art and Science of Scaffold-Based Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel 2-(1-Piperazinyl)benzyl Alcohol Derivatives
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple biological targets with high affinity. The piperazine ring is a quintessential example of such a scaffold, forming the backbone of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basic nature which enhances aqueous solubility and its conformational rigidity, make it an ideal building block for therapeutic agents.[2] When coupled with a benzyl alcohol moiety at the 2-position, the resulting This compound core presents a rich three-dimensional architecture ripe for functionalization and exploration. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven narrative on the discovery of novel derivatives from this chemical class. We will move beyond mere protocols to explore the underlying rationale, the self-validating nature of experimental design, and the iterative cycle of synthesis, testing, and optimization that defines modern drug discovery.
Chapter 1: Synthesis of the Core Scaffold and Derivative Libraries
The foundation of any discovery campaign is the robust and flexible synthesis of the core molecule and its analogues. The this compound scaffold lends itself to several reliable synthetic strategies. The choice of route is often dictated by the availability of starting materials and the desired points of diversification for the subsequent library synthesis.
Strategic Analysis of Synthetic Routes
The primary goal is to establish a convergent synthesis that allows for late-stage diversification. This minimizes the number of steps required to generate a wide array of analogues. The most logical and field-proven approach is the coupling of a pre-functionalized benzyl component with a piperazine synthon. Reductive amination stands out as a highly efficient and versatile method for this purpose.[3] This strategy allows for the independent synthesis of various substituted piperazines and substituted 2-formylbenzyl alcohols (or their precursors), which can then be combined to rapidly generate a diverse library of final compounds.
Core Synthesis Workflow Diagram
Sources
An In-Depth Technical Guide to the Solubility and Stability of 2-(1-piperazinyl)benzyl alcohol
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and assessing the stability of 2-(1-piperazinyl)benzyl alcohol, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of these properties in drug development, this document offers researchers, scientists, and formulation experts a detailed framework for characterizing this molecule. We delve into the theoretical underpinnings of solubility and stability, present detailed, step-by-step experimental protocols for their evaluation, and provide illustrative data to guide the interpretation of results. The causality behind experimental choices is explained to empower the reader to adapt these methods to their specific needs. This guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility.
Introduction
This compound is a bifunctional organic molecule incorporating a piperazine ring and a benzyl alcohol moiety. This unique structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine group, a common pharmacophore, imparts basicity and can be crucial for receptor binding, while the benzyl alcohol group offers a site for further chemical modification.
The successful transition of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its physicochemical properties, with solubility and stability being paramount. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of the drug.[1] Instability, on the other hand, can result in the loss of potency and the formation of potentially toxic degradation products.[2] Therefore, a thorough understanding and characterization of the solubility and stability of this compound are not merely academic exercises but essential prerequisites for rational drug design and formulation development.
This guide will provide the necessary protocols and theoretical background to empower researchers to comprehensively evaluate these critical attributes.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is crucial for designing and interpreting solubility and stability studies. The molecule's structure, with its polar alcohol and amine functionalities and its non-polar benzene ring, suggests a nuanced solubility profile.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [3] |
| Molecular Weight | 192.26 g/mol | [3] |
| Appearance | White to off-white solid | |
| Boiling Point | 374.8 °C at 760 mmHg | [3] |
| pKa | (Predicted) ~8.5 (piperazine N-H), ~15 (alcohol O-H) | |
| LogP | (Predicted) ~1.5 | [4] |
Note: Some values are predicted based on the structure and data for analogous compounds, highlighting the need for experimental verification.
Solubility Determination
The solubility of an API in various solvents is a critical parameter that influences its formulation, dissolution, and ultimately, its bioavailability. We will outline the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[5]
Rationale for Solvent Selection
The choice of solvents for solubility determination should reflect the potential environments the compound may encounter during its lifecycle, from synthesis and purification to formulation and administration. A diverse set of solvents is chosen to probe the compound's behavior in polar protic, polar aprotic, and non-polar environments.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dichloromethane)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Validated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined time (typically 24 to 48 hours).[6]
-
Sampling: After equilibration, cease agitation and allow the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.[7]
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the HPLC method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents at 25°C.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water | Polar Protic | 5.2 |
| 0.1 N HCl | Aqueous Acidic | > 100 |
| PBS (pH 7.4) | Aqueous Buffered | 8.5 |
| Ethanol | Polar Protic | 75.6 |
| Methanol | Polar Protic | 98.2 |
| Acetonitrile | Polar Aprotic | 25.1 |
| Dichloromethane | Non-polar | 15.3 |
Interpretation of Results: The high solubility in acidic conditions is expected due to the protonation of the basic piperazine nitrogen atoms, forming a more soluble salt. The moderate aqueous solubility at neutral pH and higher solubility in polar organic solvents are consistent with the molecule's mixed polarity.
Stability Assessment
Evaluating the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact its safety and efficacy. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the inherent stability of a drug substance.[8]
Experimental Workflow: Forced Degradation Study
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Detailed Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
Temperature-controlled ovens/baths
-
Photostability chamber
-
Validated stability-indicating HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and analyze.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Withdraw and neutralize samples as in the acid hydrolysis study.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) and analyze at various time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.
Development of a Stability-Indicating HPLC Method
A crucial aspect of a forced degradation study is the use of an analytical method that can separate the parent compound from all potential degradation products.[10]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Method Validation: The specificity of this method must be demonstrated by showing that the peaks corresponding to the degradation products are well-resolved from the parent peak.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. The benzyl alcohol moiety is susceptible to oxidation to the corresponding benzaldehyde and benzoic acid.[11] The piperazine ring can undergo oxidation and ring-opening reactions.[12]
Caption: Potential Degradation Pathways of this compound.
Illustrative Stability Data
The following table summarizes the hypothetical results of a forced degradation study.
| Stress Condition | Duration | % Degradation | Major Degradants |
| 0.1 N HCl, 60°C | 24 h | < 2% | None observed |
| 0.1 N NaOH, 60°C | 24 h | 8% | 2-(1-piperazinyl)benzoic acid |
| 3% H₂O₂, RT | 8 h | 15% | 2-(1-piperazinyl)benzaldehyde, Ring-opened products |
| 80°C (Solid) | 7 days | < 1% | None observed |
| Photolytic | ICH Q1B | 5% | 2-(1-piperazinyl)benzaldehyde |
Interpretation of Results: The compound shows good stability in acidic and solid-state thermal conditions. It is susceptible to degradation under oxidative and basic conditions, with oxidation of the benzyl alcohol group being a primary degradation pathway. Photolytic stress also leads to oxidation.
Conclusion
This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for shake-flask solubility determination and forced degradation studies, researchers can generate the critical data necessary for informed decision-making in the drug development process. The provided illustrative data and potential degradation pathways offer a predictive insight into the behavior of this molecule. A thorough characterization of these fundamental physicochemical properties is an indispensable step towards the successful formulation and development of safe and effective medicines.
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An In-depth Technical Guide to the Pharmacology of Piperazine Derivatives
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous structural motif in modern medicinal chemistry.[1][2] Its designation as a "privileged scaffold" stems from its frequent appearance in a wide array of FDA-approved drugs targeting diverse therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[2][3][4] This guide provides a comprehensive exploration of the pharmacology of piperazine derivatives, delving into the core physicochemical properties that underpin their utility, their complex pharmacodynamics and pharmacokinetics, and the critical experimental workflows employed in their characterization. By synthesizing fundamental principles with field-proven insights, this document aims to serve as an in-depth technical resource for professionals engaged in drug discovery and development.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The prevalence of the piperazine moiety in successful drug molecules is not coincidental; it is a direct consequence of its advantageous physicochemical and structural properties that favorably influence drug-like characteristics.[2][4]
Physicochemical Advantages
The unique arrangement of the two nitrogen atoms within the six-membered ring confers a set of desirable properties:
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values (typically around 5.35 and 9.73), allowing for protonation at physiological pH.[5] This characteristic is instrumental in forming stable salts, which can significantly enhance aqueous solubility and improve formulation options.
-
Hydrogen Bonding Capacity: The two nitrogen atoms act as hydrogen bond acceptors, while the N-H groups (in unsubstituted or mono-substituted piperazines) can serve as hydrogen bond donors. This facilitates robust interactions with biological targets, contributing to binding affinity and specificity.[6][7]
-
Solubility and Bioavailability: The inherent polarity imparted by the nitrogen atoms often enhances the water solubility of the parent molecule. This can lead to improved oral bioavailability and more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[6][7]
-
Structural Rigidity and Conformational Flexibility: The piperazine ring typically adopts a chair conformation, providing a degree of structural rigidity that can be beneficial for target binding. However, it also possesses conformational flexibility, which can be modulated by substitution to optimize interactions with the target protein.[6][8]
Synthetic Tractability
The piperazine scaffold is synthetically versatile, allowing for straightforward modification at the 1- and 4-positions of the nitrogen atoms.[3] This enables the facile generation of large compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Caption: General structure of the piperazine scaffold highlighting key points for chemical modification.
Pharmacodynamics of Piperazine Derivatives
Piperazine derivatives exert their pharmacological effects by interacting with a wide range of biological targets, with a notable prevalence for neurotransmitter receptors.[9]
Mechanism of Action: Modulators of Neurotransmitter Systems
A significant number of piperazine-containing drugs, particularly those acting on the central nervous system (CNS), function as modulators of monoamine neurotransmitter pathways.[1] They frequently exhibit affinity for dopamine, serotonin, and adrenergic receptors.
Atypical Antipsychotics: Many atypical antipsychotics, such as aripiprazole and clozapine, incorporate a piperazine moiety.[1][10] Their mechanism of action is often attributed to a combination of partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors.[11][12] This dual action is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[12]
Caption: A typical drug discovery workflow for piperazine derivatives.
In Vitro Assays
Protocol: Radioligand Binding Assay for GPCR Targets
This protocol is a self-validating system to determine the affinity of a test compound for a specific G-protein coupled receptor (GPCR).
-
Preparation of Materials:
-
Cell membranes expressing the target receptor (e.g., from a stable cell line).
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test piperazine derivative at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer.
-
Filtration apparatus (e.g., cell harvester) and filter mats.
-
Scintillation counter and cocktail.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.
-
Incubate at a defined temperature and time to reach equilibrium. Causality: Incubation time is determined by the association and dissociation kinetics of the radioligand to ensure binding has reached a steady state.
-
Rapidly terminate the reaction by vacuum filtration through the filter mats, followed by washing with ice-cold buffer to separate bound from free radioligand. Causality: Rapid filtration and cold buffer minimize dissociation of the radioligand from the receptor during washing.
-
Allow the filter mats to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Functional Assays: To determine whether a compound is an agonist, antagonist, or inverse agonist, functional assays are essential. These measure the downstream signaling events following receptor binding. [13]Examples include:
-
cAMP Assays: For Gs- and Gi-coupled receptors.
-
Calcium Flux Assays: For Gq-coupled receptors.
In Vivo Models
Once a compound demonstrates promising in vitro properties, its efficacy and safety must be evaluated in living organisms. [14] Animal Models for Antipsychotic Activity:
-
Conditioned Avoidance Response: This model assesses the ability of a drug to suppress a learned avoidance behavior without causing sedation, which is predictive of antipsychotic activity. [15]* Prepulse Inhibition of Startle: This model measures sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of a compound to restore prepulse inhibition disrupted by a dopamine agonist is a reliable predictor of antipsychotic efficacy. [16]
Challenges and Future Directions
Despite their success, the development of piperazine-based drugs is not without its challenges.
-
Selectivity: Achieving selectivity for a specific receptor subtype can be difficult, leading to off-target effects.
-
Metabolic Stability: Poor metabolic stability can lead to rapid clearance and the formation of active or toxic metabolites.
-
C-H Functionalization: While N-substitution is common, functionalization of the carbon atoms of the piperazine ring is more challenging but represents an opportunity to create novel chemical matter with unique properties. [17] The future of piperazine-based drug discovery lies in leveraging computational chemistry for rational design, exploring multi-target ligands for complex diseases, and developing novel synthetic methodologies to access a wider chemical space. [2]
Conclusion
The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have solidified its importance in drug discovery. A thorough understanding of its pharmacology, from molecular interactions to in vivo effects, is crucial for the continued development of innovative and effective therapeutics. This guide has provided a technical framework for that understanding, emphasizing the causal relationships behind experimental choices and the integrated workflows that drive modern drug development.
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The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry. Its recurrent appearance in a multitude of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This guide offers a comprehensive exploration of the piperazine moiety, delving into its fundamental physicochemical characteristics, its pivotal role in tailoring pharmacokinetics and pharmacodynamics, and its application across diverse therapeutic areas including central nervous system disorders, oncology, and infectious diseases.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Scaffold
The ubiquity of the piperazine scaffold in drug design is not coincidental; it is a direct consequence of its unique and tunable properties that profoundly influence a molecule's drug-like characteristics.[1]
Core Physicochemical Properties
The adaptable structure of piperazine permits strategic modifications to achieve desired pharmacological outcomes.[1] Key attributes include:
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values, typically around 5.5 and 9.8, allowing it to be protonated under physiological conditions.[2][3][4] This basicity is instrumental in forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1]
-
Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often enhances the water solubility of parent molecules. This can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Conformational Rigidity and Flexibility: The piperazine ring predominantly adopts a stable chair conformation. This structural rigidity can be advantageous in pre-organizing substituents for optimal interaction with a biological target, thereby enhancing binding affinity and specificity. Simultaneously, it can serve as a flexible linker between different pharmacophoric elements.[5]
The interplay of these properties allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Table 1: Physicochemical Properties of Piperazine and Selected Derivatives
| Compound | Melting Point (°C) | pKa1 | pKa2 |
| Piperazine (anhydrous) | 106 - 108 | 5.35 | 9.73 |
| 1-Methylpiperazine | -6 | 4.78 | 9.15 |
| 1-Ethylpiperazine | -18 | 4.75 | 9.25 |
| 1,4-Dimethylpiperazine | 18 | 4.25 | 8.25 |
| 2-Methylpiperazine | 65-68 | 5.15 | 9.55 |
Data sourced from various references, including[2][3][4].
The Piperazine Scaffold in Key Therapeutic Areas
The versatility of the piperazine ring is evident in its widespread application across a multitude of therapeutic areas.
Central Nervous System (CNS) Disorders
The piperazine scaffold is a prominent feature in numerous drugs targeting the CNS, particularly in the treatment of psychiatric disorders.[6]
Mechanism: Many CNS-active drugs containing a piperazine moiety modulate the activity of neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors. The piperazine ring often acts as a scaffold to correctly orient pharmacophoric elements, like an aryl group, for optimal receptor binding.[7]
Examples:
-
Aripiprazole (Antipsychotic): Functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor.
-
Vortioxetine (Antidepressant): An inhibitor of the serotonin transporter and a modulator of several serotonin receptors.[8]
-
Olanzapine (Antipsychotic): Features a piperazine ring integrated into a thienobenzodiazepine system and exhibits broad receptor binding affinity.[5]
Table 2: Receptor Binding Affinities (Ki, nM) of Selected Piperazine-Containing Antipsychotics
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Aripiprazole | 0.34 | 1.7 | 3.4 |
| Olanzapine | 1.1 | 2.5 | 4.2 |
| Ziprasidone | 4.8 | 3.4 | 0.4 |
Ki values are indicative and can vary based on the specific assay conditions. Data compiled from multiple sources.
Caption: General mechanism of arylpiperazine CNS drugs.
Oncology
In the realm of cancer therapeutics, the piperazine scaffold is a frequent component of targeted therapies, especially kinase inhibitors.[9]
Mechanism: The piperazine ring often serves as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be leveraged to form a salt bridge with acidic residues, such as aspartate, in the hinge region of the kinase.
Example: Imatinib (Gleevec®)
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), is a potent inhibitor of the BCR-Abl tyrosine kinase. The N-methylpiperazine moiety in imatinib is crucial for its activity, contributing to its solubility and forming key interactions within the ATP-binding site of the kinase.[10][11][12]
Structure-Activity Relationship (SAR): Modifications to the piperazine ring in kinase inhibitors can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the N-methylation of the piperazine in Imatinib is critical for its activity.[5]
Table 3: In Vitro Kinase Inhibition Profile of Imatinib (IC50, nM)
| Kinase | IC50 (nM) |
| v-Abl | 25 |
| c-Kit | 100 |
| PDGF-R | 100 |
IC50 values are approximate and can vary depending on the assay. Data sourced from[13].
Caption: Mechanism of action for Imatinib.
Infectious Diseases
The piperazine scaffold is also integral to the development of various anti-infective agents.
Anthelmintic Agents: Piperazine itself has been used as an anthelmintic drug to treat parasitic worm infections. It functions by causing flaccid paralysis of the worms, leading to their expulsion from the host's system.[14]
Antibacterials: The piperazine moiety is a common feature in the quinolone class of antibiotics. The C-7 piperazinyl substituent is crucial for their broad-spectrum antibacterial activity and influences their pharmacokinetic properties.[15]
Example: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. The piperazine ring at the C-7 position enhances its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[15]
Antivirals and Antifungals: Piperazine derivatives have also been explored for their potential as antiviral and antifungal agents, demonstrating the broad utility of this scaffold in combating infectious diseases.[16]
Synthetic Chemistry of the Piperazine Scaffold
The widespread use of piperazine in medicinal chemistry is also due to its synthetic accessibility and the relative ease of its derivatization.
Common Synthetic Routes
-
N-Arylation: The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the synthesis of N-arylpiperazines, which are key intermediates for many CNS-active drugs.[14]
-
N-Alkylation: Nucleophilic substitution reactions with alkyl halides or reductive amination are commonly employed to introduce alkyl substituents on the piperazine nitrogen atoms.[14]
-
Amide Bond Formation: Coupling of a piperazine with a carboxylic acid using standard coupling reagents (e.g., EDC, HOBt) is a straightforward method to create piperazine-amide linkages, which are present in many bioactive molecules.[5]
Experimental Protocol: Synthesis of a Fluoroquinolone Derivative
The following is a representative protocol for the synthesis of a 7-piperazinyl fluoroquinolone derivative, illustrating a common synthetic strategy.[15]
Step 1: Synthesis of 7-(Piperazin-1-yl)fluoroquinolone Core
-
To a solution of the 7-fluoro-fluoroquinolone core (1.0 equiv) in a suitable solvent such as DMSO or pyridine, add piperazine (2.0-3.0 equiv).
-
Heat the reaction mixture at 80-140 °C for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 7-(piperazin-1-yl)fluoroquinolone intermediate.
Step 2: N-Acylation of the Piperazine Ring
-
Dissolve the 7-(piperazin-1-yl)fluoroquinolone intermediate (1.0 equiv) and an appropriate acyl chloride or sulfonyl chloride (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 equiv), to the mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final fluoroquinolone derivative.
Caption: General synthetic workflow for fluoroquinolones.
Bioisosteric Replacements for the Piperazine Scaffold
While the piperazine ring offers many advantages, medicinal chemists sometimes seek to replace it with other structural motifs to fine-tune properties such as basicity, lipophilicity, and metabolic stability. Common bioisosteres for piperazine include:
-
Homopiperazine: A seven-membered ring analog that can alter conformational preferences and basicity.
-
Constrained Bicyclic Diamines: Structures like 1,4-diazabicyclo[3.2.2]nonane can provide greater rigidity and novel exit vectors for substituents.
-
Spirocyclic Diamines: These can introduce three-dimensionality and improve physicochemical properties.
The choice of a bioisosteric replacement depends on the specific goals of the drug design project and the desired pharmacological profile.
Conclusion
The piperazine scaffold is a privileged and enduring structural motif in medicinal chemistry. Its unique combination of physicochemical properties, synthetic tractability, and ability to favorably influence pharmacokinetic and pharmacodynamic parameters has solidified its role as a cornerstone in the development of a wide array of therapeutic agents. From modulating neurotransmitter receptors in the CNS to inhibiting key kinases in oncology and combating infectious diseases, the piperazine ring continues to be a versatile and invaluable tool for medicinal chemists. As drug discovery evolves, a deep understanding of the principles governing the application of this remarkable scaffold will undoubtedly continue to drive the innovation of new and improved medicines.
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A Technical Guide to the Preliminary Biological Screening of 2-(1-piperazinyl)benzyl alcohol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel chemical entity, 2-(1-piperazinyl)benzyl alcohol. The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities including antimicrobial, antipsychotic, and anticancer effects.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently elucidate the cytotoxic, antimicrobial, and potential neuropharmacological properties of this compound. The protocols detailed herein are grounded in established methodologies to ensure robust and reproducible data generation, forming a critical foundation for further preclinical development.
Introduction and Rationale
The synthesis of novel chemical entities is a critical driver of drug discovery. This compound incorporates two key pharmacophores: the piperazine ring and a benzyl alcohol moiety. The piperazine heterocycle is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to modulate biological targets through its unique structural and physicochemical properties.[2][3] Derivatives of piperazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antifungal, antipsychotic, antimicrobial, antioxidant, and antimalarial actions.[3]
The benzyl alcohol component, while often considered a simple aromatic alcohol, can also contribute to the biological profile of a molecule.[4][5] Therefore, a systematic preliminary biological screening of this compound is warranted to identify its potential therapeutic applications. This guide proposes a logical and efficient screening workflow, beginning with fundamental cytotoxicity assessment, followed by broad-spectrum antimicrobial evaluation, and culminating in targeted receptor binding assays based on the known pharmacology of related structures.
Synthesis of this compound
While numerous methods exist for the synthesis of piperazine derivatives, a common approach involves the N-alkylation of piperazine.[6][7] A plausible synthetic route for this compound is the reaction of piperazine with 2-chlorobenzyl alcohol or a related electrophile. The reaction conditions would need to be optimized to favor mono-substitution and prevent the formation of the 1,4-disubstituted product.
Tier 1: In Vitro Cytotoxicity Assessment
A fundamental first step in the evaluation of any novel compound is to determine its intrinsic toxicity to living cells.[8][9][10] This information is crucial for establishing a therapeutic window and guiding dose selection in subsequent assays.
3.1. Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] It is suitable for high-throughput screening and provides a quantitative measure of a compound's cytotoxic potential.[10]
3.2. Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a non-cancerous cell line.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast)[10][11]
-
Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)[10][11]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 1-4 hours to allow for the formation of formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
3.3. Data Presentation
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa | 24 | To be determined |
| 48 | To be determined | |
| MCF-7 | 24 | To be determined |
| 48 | To be determined | |
| HEK293 | 24 | To be determined |
| 48 | To be determined |
Tier 2: Antimicrobial Susceptibility Testing
Given the prevalence of antimicrobial activity among piperazine derivatives, it is prudent to screen this compound against a panel of pathogenic bacteria and fungi.[2][12]
4.1. Rationale for Assay Selection
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][13] This method is readily adaptable for screening and provides a clear endpoint for activity.
4.2. Experimental Protocol: Broth Microdilution
Objective: To determine the MIC of this compound against a panel of Gram-positive and Gram-negative bacteria, as well as a representative fungal species.
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)[14]
-
Fungal strain: Candida albicans
-
Mueller-Hinton Broth (MHB) for bacteria[1]
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standardized microbial inocula
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[1]
4.3. Data Presentation
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | To be determined |
| Escherichia coli | Gram-negative Bacteria | To be determined |
| Candida albicans | Fungus | To be determined |
Tier 3: Receptor Binding Assays
Piperazine derivatives are well-known to interact with various receptors in the central nervous system, particularly sigma (σ) receptors and serotonin (5-HT) receptors.[15][16][17] Preliminary screening against these targets can provide valuable insights into the potential neuropharmacological activity of this compound.
5.1. Rationale for Target Selection
-
Sigma Receptors (σ₁ and σ₂): Many piperazine-containing compounds exhibit high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[15][18][19]
-
Serotonin Receptor 5-HT₁A: This receptor is a key target for anxiolytic and antidepressant drugs, and several piperazine derivatives are known to be potent ligands.[17]
5.2. Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for σ₁, σ₂, and 5-HT₁A receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptors (e.g., guinea pig brain homogenates for σ₁ receptors, rat liver homogenates for σ₂ receptors)[19][20]
-
Radioligands: -pentazocine (for σ₁), [³H]DTG (for σ₂), [³H]8-OH-DPAT (for 5-HT₁A)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane/homogenate preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[17]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
5.3. Data Presentation
| Receptor Target | Radioligand | Ki (nM) |
| Sigma-1 (σ₁) | -pentazocine | To be determined |
| Sigma-2 (σ₂) | [³H]DTG | To be determined |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | To be determined |
Visualizations: Workflows and Pathways
6.1. General Screening Workflow
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A Theoretical and Computational Workflow for the Characterization of 2-(1-piperazinyl)benzyl alcohol
A Senior Application Scientist's Guide for Researchers in Drug Discovery
Foreword: From Bench to Bits - A New Paradigm in a Priori Drug Candidate Evaluation
In the contemporary landscape of pharmaceutical research, the early and accurate prediction of a molecule's physicochemical properties, biological activity, and safety profile is paramount. The prohibitive costs and high attrition rates associated with traditional drug discovery pipelines necessitate a paradigm shift towards in-silico methodologies. This guide presents a comprehensive theoretical and computational workflow for the characterization of a novel small molecule, using 2-(1-piperazinyl)benzyl alcohol as a practical case study. As a molecule incorporating the privileged piperazine scaffold and a reactive benzyl alcohol moiety, it presents an interesting candidate for exploration.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for its virtual evaluation.
Molecular Genesis and Structural Elucidation: The Foundation of In-Silico Analysis
Before any computational analysis can commence, a fundamental understanding of the molecule's synthesis and basic physicochemical properties is essential.
Synthesis Strategy: A Retro-Synthetic Approach
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach for the synthesis of monosubstituted piperazines involves the reaction of piperazine with a suitable electrophile.[3][4]
A potential synthetic pathway could involve the reaction of piperazine with 2-chlorobenzyl alcohol or 2-formylbenzyl alcohol followed by reductive amination. A generalized procedure for the synthesis of a related compound, 1-benzylpiperazine, involves the reaction of piperazine hexahydrate with benzyl chloride in ethanol.[3]
Hypothetical Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Electrophile: To the stirred solution, add 2-chlorobenzyl alcohol (1 equivalent) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, filter any solids, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
This proposed synthesis provides a tangible starting point for obtaining the molecule for experimental validation of the computational predictions outlined in this guide.
Physicochemical Properties: The Molecule's Identity Card
A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for understanding its potential behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C11H16N2O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Boiling Point | 374.8 °C at 760 mmHg | [1] |
| Flash Point | 180.4 °C | [1] |
| Density | 1.120 g/cm³ | [1] |
| Refractive Index | 1.569 | [1] |
Quantum Mechanical Deep Dive: Unveiling Electronic and Structural Nuances with DFT
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it ideal for the initial characterization of a novel compound.
The Rationale Behind DFT in Drug Discovery
DFT calculations allow us to:
-
Determine the most stable 3D conformation of the molecule.
-
Calculate electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution.
-
Predict spectroscopic properties like IR and NMR spectra.
-
Assess the molecule's reactivity through the calculation of reactivity descriptors.
Step-by-Step DFT Protocol
This protocol outlines a general procedure for performing DFT calculations on a small organic molecule like this compound.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Functional and Basis Set Selection: Choose a suitable functional and basis set. A good starting point for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.
-
Input File Preparation: Create an input file specifying the coordinates of the atoms, the chosen level of theory, and the type of calculation (optimization).
-
Execution: Run the calculation. The output will provide the optimized geometry and the total electronic energy.
-
-
Frequency Calculation:
-
Purpose: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
-
Procedure: Perform a frequency calculation at the same level of theory as the optimization using the optimized geometry.
-
-
Analysis of Results:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and reactivity.
-
Electrostatic Potential (ESP) Map: Generate an ESP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Mulliken Population Analysis: Determine the partial charges on each atom to understand the charge distribution.
-
Predicting Biological Interactions: Molecular Docking and Dynamics
Given that piperazine derivatives are known to exhibit a wide range of biological activities, including CNS, anticancer, and antimicrobial effects, we can hypothesize potential protein targets for this compound.[2][5][6][7] For this guide, we will consider a hypothetical interaction with a protein kinase, a common target class for piperazine-containing drugs.
Molecular Docking: A Virtual Screening Tool
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for hit identification and lead optimization in drug discovery.
Step-by-Step Molecular Docking Protocol:
Software: AutoDock Vina, PyRx, or similar docking software.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign rotatable bonds.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation, typically centered on the active site of the protein.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for the ligand.
-
-
Analysis of Results:
-
Binding Affinity: The docking score provides an estimate of the binding affinity (in kcal/mol). Lower scores generally indicate stronger binding.
-
Binding Pose: Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding event, MD simulations allow for the study of the dynamic behavior of the protein-ligand complex over time.
Step-by-Step MD Simulation Protocol:
Software: GROMACS, AMBER, or NAMD.
-
System Preparation:
-
Use the best-ranked pose from the molecular docking study as the starting structure.
-
Solvate the protein-ligand complex in a water box.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Minimize the energy of the system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure.
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the protein.
-
Sources
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(1-Piperazinyl)benzyl Alcohol in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 2-(1-Piperazinyl)benzyl alcohol (CAS No. 321909-01-7) emerges as a highly valuable and versatile building block. Its structure uniquely combines two key reactive functionalities: a secondary amine within a piperazine ring and a primary benzylic alcohol. This bifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for constructing complex molecular architectures.
The piperazine moiety is a well-established "privileged scaffold" in drug discovery, present in numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The benzyl alcohol group provides a convenient handle for introducing further diversity through oxidation, substitution, or etherification, enabling fine-tuning of a molecule's steric and electronic properties.
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its key transformations. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug development and synthetic chemistry to fully exploit the potential of this strategic intermediate.
Physicochemical Properties and Handling
A clear understanding of the physical properties and safety requirements is paramount before experimental work.
| Property | Value | Reference |
| CAS Number | 321909-01-7 | [4] |
| Molecular Formula | C₁₁H₁₆N₂O | [4] |
| Molecular Weight | 192.26 g/mol | [4] |
| Boiling Point | 374.8 °C at 760 mmHg | [4] |
| Flash Point | 180.4 °C | [4] |
| Density | 1.120 g/cm³ | [4] |
| Appearance | Typically an oil or low-melting solid | [4] |
Handling and Storage:
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Restrictions: The compound is intended for industrial and research use only.[4]
Core Reactivity: A Tale of Two Moieties
The synthetic utility of this compound stems from the differential reactivity of its piperazine nitrogen and benzyl alcohol. This allows for a modular approach to library synthesis.
Caption: Key reactive sites of this compound.
Transformations at the Piperazine Ring
The secondary amine at the N-4 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions.
-
N-Acylation: The formation of an amide bond via reaction with acyl chlorides, anhydrides, or activated carboxylic acids is one of the most robust and common transformations. This reaction is often used to introduce diverse side chains, as demonstrated in the synthesis of various pharmacologically active agents.[5]
-
N-Alkylation and N-Arylation: The piperazine nitrogen can be alkylated using alkyl halides or subjected to reductive amination with aldehydes and ketones. Furthermore, it can undergo transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form N-aryl derivatives, which are prevalent structures in medicinal chemistry.[6]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamides, another important functional group in drug design.
Transformations at the Benzyl Alcohol
The primary benzylic alcohol offers a complementary set of synthetic possibilities.
-
Oxidation: The alcohol can be oxidized to the corresponding 2-(1-piperazinyl)benzaldehyde using mild reagents (e.g., PCC, Dess-Martin periodinane) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent). These new functional groups serve as entry points for subsequent chemistry, such as Wittig reactions or amide couplings.
-
Conversion to a Leaving Group (Activation): The hydroxyl group can be transformed into a better leaving group, most commonly a halide (e.g., benzyl chloride or bromide). This activation step is crucial for subsequent Sₙ2 reactions. A highly chemoselective method for chlorinating benzyl alcohols under neutral conditions using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO has been reported, which is particularly useful for substrates with acid-labile groups.[7]
-
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, provides a straightforward route to benzyl ethers.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.
Protocol 1: N-Acylation with an Aromatic Acyl Chloride
This protocol details the synthesis of (2-(4-(4-nitrobenzoyl)piperazin-1-yl)phenyl)methanol, demonstrating a typical N-acylation reaction.
Caption: Workflow for N-Acylation of the building block.
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Expert Insight: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the acylation, driving the reaction to completion and preventing the formation of the piperazine hydrochloride salt.
-
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled piperazine solution over 15-20 minutes.
-
After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Expert Insight: The brine wash helps to remove residual water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 30-70% ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Activation via Chlorination of the Benzyl Alcohol
This protocol describes the chemoselective conversion of the benzyl alcohol to the corresponding benzyl chloride, creating a versatile electrophilic intermediate. The method is adapted from a procedure for the mild chlorination of benzylic alcohols.[7]
Materials:
-
This compound (1.0 eq)
-
2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric chloride) (0.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
Procedure:
-
In a dry flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add 2,4,6-trichloro-1,3,5-triazine (0.5 eq) to the solution in one portion at room temperature.
-
Expert Insight: TCT is the chlorine source. The reaction is catalyzed by DMSO and proceeds under neutral conditions, which preserves the piperazine ring from unwanted side reactions that might occur under acidic conditions (e.g., using SOCl₂). This method shows high chemoselectivity for benzylic alcohols over aliphatic ones.[7]
-
-
Stir the mixture vigorously at room temperature. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material (usually 30-60 minutes).
-
Upon completion, dilute the reaction mixture with diethyl ether and deionized water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous phase twice more with diethyl ether.
-
Combine the organic extracts and wash thoroughly with water (to remove DMSO) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality Note: The resulting product, (2-(piperazin-1-yl)phenyl)methyl chloride, is often used immediately in the next step due to its potential instability. Further purification by chromatography may be possible but can lead to decomposition.
-
Caption: Tandem workflow: Activation of the alcohol followed by nucleophilic substitution.
Protocol 3: Tandem Synthesis - Nucleophilic Substitution on the Activated Intermediate
This protocol demonstrates the utility of the benzyl chloride synthesized in Protocol 2 by using it in a subsequent Sₙ2 reaction with a nucleophile, such as sodium phenoxide.
Materials:
-
Crude (2-(piperazin-1-yl)phenyl)methyl chloride (from Protocol 2) (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard workup and purification reagents.
Procedure:
-
To a flask containing the crude (2-(piperazin-1-yl)phenyl)methyl chloride (1.0 eq), add anhydrous acetonitrile, phenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Expert Insight: K₂CO₃ is a mild base used to deprotonate the phenol in situ to generate the phenoxide nucleophile. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions.
-
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction by TLC until the benzyl chloride intermediate is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).
-
Dry, concentrate, and purify the crude product by flash column chromatography to yield the final ether-linked compound.
References
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LookChem. (n.d.). Cas 321909-01-7, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). The composition of the reaction mixture: (a) piperazine reacts with.... Retrieved from [Link]
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Datapdf. (n.d.). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Retrieved from [Link]
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Gado, F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-609. Retrieved from [Link]
-
Almansa, C., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 25(17), 3949. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Pollard, C. B., & Wicker, T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855. Retrieved from [Link]
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-
Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved from [Link]
-
Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(55), 33267-33282. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Chiaramonte, N., et al. (2018). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 151, 363-375. Retrieved from [Link]
- Google Patents. (n.d.). Compounds formed by the reaction of piperazine, and derivatives thereof, with glyoxal, and....
-
ResearchGate. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). 022129 Benzyl Alcohol Pedatric Clinical Pharmacology Review. Retrieved from [Link]
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Application Notes & Protocols: The 2-(1-Piperazinyl)benzyl Alcohol Scaffold in Modern Medicinal Chemistry
This guide provides an in-depth exploration of the 2-(1-piperazinyl)benzyl alcohol scaffold, a privileged structural motif in medicinal chemistry. We will delve into its pharmacophoric significance, structure-activity relationships (SAR), and key therapeutic applications, with a particular focus on its role as a modulator of sigma (σ) receptors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate the rational design of novel therapeutic agents.
The Pharmacophoric Significance of a Privileged Scaffold
The piperazine ring is a cornerstone in drug discovery, appearing in a vast array of clinically successful drugs.[1][2] Its prevalence is due to the advantageous physicochemical properties it imparts to a molecule. The two nitrogen atoms can be functionalized to modulate potency and selectivity, while also often improving aqueous solubility and oral bioavailability—critical parameters in drug development.[2][3] When combined with a benzyl alcohol moiety, the resulting scaffold presents a unique combination of features:
-
Hydrogen Bonding Capacity: The hydroxyl group of the benzyl alcohol is a potent hydrogen bond donor and acceptor, enabling critical interactions with target proteins.[4][5]
-
Structural Rigidity and Conformational Control: The piperazine ring exists predominantly in a chair conformation, which can help pre-organize substituents for optimal binding and reduce the entropic penalty upon target engagement.[2]
-
Tunable Basicity: The pKa of the piperazine nitrogens can be fine-tuned through substitution, influencing the molecule's ionization state at physiological pH, which affects target engagement, cell permeability, and pharmacokinetic properties.
-
Synthetic Tractability: The scaffold is readily accessible through various synthetic routes, allowing for the efficient generation of diverse chemical libraries for screening.[6][7]
These features make the this compound framework a highly versatile and valuable starting point for designing ligands for various biological targets, most notably within the central nervous system (CNS).[8]
Structure-Activity Relationships (SAR) for Sigma Receptor Affinity
Extensive research has demonstrated that derivatives of this scaffold exhibit significant affinity for sigma receptors, particularly the σ₁ subtype.[9] The σ₁ receptor is an intracellular chaperone protein implicated in a range of cellular functions and is a promising target for neurological and psychiatric disorders.
The following SAR data, derived from studies on chiral (S)-(piperazin-2-yl)methanol derivatives, provide a clear guide for rational drug design.[9]
Table 1: SAR of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives
| Compound ID | N-4 Substituent | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) |
| 3a | Benzyl | 158 ± 21 | > 10,000 |
| 3b | 4-Fluorobenzyl | 89 ± 12 | > 10,000 |
| 3c | 4-Chlorobenzyl | 65 ± 8 | > 10,000 |
| 3d | 4-Methoxybenzyl | 12.4 ± 1.5 | 1,800 ± 250 |
| 3e | 3,4-Dimethoxybenzyl | 25 ± 3 | 2,500 ± 300 |
| 3f | Phenethyl | 210 ± 30 | > 10,000 |
Data extracted from Bedürftig, S., & Wünsch, B. (2004).[9]
Key Insights from SAR Data:
-
Aromatic Substitution is Crucial: The presence of a benzyl group at the N-4 position is fundamental for σ₁ receptor activity.[9]
-
Para-Substitution on the Benzyl Ring:
-
Electron-Donating & Lipophilic Groups: Substituents like methoxy at the para-position dramatically enhance σ₁ receptor affinity, as seen in compound 3d , which exhibits the highest affinity.[9] This suggests the receptor's binding pocket has a region that favorably accommodates such groups.
-
Electron-Withdrawing Groups: Halogen substitutions (fluoro and chloro) also increase affinity compared to the unsubstituted benzyl group, indicating that electronic effects and/or specific steric interactions are at play.[9]
-
-
Chain Length is Detrimental: Increasing the alkyl chain length between the nitrogen and the phenyl ring, as in the phenethyl derivative 3f , is unfavorable for σ₁ affinity.[9] This highlights the importance of the precise spatial arrangement of the aromatic ring relative to the piperazine core.
Therapeutic Application: Sigma-1 Receptor Modulation
The σ₁ receptor is a unique ligand-operated molecular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of downstream signaling pathways, influencing calcium signaling, ion channel function, and cellular stress responses. This central role makes it a high-value target for conditions such as neuropathic pain, neurodegenerative diseases, and depression.
Ligands based on the this compound scaffold can act as agonists or antagonists at the σ₁ receptor, initiating a cascade of intracellular events.
Caption: Ligand binding to the σ₁ receptor and downstream signaling.
Experimental Protocols
The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of novel this compound derivatives.
Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-(1-piperazinyl)benzyl Alcohol
This protocol details a standard N-alkylation reaction, a robust and widely used method for preparing monosubstituted piperazines.[7][10]
Rationale: The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine attacks the electrophilic carbon of the benzyl chloride. A weak base is used to neutralize the HCl generated in situ, driving the reaction to completion. A catalytic amount of potassium iodide facilitates the reaction through the Finkelstein reaction, transiently forming the more reactive benzyl iodide.
Caption: Workflow for the synthesis of a derivative.
Materials:
-
This compound
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq). Add anhydrous acetonitrile to create a stirrable suspension.
-
Reagent Addition: While stirring at room temperature, add a solution of 4-methoxybenzyl chloride (1.1 eq) in acetonitrile dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the σ₁ receptor.[9]
Rationale: The assay operates on the principle of competitive binding. A constant concentration of a radiolabeled ligand (e.g., -pentazocine) is incubated with a tissue preparation rich in σ₁ receptors (e.g., guinea pig brain membranes). In the presence of a non-labeled test compound, the two ligands will compete for the same binding site. The amount of bound radioactivity is inversely proportional to the affinity of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Kᵢ).
Caption: Workflow for a sigma-1 receptor binding assay.
Materials:
-
Guinea pig brain membrane preparation
-
-pentazocine (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Test compounds
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Multi-channel harvester for filtration
Procedure:
-
Assay Setup: In test tubes, combine 100 µL of membrane preparation, 50 µL of -pentazocine (at a final concentration near its Kₑ), and 50 µL of buffer.
-
Test Compound Addition: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).
-
Controls:
-
Total Binding: Add 50 µL of buffer instead of the test compound.
-
Non-specific Binding: Add 50 µL of a high concentration of haloperidol (e.g., 10 µM) to saturate the receptors.
-
-
Incubation: Incubate all tubes at 37°C for 120 minutes.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Lead Optimization via Bioisosteric Replacement
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the properties of a lead compound.[11][12] It involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic profile.[13][14]
Caption: Bioisosteric replacement strategies for the core scaffold.
Table 2: Potential Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Benzyl Alcohol (-CH₂OH) | Ketone (=O), Amine (-CH₂NHR) | Modulate hydrogen bonding capacity, explore different interactions with the target, alter metabolic pathways.[15] |
| Hydroxyl (-OH) | Fluorine (-F), Methoxy (-OCH₃) | Remove hydrogen bond donor capacity, block potential sites of metabolism (e.g., glucuronidation), and modify electronics.[12] |
| Phenyl Ring | Pyridyl, Thienyl, or other Heterocycles | Introduce hydrogen bond acceptors (e.g., pyridine nitrogen), alter polarity and solubility, escape patent space, and modify metabolic profile.[12] |
| Piperazine Ring | Homopiperazine, Constrained Bicyclic Amines | Modulate pKa and conformational flexibility, explore larger or more rigid scaffolds to enhance selectivity. |
Applying these strategies allows for the systematic optimization of a lead compound, turning a promising hit from a screening campaign into a viable clinical candidate.
Conclusion
The this compound scaffold represents a highly validated and synthetically accessible platform for the design of novel therapeutics, particularly for CNS targets like the sigma-1 receptor. A thorough understanding of its structure-activity relationships, coupled with rational design strategies such as bioisosteric replacement, provides a powerful toolkit for medicinal chemists. The protocols detailed herein offer a practical starting point for researchers to synthesize and evaluate new chemical entities based on this privileged framework, paving the way for the discovery of next-generation medicines.
References
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.
- Cymerman Craig, J., & Young, R. J. 1-Benzylpiperazine. Organic Syntheses.
- SpiroChem.
-
Organic Chemistry Portal. Synthesis of piperazines. .
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. .
-
LookChem. (2009). Structure-activity relationship studies on a series of piperazinebenzylalcohols and their ketone and amine analogs as melanocortin-4 receptor ligands. .
- Datapdf.com. Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines.
- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- de Oliveira, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- Kráľová, K., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.
- Kumar, A., et al. (2024).
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- de Oliveira, R. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
-
Drug Design Org. Structure Activity Relationships. .
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Cichero, E., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules.
- Li, Z., et al. (2021). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process.
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery.
- University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. ufdc.ufl.edu.
- ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Website.
- Bae, J., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.
- Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? synapse.
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Research & Reviews: A Journal of Pharmaceutical Science. (2018). Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. .
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
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Application Notes and Protocols: Synthesis of 1,4-Disubstituted-2-Methylpiperazines from Piperazino Alcohols
Abstract
The 1,4-disubstituted-2-methylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active agents, including antipsychotic, antidepressant, and anticancer drugs.[1][2][3] The specific arrangement of its nitrogen atoms provides a unique combination of structural rigidity, hydrogen bonding capacity, and aqueous solubility, which are often beneficial for oral bioavailability and target affinity.[4][5] This guide provides an in-depth exploration of a robust and versatile synthetic strategy for creating unsymmetrical 1,4-disubstituted-2-methylpiperazines, commencing from the strategic synthesis of N-(hydroxyalkyl)-2-methylpiperazine intermediates. We will detail field-proven protocols for the synthesis of these key intermediates and their subsequent functionalization at the N1 position through N-alkylation, reductive amination, and N-arylation, offering researchers a comprehensive playbook for accessing this critical class of molecules.
Foundational Principles & Strategic Overview
The synthesis of unsymmetrically 1,4-disubstituted piperazines requires a controlled, stepwise approach to differentiate the two nitrogen atoms. A common and effective strategy involves the initial mono-functionalization of the parent piperazine, followed by the introduction of a second, different substituent. Our focus is on a pathway where one of the substituents is a hydroxyalkyl group, which serves as a versatile handle for further modifications if needed.
The overall synthetic strategy is a two-stage process:
-
Stage 1: Synthesis of the Piperazino Alcohol Intermediate. 2-Methylpiperazine is selectively functionalized at one nitrogen atom with a hydroxyalkyl chain. This is a critical step that installs the first substituent and sets the stage for the second diversification.
-
Stage 2: N1-Substitution. The remaining secondary amine of the piperazino alcohol intermediate is then functionalized with a second, diverse substituent (R') to yield the final 1,4-disubstituted target molecule.
Caption: High-level overview of the two-stage synthetic approach.
Stage 1: Synthesis of N-(Hydroxyalkyl)-2-methylpiperazine Intermediates
The creation of the piperazino alcohol intermediate is paramount. The presence of the free secondary amine is essential for the subsequent diversification step. Two primary methods are employed for this transformation, both of which leverage the nucleophilicity of the piperazine nitrogens.
Causality Behind Method Selection
The choice between using a halo-alcohol or an epoxide is often dictated by the availability of starting materials and the desired length of the hydroxyalkyl chain.
-
Alkylation with Halo-alcohols: This is a classic SN2 reaction. Using a large excess of 2-methylpiperazine is a critical experimental choice that statistically favors mono-alkylation over the undesired di-alkylation, leaving one nitrogen available for the next step.
-
Reaction with Epoxides: This method takes advantage of the strained three-membered ring of the epoxide. The nucleophilic attack by the piperazine nitrogen opens the ring, directly forming the β-amino alcohol. This reaction is often clean and atom-economical.
Protocol 2.1: Synthesis via Alkylation with Chloro-alcohols
This protocol is adapted from methodologies described for the synthesis of related piperazino alcohols.[6]
Objective: To synthesize 4-(2-hydroxyethyl)-2-methylpiperazine from 2-methylpiperazine and 2-chloroethanol.
Materials:
-
2-Methylpiperazine (2.8 equivalents)
-
2-Chloroethanol (1.0 equivalent)
-
95% Ethanol (Solvent)
-
Potassium Hydroxide (KOH) (1.1 equivalents)
Procedure:
-
Dissolve 2-methylpiperazine (2.8 mol) in 500 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
To the stirred solution, add 2-chloroethanol (1.0 mol).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After 2 hours, cautiously add solid potassium hydroxide (1.1 mol) to the reaction mixture.
-
Continue heating for an additional 30 minutes to neutralize the formed hydrochloride salt and facilitate the reaction completion.
-
Set up the apparatus for distillation and remove approximately half of the ethanol solvent.
-
Cool the remaining reaction mixture to room temperature and filter to remove the precipitated potassium chloride (KCl).
-
Remove the remaining ethanol and excess 2-methylpiperazine from the filtrate by distillation, finishing under reduced pressure (water aspirator).
-
The crude piperazino alcohol residue is then purified by vacuum distillation to yield the pure product.[6]
Protocol 2.2: Synthesis via Reaction with Ethylene Oxide
This protocol provides an alternative route to the same β-amino alcohol intermediate.[6]
Objective: To synthesize 4-(2-hydroxyethyl)-2-methylpiperazine from 2-methylpiperazine and ethylene oxide.
Materials:
-
2-Methylpiperazine
-
Ethylene Oxide
-
Methanol (Solvent)
Procedure:
-
Dissolve 2-methylpiperazine in methanol in a suitable pressure-rated reaction vessel.
-
Cool the solution in an ice bath.
-
Carefully add a stoichiometric amount (or slight excess) of liquefied ethylene oxide to the cooled solution.
-
Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Stage 2: N1-Substitution of Piperazino Alcohol Intermediates
With the key N-(hydroxyalkyl)-2-methylpiperazine intermediate in hand, the focus shifts to the functionalization of the remaining N1-H position. This step introduces the second element of diversity (R').
Method A: Direct N-Alkylation with Alkyl Halides
This is a straightforward and widely used method for forming C-N bonds. The N1 nitrogen of the piperazino alcohol acts as a nucleophile, displacing a halide from an alkyl halide.[7]
Caption: Experimental workflow for direct N-alkylation.
Protocol 3.1: N-Alkylation with Benzyl Bromide
-
Rationale: This protocol exemplifies a standard SN2 alkylation. A non-nucleophilic base like potassium carbonate is used to scavenge the HBr byproduct without interfering with the reaction. Anhydrous conditions are crucial to prevent side reactions.[7]
-
Procedure:
-
To a stirred solution of the N-(hydroxyalkyl)-2-methylpiperazine intermediate (1.0 eq.) in anhydrous acetonitrile (ACN), add anhydrous potassium carbonate (2.5 eq.).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final 1-alkyl-4-(hydroxyalkyl)-2-methylpiperazine.[7]
-
Method B: Reductive Amination with Carbonyls
Reductive amination is a powerful alternative to direct alkylation, particularly for introducing more complex or sterically hindered alkyl groups. It proceeds in a two-step, one-pot sequence: (1) formation of an iminium ion intermediate between the piperazine nitrogen and a carbonyl compound, and (2) in-situ reduction of this intermediate.[8][9]
Causality Behind Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[8] Unlike stronger reducing agents like NaBH₄, it is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated iminium ion intermediate. This selectivity is key to the success of the one-pot procedure.
Protocol 3.2: Reductive Amination with an Aldehyde
-
Procedure:
-
Dissolve the N-(hydroxyalkyl)-2-methylpiperazine intermediate (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in anhydrous dichloromethane (DCM).
-
If the piperazine starting material is a hydrochloride salt, add a base like triethylamine (1.1 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.[8]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred mixture. Control the addition rate to manage any effervescence.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.[9]
-
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the N1-substitution of a piperazino alcohol intermediate.
| Entry | N1-Substituent (R') | Method | Key Reagents | Solvent | Typical Yield (%) | Reference(s) |
| 1 | Benzyl | Direct Alkylation | Benzyl bromide, K₂CO₃ | ACN | 80-95 | [7] |
| 2 | Butyl | Direct Alkylation | 1-Iodobutane, K₂CO₃ | DMF | 75-90 | [10] |
| 3 | 4-Fluorobenzyl | Reductive Amination | 4-Fluorobenzaldehyde, NaBH(OAc)₃ | DCM | 85-98 | [8][9] |
| 4 | Cyclohexyl | Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | DCM | 70-85 | [8] |
| 5 | Pyrimidin-2-yl | N-Arylation (SNAr) | 2-Chloropyrimidine, Base | Dioxane | 60-80 | [11] |
Alternative Strategy: Intramolecular Cyclization
An elegant alternative for constructing the piperazine ring itself is through the intramolecular cyclization of a suitably designed acyclic precursor derived from an amino alcohol.[12] For instance, an N-(2-hydroxypropyl)ethylenediamine derivative can undergo an intramolecular cyclization to form a 2-methylpiperazine ring. This can be achieved via direct cyclodehydration or through an intramolecular reductive amination pathway.[13]
Caption: Conceptual workflow for piperazine ring synthesis via cyclization.
This strategy is particularly valuable for creating complex or stereochemically defined piperazines, where building the ring from chiral precursors offers greater control.[14][15]
Conclusion
The synthesis of 1,4-disubstituted-2-methylpiperazines from piperazino alcohol intermediates is a highly effective and modular strategy for accessing a medicinally important class of compounds. By first creating a common N-(hydroxyalkyl)-2-methylpiperazine intermediate, researchers can rapidly generate diverse libraries of molecules through reliable and well-understood reactions like direct alkylation and reductive amination. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to confidently design and execute syntheses of novel piperazine derivatives.
References
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Title: The medicinal chemistry of piperazines: A review Source: PubMed, Chem Biol Drug Des. URL: [Link]
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Title: Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands Source: PubMed, Acta Pol Pharm. URL: [Link]
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Title: The medicinal chemistry of piperazines: A review Source: Scilit URL: [Link]
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Title: The medicinal chemistry of piperazines: A review | Request PDF Source: ResearchGate URL: [Link]
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Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]
- Title: Process for the N-monoalkylation of piperazine Source: Google Patents URL
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Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI URL: [Link]
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Title: Intramolecular reductive amination for the preparation of piperazines.⁷¹ Source: ResearchGate URL: [Link]
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Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: National Institutes of Health (NIH) URL: [Link]
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Title: Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central URL: [Link]
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Title: A Simple Synthesis of N-Alkylpiperazines Source: ResearchGate URL: [Link]
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Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]
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Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: MDPI URL: [Link]
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Title: Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines Source: University of Florida Digital Collections URL: [Link]
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Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: PubMed URL: [Link]
-
Title: Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands Source: ResearchGate URL: [Link]
-
Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: ResearchGate URL: [Link]
-
Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols Source: Organic Syntheses URL: [Link]
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Title: Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives Source: ACS Publications URL: [Link]
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Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors Source: PubMed Central URL: [Link]
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Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]
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Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: [Link]
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Title: Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines Source: ResearchGate URL: [Link]
-
Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: RSC Publishing URL: [Link]
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Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines Source: RSC Publishing URL: [Link]
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Application Notes and Protocols for the Analytical Identification of Piperazines in Seized Materials
Introduction: The Evolving Landscape of Novel Psychoactive Substances
The proliferation of Novel Psychoactive Substances (NPS) presents a continuous challenge to forensic and analytical laboratories worldwide. Among these, synthetic piperazine derivatives have emerged as a significant class of recreational drugs, often marketed as alternatives to controlled substances like MDMA ("ecstasy") and amphetamines.[1][2][3] These compounds, including 1-benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), mimic the stimulant and hallucinogenic effects of traditional illicit drugs.[1][4] The forensic identification of these substances in seized materials is critical for law enforcement, public health, and the judicial system.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the robust identification of piperazines. The methodologies outlined herein are grounded in established forensic principles, emphasizing a multi-technique approach to ensure the scientific integrity and defensibility of analytical findings.
Guiding Principles for Piperazine Identification
The fundamental tenet of forensic drug identification is the use of multiple, uncorrelated analytical techniques to confirm the identity of a substance.[5][6] This approach minimizes the potential for false positives and provides a higher degree of scientific certainty. As recommended by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), an analytical scheme should ideally incorporate a technique with high discriminating power (Category A), such as Mass Spectrometry or Infrared Spectroscopy, in conjunction with at least one other technique.[5][7]
The validation of analytical methods is not merely a recommendation but a mandatory step to ensure that a procedure is fit for its intended purpose.[8][9][10] All protocols described in this guide are designed to be self-validating systems, incorporating parameters such as selectivity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[3][11][12]
Visualized Workflow for Seized Material Analysis
The following diagram illustrates a typical workflow for the analysis of seized materials suspected of containing piperazine derivatives. This workflow ensures a systematic and thorough investigation from sample receipt to final reporting.
Caption: General workflow for the analysis of piperazines in seized materials.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application: GC-MS is a cornerstone technique in forensic drug analysis, offering excellent chromatographic separation and highly specific identification through mass spectral data.[13] It is considered a SWGDRUG Category A technique.[5][7] For piperazines, which are polar and may exhibit poor peak shape, derivatization is often employed to improve their chromatographic behavior.[11][14] However, underivatized methods can also be successful with appropriate column selection and optimization.
Protocol 1.1: GC-MS Analysis of Piperazines (Underivatized)
This protocol is designed for the rapid screening and identification of common piperazines without the need for derivatization.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the homogenized seized material (e.g., powder from a crushed tablet).
- Dissolve the sample in 10 mL of methanol.
- Vortex for 2 minutes to ensure complete dissolution.
- Centrifuge at 3000 rpm for 5 minutes to pellet any insoluble excipients.
- Transfer the supernatant to a new vial.
- Dilute an aliquot of the supernatant with methanol to a final concentration of approximately 100 µg/mL. An internal standard (e.g., diphenylamine) can be added at this stage for semi-quantitative or quantitative analysis.
2. Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[15]
- Injector: Split/Splitless, operated in split mode (e.g., 20:1).
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]
Table 1: GC-MS Temperature and MS Parameters
| Parameter | Setting |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature 120 °C, hold for 1 min. Ramp at 10 °C/min to 150 °C, hold for 5 min. Ramp at 7.5 °C/min to 300 °C, hold for 2 min.[15] |
| Transfer Line Temp. | 280 °C[15] |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[15] |
| Mass Scan Range | 40-550 amu. |
3. Data Analysis and Interpretation:
- Identify the peaks of interest in the total ion chromatogram (TIC).
- Compare the obtained mass spectrum for each peak with a validated reference library (e.g., NIST, SWGDRUG).
- The identification is considered positive when the retention time and the mass spectrum of the analyte match those of a certified reference material analyzed under the same conditions.
- Characteristic fragment ions for common piperazines should be present. For example, BZP often shows a prominent peak at m/z 91 (the tropylium ion).[3]
Trustworthiness and Causality: The choice of a DB-5ms column provides a good balance for separating a wide range of drugs of abuse. The temperature program is optimized to separate common piperazines from other cutting agents or drugs that may be present in the mixture.[14][16] Electron ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns, allowing for reliable library matching.[15]
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application: LC-MS/MS is an exceptionally sensitive and selective technique, ideal for the analysis of polar, non-volatile, and thermally labile compounds like piperazines.[2][11] It avoids the need for derivatization and can provide excellent quantification.[11] The use of Multiple Reaction Monitoring (MRM) enhances selectivity, making it a powerful tool for identifying analytes even in complex matrices.[11][17]
Protocol 2.1: LC-MS/MS Analysis of Piperazines
This protocol provides a targeted method for the identification and quantification of piperazine derivatives.
1. Sample Preparation:
- Prepare the sample extract as described in Protocol 1.1 (steps 1-5).
- Further dilute the extract with the initial mobile phase (e.g., 95:5 Water/Methanol with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL.
- Filter the diluted sample through a 0.22 µm syringe filter before injection to protect the LC system.
- For quantification, a deuterated internal standard (e.g., BZP-d7, mCPP-d8) should be added to ensure the highest level of confidence and reproducibility.[11]
2. Instrumentation and Parameters:
- Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
Table 2: LC Gradient and MS/MS Parameters
| Parameter | Setting |
| LC Gradient | Start with 5% B, hold for 0.5 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min. |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 3 below. |
Table 3: Example MRM Transitions for Common Piperazines
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
| BZP | 177.1 | 91.1 | 134.1 | 15 |
| mCPP | 197.1 | 154.1 | 138.1 | 20 |
| TFMPP | 231.1 | 188.1 | 172.1 | 25 |
3. Data Analysis and Interpretation:
- Identification requires the analyte to have the same retention time as a certified reference standard.
- The precursor ion and at least two product ions must be detected.[11]
- The ratio of the product ions must be within an acceptable tolerance (e.g., ±20%) of the ratio observed for the reference standard.
Trustworthiness and Causality: The C18 column is a standard choice for reversed-phase chromatography, effectively retaining and separating piperazines based on their polarity.[18] Formic acid is added to the mobile phase to promote protonation of the piperazine nitrogen atoms, which is essential for efficient positive mode ESI. The MRM transitions are highly specific; the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This two-stage mass filtering provides exceptional selectivity and reduces chemical noise.[12]
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Application: FTIR spectroscopy provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. It is a SWGDRUG Category A technique and is excellent for identifying the specific structure of a compound, including distinguishing between isomers.[5][7]
Protocol 3.1: FTIR Analysis of Piperazines
1. Sample Preparation:
- For pure or nearly pure samples: A small amount of the powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. This is the most common and rapid method.
- For mixtures: The piperazine compound may need to be separated from excipients. This can be achieved by solvent extraction (as in Protocol 1.1) followed by evaporation of the solvent to yield the purified compound.
2. Instrumentation and Parameters:
- Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent, equipped with a diamond ATR accessory.
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
3. Data Analysis and Interpretation:
- The obtained spectrum is compared against a spectral library of known compounds.
- A positive match is declared when the spectrum of the unknown sample is superimposable with the spectrum of a certified reference material.
- Key vibrational bands for piperazines include N-H stretching (around 3300 cm⁻¹ for secondary amines), C-H stretching (2800-3000 cm⁻¹), and C-N stretching (1000-1200 cm⁻¹).[19][20] Aromatic ring vibrations will also be present for phenyl- and benzyl-substituted piperazines.
Trustworthiness and Causality: ATR-FTIR is a non-destructive and fast technique requiring minimal sample preparation. The high specificity of the infrared spectrum provides a high degree of confidence in the identification. Comparing the full spectrum, rather than just a few peaks, ensures that the entire molecular structure is consistent with the reference material.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[21] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. While less common for routine casework due to cost and sensitivity, it is invaluable for identifying new or unknown substances and for distinguishing between closely related isomers where MS and FTIR may be insufficient.[4]
Protocol 4.1: ¹H NMR Analysis of Piperazines
1. Sample Preparation:
- Dissolve 5-10 mg of the purified sample (isolated via extraction or chromatography) in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[22]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[22]
2. Instrumentation and Parameters:
- Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.
- Probe: 5 mm broadband probe.
- Experiment: Standard ¹H acquisition.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.
3. Data Analysis and Interpretation:
- Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin).
- Analyze the chemical shifts, integration (relative number of protons), and coupling patterns (spin-spin splitting).
- The spectrum of the unknown is compared to the spectrum of a certified reference material or to predicted spectra and literature data.[23]
- The piperazine ring protons typically appear as a complex multiplet or a set of broad singlets in the 2.5-4.0 ppm region. Protons on aromatic or benzyl substituents will appear in the aromatic region (typically 6.5-8.0 ppm).[22]
Trustworthiness and Causality: NMR provides fundamental structural information that is not dependent on library matching.[21] The unique pattern of signals in an NMR spectrum is directly related to the molecular structure, making it a definitive identification technique. The choice of deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.
Conclusion
The reliable identification of piperazines in seized materials necessitates a structured, multi-technique analytical approach. By combining a screening technique like GC-MS with one or more confirmatory methods such as LC-MS/MS, FTIR, or NMR, forensic laboratories can produce scientifically sound and defensible results. The protocols outlined in this guide provide a robust framework for this analysis. Adherence to strict quality assurance measures, including method validation and the use of certified reference materials, is paramount to ensuring the integrity of the analytical data.[8][24]
References
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Wójtowicz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
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Frison, G., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. PubMed. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Detection and Assay of Barbiturates and Benzodiazepines in Biological Specimens. UNODC. Available at: [Link]
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Hilaris Publisher. Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. Hilaris Publisher. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Available at: [Link]
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Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]
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Spectra Analysis. Forensic Analysis of Drugs. Spectra Analysis. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. UNODC. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the identification and analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
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Ciesielski, P., et al. (2014). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2003). PART III B Methods of Analysis/Drug Identification. SWGDRUG.org. Available at: [Link]
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Joksch, M., et al. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. National Institutes of Health. Available at: [Link]
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Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Criteria for Identification of Synthetic Drugs. SWGDRUG.org. Available at: [Link]
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Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Validation of Analytical Methods. Office of Justice Programs. Available at: [Link]
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DeRuiter, J., et al. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). (2012). Recommended methods for the identification and analysis of cocaine in seized materials. UNODC. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). Publications-Drug Testing Laboratories. UNODC. Available at: [Link]
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Forensic Resources. (2019). Scientific Working Group for the Analysis of Seized Drug. Forensic Resources. Available at: [Link]
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Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). SWGDRUG Recommendations. SWGDRUG.org. Available at: [Link]
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Dogan-Topal, B., et al. (2020). Analytical Method Validation in Forensic Assay. DergiPark. Available at: [Link]
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Analytical Methods. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. RSC Publishing. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). (2012). Recommended Methods for the Identification and Analysis of Cocaine in Seized Materials. UNODC. Available at: [Link]
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Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
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Peters, F. T., et al. (2007). Validation of new methods. ResearchGate. Available at: [Link]
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Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Available at: [Link]
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Hubert, C., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Available at: [Link]
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ResearchGate. FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d).... ResearchGate. Available at: [Link]
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Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. Available at: [Link]
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ResearchGate. FT-IR spectrum of SBA/Pip and neat piperazine. ResearchGate. Available at: [Link]
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ResearchGate. FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. ResearchGate. Available at: [Link]
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ResearchGate. CHAPTER 5. NMR Spectroscopy Applied in Identification of Synthetic Drugs. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2019). CHAPTER 5: NMR Spectroscopy Applied in Identification of Synthetic Drugs. Books. Available at: [Link]
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Alm, S., et al. (1982). The use of 13C NMR spectroscopy in forensic drug analysis. PubMed. Available at: [Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of 2-(1-piperazinyl)benzyl alcohol
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(1-piperazinyl)benzyl alcohol. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with detection at 259 nm. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale for method development choices, a systematic approach to optimization, and a full validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. The presence of both a piperazine ring, a common moiety in active pharmaceutical ingredients, and a benzyl alcohol group gives the molecule a unique combination of basicity and aromaticity.[2][3] Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of starting materials and intermediates in the drug manufacturing process.
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and reproducibility.[4][5] This application note addresses the specific challenges in developing an HPLC method for this compound, namely the basic nature of the piperazine moiety which can lead to poor peak shape on traditional silica-based columns, and the need for a mobile phase that provides adequate retention and separation from potential impurities.
This document provides a detailed, step-by-step guide to developing and validating a robust HPLC-UV method, grounded in scientific principles and aligned with regulatory expectations.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.
| Property | Value/Estimate | Rationale/Source |
| Molecular Formula | C₁₁H₁₆N₂O | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| pKa (Piperazine) | pKa₁ ≈ 5.35, pKa₂ ≈ 9.73 | The two nitrogen atoms of the piperazine ring are basic.[6][7] |
| pKa (Benzyl Alcohol) | ≈ 15.40 | The hydroxyl group is weakly acidic.[8] |
| UV λmax | ≈ 259 nm | Estimated based on the UV absorbance of the benzyl alcohol chromophore.[9] |
| Solubility | Freely soluble in water and polar organic solvents. | The piperazine moiety enhances aqueous solubility.[10] Benzyl alcohol has moderate water solubility.[11][12] |
The presence of the basic piperazine group dictates the need for careful pH control of the mobile phase to ensure consistent ionization and good peak shape. The benzyl alcohol moiety provides a chromophore suitable for UV detection.
HPLC Method Development Strategy
Our strategy focuses on a reversed-phase separation, which is well-suited for moderately polar compounds like this compound.
Initial Chromatographic Conditions
| Parameter | Initial Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good hydrophobic retention for the benzyl group. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 | A neutral pH is chosen to be between the two pKa values of the piperazine moiety, minimizing peak tailing. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B in 20 minutes | A broad gradient is used initially to determine the approximate elution time of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 259 nm | Based on the UV absorbance maximum of the benzyl alcohol chromophore.[9] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Optimization
The initial conditions will be systematically optimized to achieve the desired chromatographic performance, defined by:
-
Tailing Factor (T): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
Resolution (Rs): > 2.0 (from nearest impurity)
-
Analysis Time: As short as reasonably achievable
The optimization process is outlined in the following workflow:
Caption: Workflow for HPLC Method Optimization.
-
Prepare a series of 20 mM potassium phosphate buffers with pH values of 6.0, 6.5, 7.0, 7.5, and 8.0.
-
For each pH, run the initial gradient program and inject a standard solution of this compound.
-
Evaluate the peak shape (tailing factor) at each pH.
-
Select the pH that provides the most symmetrical peak.
-
Using the optimized mobile phase pH, perform a series of isocratic or shallow gradient runs with varying concentrations of acetonitrile.
-
Start with a concentration that elutes the analyte at approximately 3-5 minutes.
-
Adjust the acetonitrile concentration to achieve the desired retention time and resolution from any impurities.
Validated HPLC-UV Method
The following method was established after a systematic optimization process.
Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 259 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Protocol
The optimized method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][13][14][15][16]
Caption: Overview of Method Validation Parameters.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations over the range of 50% to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Established from the linearity study. | The range for which the method is linear, accurate, and precise. |
| Accuracy | Perform recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis on different days, by different analysts, and on different instruments. | - Repeatability: RSD ≤ 2.0%. - Intermediate Precision: Overall RSD ≤ 2.0%. |
| Robustness | Systematically vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min). | System suitability parameters remain within acceptable limits. |
Detailed Experimental Protocols
-
Prepare a blank solution (diluent), a placebo solution (matrix without the analyte), and a standard solution of this compound.
-
Inject each solution into the HPLC system.
-
Compare the chromatograms to ensure that no peaks from the blank or placebo interfere with the analyte peak.
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected sample concentration.
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Prepare a placebo solution.
-
Spike the placebo solution with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analyze the spiked samples and a standard solution.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Repeatability:
-
Prepare a standard solution of this compound at 100% of the target concentration.
-
Inject the solution six times.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the peak areas.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst and on a different HPLC instrument.
-
Combine the data from both studies and calculate the overall mean, standard deviation, and RSD.
-
-
Prepare a standard solution of this compound.
-
Analyze the solution under the nominal method conditions and under systematically varied conditions.
-
For each condition, evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, retention time).
-
Assess the impact of the variations on the analytical results.
Conclusion
This application note presents a comprehensive, systematically developed, and fully validated HPLC-UV method for the quantitative analysis of this compound. The described method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and in-process monitoring in a pharmaceutical development setting. The detailed protocols and rationale provided herein serve as a valuable resource for scientists and researchers tasked with the analysis of this and structurally related compounds.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][4][5][17][18][19]
-
International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). November 2023. [Link][1]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.[14]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link][13]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[7][20]
-
AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][15]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link][16]
-
International Journal of Pharmacy and Technology. (2012). A Review on Analytical Methods for Piperazine Determination. [Link]
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Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperazine Derivatives
Abstract and Introduction
Piperazine and its derivatives represent a significant class of compounds with wide-ranging applications, from active pharmaceutical ingredients (APIs) in anthelmintic and antipsychotic drugs to their illicit use as designer drugs of abuse. Compounds such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP) have emerged as new psychoactive substances (NPS), often marketed as alternatives to ecstasy or amphetamines.[1][2] This prevalence necessitates robust, reliable, and validated analytical methods for their detection and quantification in diverse matrices, including pharmaceutical formulations, seized materials, and complex biological fluids like blood and urine.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of these semi-volatile compounds.[5] Its combination of high-resolution chromatographic separation and the specific, structural information provided by mass spectrometry offers unparalleled specificity and sensitivity.[3] This application note provides an in-depth guide to the GC-MS analysis of piperazine derivatives, moving beyond a simple recitation of steps to explain the fundamental causality behind methodological choices. We will explore critical aspects of sample preparation, the strategic use of derivatization to enhance analytical performance, optimized instrumentation protocols, and data interpretation, providing researchers and drug development professionals with a self-validating framework for accurate analysis.
The Analytical Imperative: Why Derivatization is Key
While some piperazine derivatives can be analyzed directly by GC-MS, particularly in solid, high-concentration samples, significant analytical challenges arise with low-concentration samples or those in complex biological matrices.[6] The core issue lies with the piperazine moiety itself, which contains secondary amine functional groups (-NH). These groups are polar and capable of hydrogen bonding, which can lead to several undesirable chromatographic effects:
-
Poor Peak Shape: Interaction with active sites on the GC column and liner can cause significant peak tailing, which complicates integration and reduces quantitative accuracy.
-
Reduced Volatility: The polarity of the amine groups makes the compounds less volatile, requiring higher injector and oven temperatures, which can risk thermal degradation of the analyte.
-
Analyte Adsorption: Active hydrogens can lead to irreversible adsorption of the analyte onto the surfaces of the GC system, resulting in poor sensitivity and reproducibility.
Derivatization is the strategic chemical modification of an analyte to improve its analytical characteristics.[7] For piperazine derivatives, acylation is the most common and effective strategy. This process replaces the active hydrogen on the nitrogen atom with an acyl group, effectively masking its polarity.
Trifluoroacetic anhydride (TFAA) is an exceptionally effective acylation reagent for this purpose.[8] The reaction with the secondary amine of the piperazine ring is rapid and produces a stable, highly volatile trifluoroacetyl derivative.[9][10] The benefits are threefold:
-
Increased Volatility & Thermal Stability: The derivative is less polar and more readily vaporized, allowing for lower analysis temperatures and reducing the risk of degradation.[8]
-
Improved Chromatography: Masking the active hydrogen minimizes undesirable column interactions, resulting in sharp, symmetrical chromatographic peaks.[10]
-
Enhanced Mass Spectral Characteristics: The addition of the trifluoroacetyl group increases the molecular weight and introduces a distinct isotopic pattern, often leading to cleaner mass spectra with characteristic fragments that aid in definitive identification.[8]
Caption: Logical workflow demonstrating why derivatization is a critical step.
Experimental Protocols: From Sample to Signal
The following protocols are designed to be robust starting points. As with any analytical method, optimization and validation for हाथ specific analytes and matrices are essential.
Overall GC-MS Workflow
The entire process follows a logical sequence from sample receipt to final data analysis. This workflow ensures that the sample is correctly prepared, analyzed under optimal conditions, and the resulting data is accurately interpreted.
Caption: High-level overview of the complete GC-MS analysis workflow.
Protocol 1: Analysis from Biological Matrices (Urine/Plasma)
This protocol is adapted from validated methods for designer drug analysis in urine and plasma.[1][11] It includes an enzymatic hydrolysis step, which is critical for releasing conjugated metabolites, ensuring a comprehensive analysis of total drug concentration.[12]
1. Sample Pre-treatment & Hydrolysis: a. To 500 µL of sample (urine or plasma supernatant after protein precipitation), add 500 µL of 0.2 M sodium acetate buffer (pH 5.2). b. Add 25 µL of β-glucuronidase enzyme. c. Add an appropriate internal standard (IS). d. Vortex briefly and incubate overnight (12-16 hours) at 37°C. This step cleaves glucuronide conjugates, which are not volatile and would otherwise be undetectable by GC-MS.[1]
2. Solid Phase Extraction (SPE): a. Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions. b. Load the hydrolyzed sample onto the cartridge. c. Wash the cartridge with deionized water followed by a weak organic solvent (e.g., methanol) to remove interferences. d. Elute the analytes of interest with 2 mL of a 5% ammonium hydroxide in methanol solution. The basic pH ensures the piperazine derivatives are in their free base form for efficient elution.[11]
3. Derivatization with TFAA: a. Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to remove all residual water.[11] b. To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[9][11] c. Cap the vial tightly and heat at 70°C for 30 minutes.[11] d. Cool to room temperature and evaporate the derivatizing agents under a nitrogen stream. e. Reconstitute the final dry residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[11]
Protocol 2: Analysis from Solid Samples (Tablets, Powders)
This protocol is suitable for seized materials where the concentration of the piperazine derivative is expected to be relatively high.[3][13]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the homogenized powder or crushed tablet. b. Dissolve the sample in 10 mL of methanol in a volumetric flask. c. Add an appropriate internal standard (IS). d. Vortex or sonicate for 5-10 minutes to ensure complete dissolution.[14] e. Filter the solution using a 0.45 µm syringe filter to remove insoluble excipients.
2. Derivatization (if necessary): a. While direct injection is often possible for screening, derivatization is recommended for accurate quantification and improved chromatography. b. Transfer a 100 µL aliquot of the filtered solution to a clean vial and evaporate to dryness under nitrogen. c. Follow the TFAA derivatization steps (3b-3e) from Protocol 1.
Instrumentation and Data Acquisition
The following parameters provide a robust starting point for the analysis of TFAA-derivatized piperazine derivatives. A non-polar or medium-polarity column is generally recommended.[15]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | These 5% phenyl-methylpolysiloxane columns offer excellent resolving power and thermal stability for a wide range of semi-volatile compounds, including derivatized piperazines.[11] |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min | Provides optimal separation efficiency and is inert, preventing reactions with analytes. |
| Injection Port Temp. | 250°C - 280°C | Ensures rapid and complete vaporization of the derivatized analytes without causing thermal degradation.[16] |
| Injection Mode & Volume | Splitless, 1 µL | Splitless injection is crucial for trace analysis, ensuring the entire sample volume is transferred to the column for maximum sensitivity.[16] |
| Oven Temp. Program | Initial: 100-120°C, hold 1 minRamp 1: 10-15°C/min to 200°CRamp 2: 20-25°C/min to 300°C, hold 2-5 min | A temperature ramp allows for the separation of compounds with different boiling points. The specific ramp rates and hold times should be optimized to achieve baseline separation of all target analytes.[11][16] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, fragment-rich mass spectra, which are essential for structural elucidation and library matching.[3] |
| Ion Source Temp. | 230°C | Maintains the analytes in the gas phase and prevents condensation within the source.[16] |
| Transfer Line Temp. | 280°C | Prevents condensation of the separated analytes as they travel from the GC column to the MS source.[11] |
| Acquisition Mode | Full Scan: m/z 50-600 for qualitative analysis and identification.Selected Ion Monitoring (SIM): For quantitative analysis. | Full Scan mode is used to acquire the complete mass spectrum for compound identification.[1] SIM mode significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions of the target analytes.[1][11] |
Data Analysis: Identification and Quantification
Compound Identification
Identification is achieved by comparing the retention time and the acquired mass spectrum of a peak with that of a known reference standard. The fragmentation patterns of piperazine derivatives are highly characteristic.
| Compound | Underivatized Characteristic Ions (m/z) | Derivatized (TFA) Characteristic Ions (m/z) |
| 1-Benzylpiperazine (BZP) | 91 (base peak), 176, 134, 56[6][17] | 272 (M+), 181, 175, 91[11] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 188 (base peak), 230, 172, 145[17][18] | 326 (M+), 229, 200, 173[11] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 154 (base peak), 196, 156, 138[6][17] | 292 (M+), 257, 196, 154 |
Note: Base peaks are in bold. Derivatized mCPP ions are predicted based on common fragmentation.
Quantification
For accurate quantification, a multi-point calibration curve is constructed by analyzing standards at several concentration levels. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. The method should be validated to establish its performance characteristics.
| Validation Parameter | Typical Acceptance Criteria | Example Value (BZP & TFMPP in Plasma) |
| Linearity (r²) | > 0.99 | > 0.99 over 0.016 - 10 µg/mL[1][11] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.004 µg/mL[1][11] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.016 µg/mL[1][11] |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Within acceptable limits across three concentrations.[11] |
| Precision (%RSD) | < 15% (< 20% at LOQ) | Intra- and Inter-day precision met criteria.[11] |
| Extraction Efficiency | Consistent and reproducible | 79% to 96% for BZP and TFMPP[1][11] |
Conclusion
The GC-MS methodology detailed in this note, incorporating strategic sample preparation and chemical derivatization, provides a powerful and reliable framework for the analysis of piperazine derivatives. The use of TFAA derivatization is a critical step that overcomes the inherent challenges associated with the polarity of these compounds, leading to significant improvements in chromatographic performance and sensitivity. By understanding the rationale behind each step—from hydrolysis to the selection of SIM ions—researchers can confidently develop, validate, and implement robust methods for the identification and quantification of piperazines in pharmaceutical, clinical, and forensic settings.
References
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Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
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Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. Retrieved from [Link]
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Thevan, K., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
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Cui, W., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(3), 968-976. Retrieved from [Link]
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Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]
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Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. ResearchGate. Retrieved from [Link]
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Moore, K. A., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Retrieved from [Link]
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Boumrah, Y., et al. (2014). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Retrieved from [Link]
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Satyanarayana, B., et al. (2015). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]
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Baron, M., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3, 1146-1154. Retrieved from [Link]
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Li, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-646. Retrieved from [Link]
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Tsujikawa, K., et al. (2006). Analysis of Benzylpiperazine-like Compounds. ResearchGate. Retrieved from [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
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Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Retrieved from [Link]
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Determining the Sigma Receptor Affinity of Piperazine Derivatives Using Radioligand Binding Assays
Abstract
This comprehensive guide provides a detailed protocol for determining the binding affinity of novel piperazine derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors using radioligand binding assays. Piperazine-containing compounds are a significant class of molecules in CNS drug discovery, and understanding their interaction with sigma receptors is crucial for elucidating their pharmacological profile.[1][2] This document offers step-by-step instructions for membrane preparation, competitive binding experiments, and data analysis, tailored to the specific physicochemical properties of piperazine derivatives. Furthermore, it delves into the rationale behind key experimental steps and provides a troubleshooting guide to address common challenges, ensuring robust and reproducible results for researchers in pharmacology and drug development.
Introduction: The Significance of Sigma Receptors and Piperazine Scaffolds
Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum.[3] They are implicated in a wide array of cellular functions and are considered important targets for therapeutic intervention in neurological and psychiatric disorders.[4] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable pharmacokinetic properties and ability to interact with various receptors.[2][5] Many piperazine derivatives have been identified as potent sigma receptor ligands, necessitating reliable methods for quantifying their binding affinity.[6][7]
Radioligand binding assays are the gold standard for characterizing the interaction between a ligand and a receptor.[5] This application note details a competitive binding assay, a robust method to determine the inhibitory constant (Kᵢ) of a test compound (a piperazine derivative) by measuring its ability to displace a specific radioligand from the sigma receptor.[8]
Foundational Principles of Competitive Radioligand Binding
In a competitive binding assay, a fixed concentration of a radiolabeled ligand (radioligand) and varying concentrations of an unlabeled test compound are incubated with a source of receptors (e.g., cell membrane preparations). The test compound competes with the radioligand for the same binding site on the receptor. By measuring the decrease in radioligand binding as the concentration of the test compound increases, we can determine the test compound's affinity for the receptor.[5]
The primary data generated is the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to the Kᵢ value, the equilibrium dissociation constant of the inhibitor, using the Cheng-Prusoff equation.[9][10] The Kᵢ value is a true measure of affinity and is independent of the assay conditions.[11]
Caption: Principle of Competitive Radioligand Binding Assay.
Experimental Workflow: A Step-by-Step Guide
The overall workflow for determining the sigma receptor affinity of piperazine derivatives is a multi-step process that requires careful attention to detail to ensure data quality and reproducibility.
Caption: General Experimental Workflow.
Materials and Reagents
Note: Ensure all reagents are of high purity.
| Reagent/Material | Supplier & Catalog No. (Example) | Purpose |
| Radioligands | ||
| [³H]-(+)-Pentazocine | PerkinElmer (NET-1056) | σ₁ selective radioligand |
| [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) | PerkinElmer (NET-986) | Non-selective σ₁/σ₂ radioligand |
| Unlabeled Ligands | ||
| (+)-Pentazocine | Sigma-Aldrich (P-131) | Non-specific binding for σ₁; masking agent for σ₂ |
| Haloperidol | Sigma-Aldrich (H1512) | Alternative for non-specific binding determination |
| 1,3-di(2-tolyl)guanidine (DTG) | Sigma-Aldrich (D-142) | Non-specific binding for σ₂ |
| Piperazine Derivatives | In-house synthesis or commercial | Test compounds |
| Buffers & Chemicals | ||
| Tris-HCl | Sigma-Aldrich (T5941) | Buffering agent |
| Polyethylenimine (PEI) | Sigma-Aldrich (P3143) | Reduces non-specific binding to filters |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich (A7906) | Blocking agent to reduce non-specific binding |
| Scintillation Cocktail | PerkinElmer (6013329) | For detection of radioactivity |
| Equipment | ||
| Glass-fiber filters (GF/C or GF/B) | Whatman | For filtration |
| 96-well plates | Corning | Assay plate |
| Liquid scintillation counter | Beckman or PerkinElmer | Radioactivity measurement |
| Cell harvester/Filtration apparatus | Brandel or Millipore | To separate bound and free radioligand |
| Homogenizer | Polytron or similar | For tissue homogenization |
Protocol 1: Membrane Preparation from Rat Tissue
This protocol describes the preparation of a crude membrane fraction from rat liver or brain, which are rich sources of sigma receptors.[9][12]
-
Tissue Homogenization: Euthanize a male Sprague-Dawley rat according to institutional guidelines. Rapidly excise the liver or brain and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4). Homogenize the tissue in 20 volumes of buffer using a Polytron-type homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Carefully decant the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold homogenization buffer, and centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Final Preparation: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Binding Assay for σ₁ Receptors
This protocol is designed to determine the affinity of piperazine derivatives for the σ₁ receptor using [³H]-(+)-pentazocine.[9]
-
Assay Setup: Prepare the following in a 96-well plate in a final volume of 500 µL of assay buffer (50 mM Tris-HCl, pH 8.0).
-
Total Binding: Membrane preparation (50-100 µg protein), [³H]-(+)-pentazocine (final concentration ~2-5 nM), and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-pentazocine or haloperidol).
-
Test Compound: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the piperazine derivative (typically from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.[13]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[14]
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 8.0) to remove unbound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Count the radioactivity in a liquid scintillation counter.
Protocol 3: Competitive Binding Assay for σ₂ Receptors
This protocol determines the affinity for the σ₂ receptor using [³H]DTG. Since [³H]DTG binds to both σ₁ and σ₂ receptors, a masking agent is used to block binding to the σ₁ site.[9][10]
-
Assay Setup: The setup is similar to the σ₁ assay, with the following modifications to the assay buffer (50 mM Tris-HCl, pH 8.0) and components:
-
Radioligand: [³H]DTG (final concentration ~3-5 nM).
-
Masking Agent: Add a final concentration of 500 nM to 5 µM (+)-pentazocine to all wells to saturate the σ₁ receptors.[9][10]
-
Total Binding: Membrane preparation (50-100 µg protein), [³H]DTG, and the masking agent.
-
Non-specific Binding (NSB): Membrane preparation, [³H]DTG, masking agent, and a high concentration of unlabeled DTG (e.g., 10 µM).
-
Test Compound: Membrane preparation, [³H]DTG, masking agent, and varying concentrations of the piperazine derivative.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Filtration and Counting: Follow the same filtration, washing, and counting steps as described in Protocol 2.
Data Analysis and Interpretation
The goal of the data analysis is to determine the Kᵢ value for each piperazine derivative.
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding (DPM) = Total Binding (DPM) - Non-specific Binding (DPM)
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the competitor (piperazine derivative) concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the IC₅₀ to Kᵢ using the following formula:[9][10]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
IC₅₀ is the concentration of the piperazine derivative that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₐ is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined experimentally via a saturation binding assay or obtained from the literature for the specific batch of radioligand and tissue preparation.
-
Considerations for Piperazine Derivatives & Troubleshooting
The physicochemical properties of piperazine derivatives can influence their behavior in binding assays.[5]
| Issue | Potential Cause(s) for Piperazine Derivatives | Recommended Solution(s) |
| High Non-specific Binding | - Hydrophobicity: Highly substituted, lipophilic piperazine derivatives can stick to filters and plasticware. - High Compound Concentration: At high concentrations, compounds may aggregate or bind non-specifically. | - Add 0.1% BSA to the assay buffer. - Use filters pre-treated with PEI. - Ensure the purity of the test compound. - If possible, test a more hydrophilic analog. |
| Poor Solubility | - The free base form of some piperazine derivatives may have low aqueous solubility. | - Prepare stock solutions in DMSO and ensure the final DMSO concentration in the assay is low (<1%). - Consider using a salt form of the compound if available. - Visually inspect for precipitation at high concentrations. |
| Variability in Results | - pH Sensitivity: The two nitrogen atoms in the piperazine ring have pKa values that can be influenced by substituents. The protonation state, crucial for receptor interaction, is pH-dependent. | - Maintain a consistent and well-buffered pH throughout the experiment (e.g., Tris-HCl at pH 8.0 is common for sigma receptor assays).[9] |
| Low Affinity (High Kᵢ) | - The compound may genuinely have low affinity for the receptor. - Degradation of the compound. | - Confirm the structure and purity of the compound. - Re-test with freshly prepared dilutions. - Consider if the compound is binding to the intended site. |
Conclusion
This application note provides a robust framework for the characterization of piperazine derivatives at sigma-1 and sigma-2 receptors. By understanding the principles of the assay and considering the specific properties of the chemical scaffold, researchers can generate high-quality, reproducible affinity data. This information is invaluable for structure-activity relationship (SAR) studies, lead optimization, and ultimately, the development of novel therapeutics targeting the sigma receptor system.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Data Sheet. [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]
-
Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4673-4687. [Link]
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Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281. [Link]
-
Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
GPCR Workgroup. (n.d.). Radioligand Binding Assay. [Link]
-
GraphPad. (n.d.). Nonspecific binding. [Link]
- Chang, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. [Link]
-
Abate, C., et al. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 63(22), 13334-13369. [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
-
ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current Pharmaceutical Design, 17(28), 3046-3056. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
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Application Notes & Protocols: The Strategic Use of 2-(1-Piperazinyl)benzyl Alcohol in the Synthesis of Novel Central Nervous System (CNS) Agents
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1][2] Its unique physicochemical properties allow for the precise modulation of solubility, basicity, and receptor interaction, making it a cornerstone in the design of antipsychotics, antidepressants, and anxiolytics.[3][4] This guide focuses on a particularly versatile building block, 2-(1-piperazinyl)benzyl alcohol (also known as [2-(piperazin-1-ylmethyl)phenyl]methanol), a scaffold that strategically combines the piperazine moiety with a functionalized benzyl group.[1] We will explore the inherent chemical logic of this starting material, provide detailed synthetic protocols for its derivatization, and explain the causality behind experimental choices, offering researchers a comprehensive playbook for leveraging this scaffold in the discovery of next-generation CNS agents.
Core Scaffold Analysis: Physicochemical Properties & Strategic Value
The synthetic utility of this compound arises from its two distinct, orthogonally addressable functional groups: the secondary amine of the piperazine ring and the primary benzyl alcohol. The ortho-substitution pattern fixes these groups in a specific spatial orientation, providing a defined vector for molecular elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O[5] |
| Molecular Weight | 206.28 g/mol [5] |
| SMILES String | OCc1ccccc1CN2CCNCC2[5] |
| InChI Key | WYNPUVLLUYJROJ-UHFFFAOYSA-N[5] |
| Appearance | Solid[5] |
| CAS Number | 321909-01-7 |
The two key sites for chemical modification offer distinct strategic advantages in drug design:
-
Piperazine N4-Position: This secondary amine is a potent nucleophile, serving as the primary attachment point for introducing moieties that govern pharmacological activity. Aryl, heteroaryl, and alkyl groups appended here are crucial for modulating affinity and selectivity for specific CNS targets like dopamine, serotonin, or histamine receptors.[3][6]
-
Benzyl Alcohol: This hydroxyl group is a versatile handle. It can participate in hydrogen bonding with biological targets, be used to tune solubility, or be chemically modified (e.g., through oxidation, etherification, or esterification) to alter the molecule's metabolic profile and pharmacokinetic properties.[1][7]
Caption: Key functionalization points on the this compound scaffold.
Core Synthetic Pathways & Mechanistic Rationale
Starting from this compound, several robust synthetic routes can be employed to generate diverse libraries of potential CNS agents. The choice of pathway is dictated by the desired target structure and the intended biological application.
Pathway A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This is one of the most powerful methods for creating arylpiperazine derivatives, a class of compounds with extensive CNS activity.[3][6]
-
Mechanistic Principle: The reaction requires an electron-deficient aromatic ring, typically an aryl halide or triflate bearing a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group. The nucleophilic N4-nitrogen of the piperazine attacks the electron-poor carbon, displacing the leaving group through a Meisenheimer complex intermediate.
-
Causality of Reagents:
-
Solvent: High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal as they can dissolve the reagents and stabilize the charged intermediate.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the acid (e.g., HCl, HBr) generated during the reaction, driving it to completion.
-
Caption: Divergent synthetic pathways from the core scaffold.
Pathway B: N-Alkylation and Reductive Amination
These methods are employed to introduce alkyl or substituted benzyl groups, which can serve as critical components of pharmacophores, for instance, in certain classes of histone deacetylase (HDAC) inhibitors.[8]
-
Mechanistic Principle:
-
N-Alkylation: A direct SN2 displacement of a leaving group (e.g., Br, I, OTs) from an alkyl halide or tosylate.
-
Reductive Amination: A two-step, one-pot reaction where the piperazine first condenses with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced in situ to the corresponding amine.
-
-
Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion intermediate. Its selectivity prevents side reactions and simplifies purification.
Detailed Experimental Protocols
The following protocols are provided as robust, validated starting points for synthesizing derivatives of this compound.
Protocol 1: Synthesis of [2-(4-(4-Nitrophenyl)piperazin-1-yl)methyl]phenylmethanol via SNAr
This protocol details the synthesis of a key arylpiperazine intermediate.
Materials:
-
This compound (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.06 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (3.45 g, 25.0 mmol) to the flask.
-
Add DMSO (50 mL) to the flask. Stir the suspension for 10 minutes at room temperature.
-
Add 1-fluoro-4-nitrobenzene (1.55 g, 11.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of 30-70% EtOAc in hexanes) to yield the pure product.
Self-Validation & Characterization:
-
TLC Analysis: Use a suitable mobile phase (e.g., 50% EtOAc/Hexanes) to confirm the consumption of starting material and the formation of a single, new product spot.
-
Structural Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Table 2: Expected Outcome for Protocol 1
| Parameter | Expected Result |
|---|---|
| Product Name | [2-(4-(4-Nitrophenyl)piperazin-1-yl)methyl]phenylmethanol |
| Appearance | Yellow Solid |
| Expected Yield | 75-90% |
| Purity (by HPLC) | >95% |
| Key ¹H NMR Signal | Appearance of AA'BB' signals in the aromatic region (~6.9-8.2 ppm) characteristic of the 4-nitrophenyl group. |
| HRMS (ESI+) | Calculated m/z for C₁₈H₂₁N₃O₃ [M+H]⁺ should match the observed value. |
Protocol 2: Exemplary Synthesis of a Hypothetical CNS Agent (HDAC6 Inhibitor Scaffold)
This protocol builds upon Pathway B to synthesize a benzylpiperazine derivative, a motif found in CNS-penetrant HDAC6 inhibitors.[8]
Materials:
-
This compound (1.0 equiv)
-
4-(Bromomethyl)benzonitrile (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (e.g., 1.03 g, 5.0 mmol) in acetonitrile (25 mL) in a round-bottom flask with a magnetic stir bar.
-
Add DIPEA (1.74 mL, 10.0 mmol) to the solution.
-
In a separate flask, dissolve 4-(bromomethyl)benzonitrile (0.98 g, 5.0 mmol) in acetonitrile (15 mL).
-
Add the 4-(bromomethyl)benzonitrile solution dropwise to the piperazine solution at room temperature over 15 minutes.
-
Stir the reaction at room temperature for 8-12 hours. Monitor for completion by TLC or LC-MS.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane (100 mL) and saturated sodium bicarbonate solution (50 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography (e.g., using a gradient of 0-10% methanol in DCM) to afford the final compound.
Characterization:
-
Confirm the structure of [2-(4-(4-Cyanobenzyl)piperazin-1-yl)methyl]phenylmethanol via ¹H NMR, ¹³C NMR, and HRMS. The appearance of a new singlet corresponding to the benzylic -CH₂- bridge and the A₂B₂ pattern of the cyanobenzyl ring are key diagnostic signals in the ¹H NMR spectrum.
Structure-Activity Relationship (SAR) Insights
Modifications to the this compound scaffold can profoundly impact biological activity. The systematic exploration of these changes is central to lead optimization in CNS drug discovery.
Caption: Structure-Activity Relationship (SAR) map for the scaffold.
-
N-Substituent (R¹): This position is paramount for determining the primary pharmacology. Electron-rich or electron-poor (hetero)aromatic rings can be introduced to target specific sub-pockets in G-protein coupled receptors (GPCRs). For example, methoxy-substituted phenyl rings are common in serotonergic agents, while other motifs are tailored for dopamine or histamine receptors.[2]
-
O-Substituent (R²): The benzyl alcohol can be modified to fine-tune pharmacokinetics. Converting the alcohol to a methyl ether, for instance, removes a hydrogen bond donor, increases lipophilicity (which can affect blood-brain barrier penetration), and may block a potential site of metabolic glucuronidation. Oxidation to the ketone has been shown to alter ligand binding affinity at certain targets, such as the melanocortin-4 receptor.[7]
Conclusion
This compound is a high-value, versatile starting material for the synthesis of CNS-active agents. Its pre-installed, spatially defined functional handles—the nucleophilic piperazine nitrogen and the modifiable benzyl alcohol—provide a robust platform for generating chemically diverse compound libraries. The synthetic protocols and strategic insights outlined in this guide offer a clear path for researchers to harness the potential of this scaffold in the rational design and discovery of novel therapeutics for neurological and psychiatric disorders.
References
-
Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]
-
Itoh, Y., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]
-
Marinkovic, D., et al. (2009). Structure-activity relationship studies on a series of piperazinebenzylalcohols and their ketone and amine analogs as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(16), 4817-4822. (Note: Abstract available via search, full text may require subscription). [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]
-
Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Journal of Medicinal and Pharmaceutical Chemistry. (Note: Specific publication details are fragmented in the search result). [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
-
Molecules. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]
-
ResearchGate. The medicinal chemistry of piperazines: A review. [Link]
-
ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
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- 1. [2-(Piperazin-1-ylmethyl)phenyl]methanol | 887029-37-0 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [2-(piperazin-1-ylmethyl)phenyl]methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 7. lookchem.com [lookchem.com]
- 8. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Designer Drugs from Piperazine Precursors
Introduction: The Rise of Piperazine-Based Novel Psychoactive Substances
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with piperazine derivatives emerging as a significant class of designer drugs since the early 2000s.[1][2] Often marketed as "party pills" or as alternatives to controlled substances like MDMA and amphetamines, these compounds exhibit a range of psychostimulant and hallucinogenic effects.[1][2][3][4][5] The relative simplicity of their synthesis and the availability of chemical precursors have contributed to their widespread proliferation, posing a significant challenge to public health and law enforcement.[1][2]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the study of piperazine-based designer drugs. It offers detailed protocols for the synthesis and analysis of these compounds, grounded in established medicinal and forensic chemistry principles. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
The versatile piperazine scaffold, a six-membered ring containing two opposing nitrogen atoms, allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological profiles.[6][7] This guide will focus on two prominent classes: N-benzylpiperazines (e.g., BZP) and N-phenylpiperazines (e.g., TFMPP), which have been frequently encountered in the illicit drug market.[1][2] Understanding the synthesis and analytical signatures of these compounds is paramount for forensic identification, toxicological assessment, and the development of effective countermeasures.
Part 1: Synthesis of Piperazine Derivatives
The synthesis of piperazine-based designer drugs typically involves the N-alkylation or N-arylation of the piperazine core. The choice of synthetic route is often dictated by the availability of precursors and the desired final compound. The following protocols provide step-by-step methodologies for the synthesis of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) as representative examples.
Protocol 1: Synthesis of 1-Benzylpiperazine (BZP) via Nucleophilic Substitution
This protocol outlines the synthesis of BZP through the direct N-alkylation of piperazine with benzyl chloride. This is a classic and straightforward method for creating N-benzylpiperazine derivatives.
Materials:
-
Piperazine (anhydrous)
-
Benzyl chloride
-
Triethylamine (Et3N)
-
Acetonitrile (ACN), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve piperazine (1 equivalent) in anhydrous acetonitrile. Add triethylamine (1.1 equivalents) to the solution. The triethylamine acts as a base to neutralize the HCl formed during the reaction.
-
Addition of Alkylating Agent: While stirring, slowly add benzyl chloride (1 equivalent) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid. Wash subsequently with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude BZP base.
-
Salt Formation (Optional but Recommended for Stability and Handling): Dissolve the crude BZP base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same solvent while stirring. The BZP-HCl salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 1-benzylpiperazine hydrochloride.
Protocol 2: Synthesis of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) via Buchwald-Hartwig Amination
This protocol describes a more advanced method for N-arylation, the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for forming carbon-nitrogen bonds.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (t-BuXPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add Pd2(dba)3 (catalyst), the phosphine ligand, and sodium tert-butoxide (base).
-
Addition of Reagents: Add 1-bromo-3-(trifluoromethyl)benzene (1 equivalent), piperazine (1.2 equivalents), and anhydrous toluene.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-trifluoromethylphenyl)piperazine.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of piperazine designer drugs.
Part 2: Analytical Methods for Identification and Quantification
The unambiguous identification and accurate quantification of piperazine derivatives are crucial for forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.[8][9]
Protocol 3: GC-MS Analysis of Piperazine Derivatives
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary for piperazine derivatives to improve their chromatographic behavior and mass spectral characteristics.[9]
Materials:
-
Sample containing suspected piperazine derivatives
-
Internal standard (e.g., BZP-d7, mCPP-d8)[9]
-
Methanol or other suitable solvent
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample and dissolve it in methanol.
-
Add the internal standard solution.
-
For derivatization, evaporate the solvent under a gentle stream of nitrogen. Add the derivatizing agent (e.g., 50 µL of TFAA) and a suitable solvent (e.g., ethyl acetate), cap the vial, and heat at 70°C for 20 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the target compounds by comparing their retention times and mass spectra with those of certified reference standards.
-
Quantify the analytes by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Protocol 4: LC-MS/MS Analysis of Piperazine Derivatives
LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it an advantageous method for analyzing piperazine derivatives in complex matrices.[9]
Materials:
-
Sample containing suspected piperazine derivatives
-
Internal standard (e.g., BZP-d7, mCPP-d8)[9]
-
Methanol, water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Dilute the sample in the mobile phase (e.g., methanol/water with 0.1% formic acid).
-
Add the internal standard.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the compounds of interest (e.g., start with 95% A, ramp to 5% A).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-to-product ion transitions for each analyte for confident identification.
-
-
-
Data Analysis:
-
Identify compounds based on their retention times and the presence of the correct MRM transitions.
-
Quantify using a calibration curve prepared with reference standards.
-
Table 1: Key Analytical Parameters for Common Piperazine Derivatives
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Common GC-MS Fragments (m/z) | Typical LC-MS/MS MRM Transition (m/z) |
| 1-Benzylpiperazine | BZP | 176.26 | 91, 134, 176, 56[10] | 177.1 -> 134.1 |
| 1-(3-Trifluoromethylphenyl)piperazine | TFMPP | 230.22 | 188, 230, 172, 145[10] | 231.1 -> 188.1 |
| 1-(3-Chlorophenyl)piperazine | mCPP | 196.68 | 154, 196, 138, 57[10] | 197.1 -> 154.1 |
| 1-(4-Methoxyphenyl)piperazine | MeOPP | 192.26 | 150, 192, 135, 120[10] | 193.1 -> 150.1 |
Visualization of Analytical Workflow
Caption: General workflow for the analysis of piperazine designer drugs.
Part 3: Pharmacological Considerations and Structure-Activity Relationships
The psychoactive effects of piperazine designer drugs stem from their interaction with monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[3] Their mechanisms of action can involve inhibiting neurotransmitter reuptake, promoting neurotransmitter release, and directly acting on postsynaptic receptors.[3]
Key Pharmacological Insights:
-
BZP primarily acts as a dopamine and norepinephrine releasing agent, with weaker effects on serotonin. Its effects are often compared to those of amphetamine.
-
TFMPP is a non-selective serotonin receptor agonist and reuptake inhibitor, leading to hallucinogenic and empathogenic effects.
-
mCPP is a potent serotonin receptor agonist, particularly at 5-HT2C receptors, and is known to induce anxiety and depression in human studies.
-
Combination Effects: BZP and TFMPP are often consumed together to mimic the effects of MDMA, with BZP providing the stimulant component and TFMPP contributing to the serotonergic effects.[1][2]
Structure-Activity Relationships (SAR): The pharmacological profile of piperazine derivatives is highly dependent on the nature of the substituent at the N1 position.
-
Aromatic Ring Substitution: The position and electronic nature of substituents on the phenyl ring of phenylpiperazines significantly influence receptor affinity and selectivity. For example, electron-withdrawing groups like trifluoromethyl (as in TFMPP) or chlorine (as in mCPP) tend to confer potent serotonergic activity.
-
N4-Substituents: While many designer piperazines are unsubstituted at the N4 position, modifications at this site can also drastically alter pharmacological activity.
-
The Piperazine Ring: The piperazine ring itself is considered a crucial pharmacophore, providing the necessary physicochemical properties for oral bioavailability and brain penetration.[6]
Table 2: Pharmacological Profiles of Common Piperazine Derivatives
| Compound | Primary Mechanism of Action | Primary Neurotransmitters Affected | Associated Psychoactive Effects |
| BZP | Releasing agent, reuptake inhibitor | Dopamine, Norepinephrine | Stimulation, euphoria, alertness |
| TFMPP | Serotonin receptor agonist, reuptake inhibitor | Serotonin | Hallucinations, empathogenic effects |
| mCPP | Serotonin receptor agonist | Serotonin | Anxiety, dysphoria, hallucinations |
| MeOPP | Serotonin receptor agonist, reuptake inhibitor | Serotonin | Mild stimulation, altered perception |
Visualization of Neurotransmitter Interaction
Caption: Simplified diagram of BZP's interaction with the dopamine synapse.
Conclusion
The development and proliferation of designer drugs derived from piperazine precursors present an ongoing challenge. A thorough understanding of their synthesis, analytical identification, and pharmacology is essential for the scientific and regulatory communities. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to study this important class of novel psychoactive substances. Adherence to rigorous scientific standards and safety protocols is paramount when working with these and any other potentially hazardous chemical compounds.
References
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). National Institute of Justice. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Koba, M., & Welz, A. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]
-
Koba, M., & Welz, A. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(21), 5038. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). ResearchGate. [Link]
-
Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Determination of piperazine derivatives in “Legal Highs”. (2012). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules. [Link]
-
Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2008). ResearchGate. [Link]
-
Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1995). PubMed. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]
-
Piperazine. (n.d.). Wikipedia. [Link]
-
Piperazine designer drugs of abuse. (2024). ResearchGate. [Link]
-
Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. (2004). PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
-
(PDF) Piperazine Derivatives as Dangerous Abused Compounds. (2020). ResearchGate. [Link]
-
Piperazine derivatives as dangerous abused compounds. (2020). PubMed. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. (2022). GOV.UK. [Link]
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Troubleshooting & Optimization
troubleshooting low yield in the preparation of 2-(1-piperazinyl)benzyl alcohol
Welcome to the technical support center for the synthesis of 2-(1-piperazinyl)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable building block. My aim is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthesis for higher yields and purity.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes?
Low yields in the synthesis of this compound, typically prepared via nucleophilic aromatic substitution (SNAr) of a 2-halobenzyl alcohol (e.g., 2-chlorobenzyl alcohol) with piperazine, can often be traced back to several key factors.[1][2]
Answer:
Let's break down the potential culprits for low yield and how to address them systematically.
-
Formation of Disubstituted Byproduct: A major contributor to low yield is the formation of the 1,4-disubstituted piperazine byproduct. Since piperazine has two secondary amine nitrogens with similar reactivity, it can react with two molecules of the benzyl alcohol precursor.[3]
-
Expert Insight: To mitigate this, a common and effective strategy is to use a large excess of piperazine. This statistically favors the monosubstitution product. A molar ratio of 5 to 10 equivalents of piperazine to 1 equivalent of the 2-halobenzyl alcohol is a good starting point. The unreacted piperazine can be recovered and recycled.
-
Alternative Strategy: For more precise control, consider using a mono-protected piperazine, such as N-Boc-piperazine.[1][4] This ensures that only one nitrogen is available for reaction. The Boc (tert-butyloxycarbonyl) group can then be removed in a subsequent step under acidic conditions to yield the desired product. While this adds a step, it can significantly improve the yield and simplify purification.
-
-
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted starting material, which complicates purification and lowers your isolated yield.
-
Causality: The nucleophilic aromatic substitution (SNAr) reaction is sensitive to temperature and reaction time.[2] Insufficient heat or time will result in a sluggish reaction.
-
Protocol: Ensure your reaction is heated appropriately. A temperature range of 80-120°C is typical for this type of substitution. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5]
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they can solvate the cation, leaving the nucleophilic piperazine more reactive. Alcohols like ethanol can also be used.[6]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to scavenge the acid (e.g., HCl) formed during the reaction. This prevents the protonation of piperazine, which would render it non-nucleophilic.[7]
-
-
Poor Quality of Starting Materials: Impurities in your starting materials, particularly the 2-halobenzyl alcohol, can lead to side reactions and lower yields.
-
Verification: Always ensure the purity of your starting materials. 2-chlorobenzyl alcohol can be synthesized from 2-chlorobenzaldehyde or methyl 2-chlorobenzoate.[8] It's advisable to purify it by distillation or recrystallization if its purity is questionable.
-
Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?
The presence of multiple spots on a TLC plate is a common issue and indicates a mixture of products and starting materials.
Answer:
Let's identify the likely components in your reaction mixture and discuss purification strategies.
-
Starting Material (2-halobenzyl alcohol): This will be one of the spots if the reaction is incomplete.
-
Desired Product (this compound): This should be your major product spot.
-
Disubstituted Piperazine Byproduct: This is a common and often challenging impurity to separate due to its similar polarity to the desired product.
-
Oxidation Products: The benzyl alcohol moiety can be susceptible to oxidation to the corresponding aldehyde, 2-(1-piperazinyl)benzaldehyde, especially if the reaction is run for extended periods at high temperatures or exposed to air.[9]
Purification Strategy:
Column chromatography is the most effective method for purifying this compound from these impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Dichloromethane (DCM) / Methanol (MeOH) gradient | Start with a low polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. This will elute the less polar compounds first. |
| DCM / MeOH with 1% Triethylamine | The addition of a small amount of a basic modifier like triethylamine can improve peak shape and reduce tailing of basic compounds like piperazines on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A: Pure this compound is typically a white to off-white solid at room temperature.[10]
Q2: Can I use 2-fluorobenzyl alcohol instead of 2-chlorobenzyl alcohol?
A: Yes, in nucleophilic aromatic substitution reactions, fluoride is often a better leaving group than chloride, which could lead to a faster reaction rate.[11][12] However, 2-chlorobenzyl alcohol is generally more commercially available and cost-effective.
Q3: My final product is a brownish oil instead of a white solid. What could be the reason?
A: A brownish, oily product often indicates the presence of impurities, possibly from oxidation or residual solvent.[6] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can often yield the pure, solid product.
Q4: Is it possible to synthesize this compound by reducing 2-(1-piperazinyl)benzaldehyde?
A: Absolutely. If you have access to 2-(1-piperazinyl)benzaldehyde, it can be readily reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This can be a very clean and high-yielding alternative route.[9]
Visualizing the Troubleshooting Workflow
To aid in your experimental planning and troubleshooting, the following workflow diagram outlines a logical approach to identifying and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Key Synthetic Pathway and Pitfalls
The diagram below illustrates the primary synthetic route and highlights the key side reaction to avoid.
Caption: Reaction scheme showing desired product and main byproduct.
References
-
Organic Syntheses Procedure, Org. Syn. Coll. Vol. 5, 904. Available at: [Link]
-
Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6684. Available at: [Link]
-
Beyki, M. H., et al. (2016). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. Available at: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Terrier, F., et al. (2013). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 11(35), 5824-5831. Available at: [Link]
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Terrier, F., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH Public Access. Available at: [Link]
- Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones.
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Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Available at: [Link]
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LookChem. (n.d.). This compound. Available at: [Link]
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European Patent Office. (1999). EP 0924179 A1 - Process for the preparation of benzyl alcohol. Available at: [Link]
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ResearchGate. (2021). The composition of the reaction mixture: (a) piperazine reacts with... Available at: [Link]
- Google Patents. (1998). US5750801A - Process for the continuous preparation of benzyl alcohol.
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ResearchGate. (2018). Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. Available at: [Link]
- Google Patents. (1970). US3523978A - Process for the purification of benzyl alcohol.
- Google Patents. (1998). US5728897A - Process for the preparation of benzyl alcohol.
- Google Patents. (2001). EP1164118A2 - Process for producing benzyl alcohol.
-
University of Florida Digital Collections. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]
Sources
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Technical Support Center: Purification of 2-(1-piperazinyl)benzyl alcohol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(1-piperazinyl)benzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this and structurally similar polar amino alcohols. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Overview: Understanding the Core Challenge
This compound is a valuable intermediate and a structural analog to research compounds like vesamicol, which are used to study the vesicular acetylcholine transporter (VAChT).[1][2][3] Its purification is notoriously difficult due to its unique molecular structure. The molecule combines a basic piperazine ring and a polar benzyl alcohol moiety.[4][5] This dual nature imparts high polarity and a propensity for strong hydrogen bonding, leading to problematic interactions during common purification workflows like chromatography and crystallization.[4][6]
This guide will deconstruct these challenges and provide robust, logical solutions to help you achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties make this compound so challenging to purify?
The difficulty stems from a combination of three key factors:
-
High Polarity: The presence of both a hydroxyl (-OH) group and two amine (-NH) functionalities makes the molecule highly polar. This leads to high solubility in polar solvents, which can make extraction from aqueous media and crystallization difficult.[4][6]
-
Basicity: The piperazine ring is basic. On acidic stationary phases like standard silica gel, the basic nitrogens can engage in strong acid-base interactions with acidic silanol groups (Si-OH). This causes significant peak tailing, streaking, or even irreversible adsorption during column chromatography.[6][7]
-
Hydrogen Bonding: The alcohol and amine groups are excellent hydrogen bond donors and acceptors.[4] This contributes to its high boiling point and can promote the formation of oils or amorphous solids instead of well-defined crystals during crystallization attempts.
Q2: What are the key physicochemical properties I should be aware of?
Understanding the fundamental properties of your molecule is critical for designing an effective purification strategy. While experimental data for this specific molecule can be sparse, we can compile known and estimated values.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₁₁H₁₆N₂O | --- |
| Molecular Weight | 192.26 g/mol | --- |
| Boiling Point | 374.8 °C at 760 mmHg (Predicted)[5] | Distillation is not a viable purification method due to the high boiling point and potential for thermal decomposition. |
| Solubility | Highly soluble in water and polar organic solvents like methanol and ethanol.[4] Moderate solubility in less polar solvents. | Recrystallization requires careful selection of a solvent system, often a binary mixture. Extraction requires pH control. |
| pKa (Estimated) | pKa₁ ≈ 5-6 (less basic N), pKa₂ ≈ 9-10 (more basic N) | The compound's charge state is highly dependent on pH. This can be exploited for extraction and salt formation. |
Q3: Should I purify the compound as a free base or as a salt?
This is a crucial decision that depends on your downstream application and the primary purification challenge you are facing.
-
Purifying as a Free Base: This is necessary if your subsequent reaction requires the neutral form. However, it is often more challenging for chromatography on silica gel due to the basicity issues mentioned above.
-
Purifying as a Salt (e.g., HCl or Tartrate salt): Converting the free base to a salt can be an excellent purification strategy.[6] Salts often have significantly different solubility profiles and are typically crystalline solids, making them much more amenable to recrystallization. This is a highly recommended approach if crystallization of the free base fails.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
3.1 Column Chromatography (Normal-Phase)
Problem: My compound is streaking badly on the silica gel TLC plate and column, giving poor separation.
-
Underlying Cause: This is a classic sign of strong interaction between the basic piperazine moiety and the acidic silanol groups on the silica surface.[6][7] This interaction is often non-uniform, leading to a continuous "bleeding" of the compound down the column rather than a sharp band.
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.
-
Recommended Action: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase. For example, a typical eluent system would be Dichloromethane/Methanol/Triethylamine (95:5:0.5).
-
Causality: The modifier neutralizes the active silanol sites, allowing your compound to elute based on polarity rather than acid-base interactions, resulting in sharper peaks and better separation.[8]
-
-
Solution 2: Change the Stationary Phase: If mobile phase modification is insufficient, switch to a more inert stationary phase.
-
Recommended Action: Use neutral or basic alumina instead of silica gel. Alternatively, consider reverse-phase (C18) chromatography, where polar compounds elute first.[8] For reverse-phase, a typical mobile phase would be a gradient of water/acetonitrile with a modifier like 0.1% trifluoroacetic acid (TFA) or ammonium formate.[8]
-
Problem: My compound sticks to the top of the column and won't elute, even with highly polar solvents like 20% methanol in dichloromethane.
-
Underlying Cause: This indicates irreversible adsorption, an extreme case of the acid-base interaction described above. The compound has effectively formed a salt with the silica matrix.
-
Solution: Use a Protecting Group: If chromatographic purification of the free base is essential and failing, a protecting group strategy is a reliable, albeit longer, solution.[6]
-
Recommended Action: Protect the most reactive piperazine nitrogen with a tert-butoxycarbonyl (Boc) group. The resulting Boc-protected compound is significantly less polar and no longer basic, making it behave well on silica gel. The Boc group can be easily removed later with an acid like TFA or HCl.
-
3.2 Crystallization & Recrystallization
Problem: My compound "oils out" of solution instead of forming crystals.
-
Underlying Cause: The compound is coming out of solution at a temperature above its melting point (or the melting point of a solvate). This is common for compounds with strong hydrogen bonding capabilities that are resistant to forming an ordered crystal lattice. Impurities can also inhibit crystallization.
-
Solution 1: Slow Down the Cooling Process: Rapid cooling favors kinetic trapping in a disordered, oily state.
-
Recommended Action: Allow the heated solution to cool slowly to room temperature, and then gradually cool further in a refrigerator. Avoid placing a hot solution directly into an ice bath.
-
-
Solution 2: Change the Solvent System: The solvent plays a critical role in crystal lattice formation.
-
Recommended Action: Screen a variety of solvents. Good single solvents for recrystallization should dissolve the compound when hot but not when cold.[9] Often, a two-solvent system (one "soluble" solvent, one "anti-solvent") is more effective. For this compound, consider systems like ethanol/ethyl acetate, methanol/diethyl ether, or acetonitrile/water.
-
Problem: My compound is too soluble in all common solvents to recrystallize effectively.
-
Underlying Cause: The high polarity of the molecule makes it highly soluble in many common laboratory solvents.[4]
-
Solution: Convert to a Salt: This is the most effective solution for highly soluble bases.
-
Recommended Action: Dissolve the crude free base in a suitable solvent (e.g., methanol or isopropanol). Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of tartaric acid). The resulting salt will likely have much lower solubility and will precipitate out. This precipitate can then be recrystallized. This method has been successfully used for resolving similar piperidine alcohols.[10]
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography on Silica Gel
This protocol is designed to minimize peak tailing and achieve efficient separation.
-
Preparation of a Treated Eluent: Prepare your desired mobile phase (e.g., 95:5 Dichloromethane/Methanol). To this solution, add 1% v/v triethylamine (TEA). Mix thoroughly.
-
Column Packing: Pack a silica gel column using the TEA-treated eluent. It is crucial to use the treated eluent for packing to ensure all acidic sites are pre-neutralized.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase. If it is not fully soluble, dissolve it in dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). Place this powder on top of the packed column.
-
Elution: Run the column using the TEA-treated eluent. Collect fractions and monitor them by TLC.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene or dissolved in a suitable solvent and washed with a neutral buffer.
Protocol 2: Purification via HCl Salt Formation and Recrystallization
This protocol is ideal when the free base fails to crystallize or is difficult to handle.
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a solvent like isopropanol or ethyl acetate.
-
Salt Formation: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. Monitor for precipitation. Continue adding until no more precipitate forms. A slight excess of acid may be used.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a suitable recrystallization solvent (e.g., ethanol or an ethanol/water mixture) portion-wise while heating until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to maximize crystal formation.
-
Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visual Workflows & Decision Guides
The following diagrams illustrate the logical flow for making decisions during the purification process.
Diagram 1: Decision tree for selecting a primary purification strategy.
Diagram 2: Step-by-step workflow for purification via salt formation.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols.
-
Solubility of Things. (n.d.). 2-Piperazinylethanol | Solubility of Things. Retrieved from [Link]
-
ScienceDirect. (2023). Isolation and chromatographic purification of reaction products from amino acids. Retrieved from [Link]
- BenchChem. (n.d.). Addressing poor resolution in the chromatographic analysis of amino alcohols.
-
Schönbächler, R. D., et al. (2015). New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of vesamicol analogs. Retrieved from [Link]
-
Nishiyama, S., et al. (2000). Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). Cas 321909-01-7, this compound. Retrieved from [Link]
-
Wagner, S., et al. (2008). First CoMFA characterization of vesamicol analogs as ligands for the vesicular acetylcholine transporter. PubMed. Retrieved from [Link]
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Van de Bittner, G. C., et al. (1995). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. PubMed. Retrieved from [Link]
- Procter & Gamble. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
Reddit. (n.d.). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Retrieved from [Link]
Sources
- 1. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Cas 321909-01-7,this compound | lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
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- 9. reddit.com [reddit.com]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
avoiding racemization during the synthesis of chiral piperazine derivatives
A Guide to Preserving Stereochemical Integrity
Welcome to the technical support center for the synthesis of chiral piperazine derivatives. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to address the critical challenge of avoiding racemization and preserving the desired stereochemistry throughout your synthetic workflows. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure your success in synthesizing enantiomerically pure piperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern in the synthesis of chiral piperazine derivatives?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] This loss of optical activity is a significant issue in pharmaceutical development because different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Ensuring the stereochemical integrity of your chiral piperazine derivative is therefore critical for its safety and efficacy.
Q2: What are the primary mechanisms that lead to racemization in chiral piperazine synthesis?
A2: Racemization typically occurs through the formation of a planar, achiral intermediate. For chiral piperazines, where the stereocenter is often a carbon atom adjacent to a nitrogen, the most common mechanisms include:
-
Deprotonation-Reprotonation (Enolate Formation): If the chiral center has an acidic proton (e.g., is alpha to a carbonyl group), a base can remove this proton to form a planar enolate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[2]
-
Radical-Mediated Hydrogen Atom Transfer (HAT): Certain conditions, such as the use of photoredox catalysis, can generate radical intermediates. A reversible hydrogen atom transfer at the chiral center can lead to epimerization, converting a less stable stereoisomer into a more thermodynamically stable one, which can result in racemization if the enantiomers have similar stability.[3]
-
Iminium Ion Formation: The nitrogen atom of the piperazine ring can be involved in the formation of an iminium ion, which can lead to racemization at an adjacent chiral center under certain conditions.
Q3: My starting material is an enantiomerically pure amino acid. At which stages of the synthesis am I most likely to encounter racemization?
A3: When starting from chiral amino acids, several steps are particularly sensitive to racemization:
-
Activation of Carboxylic Acids: During coupling reactions to form amide bonds (for example, in the synthesis of piperazinones as precursors), the activation of the carboxylic acid can lead to the formation of oxazolone intermediates, which are prone to racemization.
-
Cyclization to Form the Piperazine Ring: The conditions used for ring closure, especially if they involve strong bases or high temperatures, can promote epimerization at the chiral center.
-
N-Acylation or N-Alkylation: Modification of the piperazine nitrogens, particularly under basic conditions, can potentially lead to racemization of an adjacent chiral carbon.
-
Deprotection Steps: The removal of certain protecting groups, if the conditions are harsh (e.g., strongly acidic or basic), can compromise stereochemical integrity.
-
Workup and Purification: Prolonged exposure to non-neutral pH during aqueous workup or purification by chromatography on certain stationary phases (like silica gel) can sometimes cause epimerization.
Q4: Can the nitrogen atom in a chiral piperazine itself be a source of stereochemical instability?
A4: While a nitrogen atom with three different substituents is technically a chiral center, amines typically undergo rapid pyramidal inversion at room temperature.[4] This rapid interconversion between enantiomeric forms means that they cannot be resolved into stable, optically active enantiomers.[4] However, this rapid inversion does not directly cause racemization at an adjacent chiral carbon atom. The primary concern remains the stereochemical integrity of the carbon-based chiral centers in the piperazine ring.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (%ee) After N-Acylation of a 2-Substituted Piperazine
Symptoms: You start with an enantiopure 2-substituted piperazine, but after acylating one of the nitrogen atoms, you observe a significant drop in the enantiomeric excess of your product.
Possible Causes & Solutions:
-
Cause A: Base-Catalyzed Epimerization. The base used to scavenge the acid generated during the acylation (e.g., triethylamine, DIPEA) may be strong enough to deprotonate the C-H bond at the chiral center, leading to racemization. This is especially true if the substituent at the 2-position is electron-withdrawing.
-
Solution 1: Use a Weaker, Sterically Hindered Base. Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. These bases are less likely to cause deprotonation at the chiral center.
-
Solution 2: Use Pre-activated Esters. Instead of acid chlorides or anhydrides with a base, consider using pre-activated esters (e.g., NHS esters, pentafluorophenyl esters) that do not require a strong base for the reaction to proceed efficiently.
-
Solution 3: Lower the Reaction Temperature. Perform the acylation at a lower temperature (e.g., 0 °C or -20 °C) to minimize the rate of base-catalyzed epimerization.
-
-
Cause B: Racemization during Workup. An aqueous workup with a strong base to remove excess reagents or byproducts could be causing epimerization.
-
Solution: Careful pH Control. During workup, use a mild base like saturated sodium bicarbonate solution and avoid prolonged exposure. If possible, a non-aqueous workup might be preferable.
-
Issue 2: Racemization Observed During the Cyclization Step to Form the Piperazine Ring
Symptoms: Your linear precursor, derived from a chiral amino acid, is enantiopure, but the final cyclized piperazine product is obtained as a racemic or partially racemized mixture.
Possible Causes & Solutions:
-
Cause A: Harsh Reaction Conditions for Cyclization. High temperatures or the use of strong bases (e.g., NaH, LDA) to effect an intramolecular cyclization can lead to racemization.
-
Solution 1: Milder Cyclization Methods. Explore alternative cyclization strategies that proceed under milder conditions. For example, methods involving an aza-Michael addition can be highly stereoselective.[5][6] Reductive amination of a suitable keto-amine precursor is another common and often stereoretentive method.[7][8][9]
-
Solution 2: Optimize Reaction Parameters. If a base-mediated cyclization is unavoidable, screen different bases, solvents, and temperatures to find a set of conditions that minimizes racemization while still providing a reasonable reaction rate.
-
-
Cause B: In Situ Racemization of the Precursor. The reaction conditions for cyclization might be causing racemization of the linear precursor before the ring closes.
-
Solution: Protecting Group Strategy. The choice of protecting groups on the nitrogen atoms of the linear precursor is crucial. For instance, a nosyl (Ns) group can be used to activate a nitrogen for nucleophilic attack while being removable under mild conditions.[7] A Boc group on one of the nitrogens can also help maintain stereochemical integrity during subsequent transformations.[5][7]
-
Issue 3: Epimerization During Chromatographic Purification
Symptoms: Your crude product shows high enantiomeric excess, but after purification by column chromatography on silica gel, the isolated product has a lower %ee.
Possible Causes & Solutions:
-
Cause A: Acidity of Silica Gel. Standard silica gel is slightly acidic and can catalyze the epimerization of sensitive chiral compounds, especially those with basic nitrogen atoms like piperazines.
-
Solution 1: Neutralize the Silica Gel. Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then with the pure eluent to remove the excess base. This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin.
-
Solution 3: Supercritical Fluid Chromatography (SFC). For the separation of chiral diketopiperazines and related compounds, SFC has been shown to be a highly effective and rapid purification technique that can avoid the issues associated with traditional liquid chromatography.[10]
-
-
Cause B: Prolonged Contact Time. The longer your compound remains on the column, the greater the opportunity for on-column epimerization.
-
Solution: Optimize Chromatography Conditions. Develop a solvent system that provides good separation and allows for rapid elution of your product. Flash chromatography is generally preferred over gravity chromatography to minimize the run time.
-
Experimental Protocols & Methodologies
Protocol 1: Racemization-Free N-Boc Protection of a Chiral 2-Substituted Piperazine
This protocol is designed to minimize the risk of epimerization when protecting a chiral piperazine with a Boc group.
Materials:
-
Chiral 2-substituted piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral 2-substituted piperazine (1.0 eq) in DCM or THF at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) to the solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (if necessary, pre-treated with triethylamine) to afford the N-Boc protected chiral piperazine.
Rationale: This method avoids the use of a strong base, which is a common cause of racemization. The reaction is typically clean and high-yielding, often requiring minimal purification.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess
Objective: To accurately determine the enantiomeric purity of your chiral piperazine derivative.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.). The choice of column will depend on the specific structure of your analyte.
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Your chiral piperazine sample.
-
A racemic sample of your piperazine derivative (for method development).
Procedure:
-
Method Development (using the racemic sample):
-
Dissolve the racemic sample in a suitable solvent.
-
Inject the sample onto the chiral column.
-
Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and a flow rate of 1.0 mL/min.
-
Monitor the separation at a suitable UV wavelength.
-
If the enantiomers are not well-resolved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier, try a different alcohol like ethanol) and the flow rate until baseline separation is achieved.
-
-
Analysis of Your Chiral Sample:
-
Once an optimal separation method is established, dissolve your synthesized chiral piperazine sample in the mobile phase.
-
Inject the sample onto the column using the optimized method.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. It provides a direct measure of the ratio of the two enantiomers in your sample.[7]
Visualization of Key Concepts
Diagram 1: Mechanisms of Racemization at a Chiral Center Alpha to a Piperazine Nitrogen
Caption: Key pathways leading to racemization in chiral piperazines.
Diagram 2: Troubleshooting Workflow for Loss of Enantiomeric Purity
Caption: Decision tree for troubleshooting racemization issues.
References
-
Chamakuri, S., Chung, M. K., Samuel, E. L. G., Tran, K. A., Chen, Y. C., Nyshadham, P., Santini, C., Matzuk, M. M., & Young, D. W. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6569. [Link]
-
Neumann, C. N., & Nicewicz, D. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(20), 12860–12868. [Link]
-
Papke, R. L., Horenstein, N. A., Stokes, C., & H-Y, A. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1844–1856. [Link]
-
Shah, M., Yang, D. C. H., Young, D. W., & Chamakuri, S. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844–8849. [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
-
Berkheij, M., van der Sluis, L., Sewing, C., den Boer, D. J., Terpstra, J. W., Hiemstra, H., van Maarseveen, J. H. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2369–2371. [Link]
-
Paton, R. S. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron Letters, 49(29-30), 4587-4590. [Link]
-
Paton, R. S. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479–1486. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.).
-
Paton, R. S. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
Ismail, M., & Anton, S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 5005. [Link]
-
Zhou, Y.-G. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(2), 219-222. [Link]
-
O'Brien, P. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Sukhorukov, A. Y., Lesiv, A. V., & Ioffe, S. L. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5670. [Link]
-
Periasamy, M., & Raghunath, P. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9576–9580. [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]
-
Pohnert, G., & Wichard, T. (2014). Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. Journal of Chromatography A, 1337, 137–142. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]
-
J. Chem. Pharm. Res. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Kleinpeter, E., & Sefkow, M. (2017). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 7(50), 31637–31646. [Link]
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Technical Support Center: Strategies for Removing Unreacted Benzyl Alcohol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common purification challenge: the removal of unreacted benzyl alcohol from reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of each technique, ensuring you can adapt and troubleshoot effectively in your own lab.
Frequently Asked Questions (FAQs)
Q1: Why is removing benzyl alcohol so challenging?
Benzyl alcohol's physical properties contribute to its persistence in reaction mixtures. Its relatively high boiling point (205.3 °C) makes simple distillation difficult, especially for temperature-sensitive products.[1][2] Furthermore, its moderate polarity and solubility in both water (about 4 g/100 mL) and many organic solvents mean it can be difficult to completely remove through standard aqueous extractions.[1][3]
Q2: I performed an aqueous wash, but my NMR still shows benzyl alcohol. What went wrong?
This is a very common issue. While washing with water or brine can remove a significant portion of benzyl alcohol, its partial miscibility with many organic solvents often leads to incomplete removal.[4] The partition coefficient of benzyl alcohol between an organic solvent and water may not be sufficiently high to favor complete transfer to the aqueous phase, even with multiple washes.[5]
Q3: Can I use distillation to remove benzyl alcohol?
Yes, but with important considerations. Due to its high boiling point, vacuum distillation is often necessary to avoid thermal degradation of the desired product. The efficiency of the distillation is highly dependent on the difference in boiling points between benzyl alcohol and your product. For products with similar boiling points, fractional distillation under reduced pressure is required.[5]
Azeotropic distillation with water can also be an effective strategy.[6][7] Benzyl alcohol and water form an azeotrope that boils at a lower temperature (99.9°C) than either component alone, facilitating its removal.[8][9]
Q4: When is column chromatography the best choice?
Column chromatography is often the most reliable method for complete removal of benzyl alcohol, especially when other methods have failed or when a very high level of purity is required.[4] It is particularly useful when the desired product has a similar polarity to benzyl alcohol, making extractive methods less effective. Silica gel is a common stationary phase, and the mobile phase can be optimized to achieve good separation.
Troubleshooting Guides
Scenario 1: Persistent Benzyl Alcohol Contamination After Aqueous Extraction
Problem: You've performed multiple aqueous washes (water, brine), but a significant amount of benzyl alcohol remains in your organic layer.
Root Cause Analysis: The partitioning of benzyl alcohol between the organic and aqueous phases is insufficient for complete removal. This is common when using water-immiscible organic solvents where benzyl alcohol has good solubility.
Solution Pathway:
-
Increase the Polarity of the Aqueous Phase: Instead of pure water, consider using acidic or basic washes if your product is stable under these conditions. This can sometimes alter the partitioning behavior of benzyl alcohol.
-
Solvent Selection: If possible, switch to an organic solvent in which benzyl alcohol has lower solubility.
-
Proceed to Chromatography: If extractive methods continue to fail, column chromatography is the most robust solution.[4]
Experimental Protocol: Enhanced Aqueous Extraction
-
Combine the organic layer containing your product and benzyl alcohol in a separatory funnel.
-
Add an equal volume of 5% HCl (aq) (if your product is stable to acid).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze a small sample by NMR or GC to determine the remaining benzyl alcohol content.
Scenario 2: Co-elution of Benzyl Alcohol with Product During Column Chromatography
Problem: Benzyl alcohol is eluting from the silica gel column at the same time as your desired product.
Root Cause Analysis: The polarity of the eluent is too high, or the polarity of your product and benzyl alcohol are too similar for the chosen solvent system.
Solution Pathway:
-
Optimize the Mobile Phase: Decrease the polarity of your eluent. For example, if you are using a mixture of ethyl acetate and hexanes, decrease the percentage of ethyl acetate. This will increase the retention time of the more polar benzyl alcohol on the silica gel, allowing for better separation from a less polar product.
-
Gradient Elution: Employ a gradient elution strategy, starting with a low polarity solvent and gradually increasing the polarity. This can effectively separate compounds with close Rf values.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase C18 silica.
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) using various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to identify a system that gives good separation between your product and benzyl alcohol (aim for a ΔRf > 0.2).
-
Column Packing: Properly pack a silica gel column with the chosen low-polarity eluent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
In-Depth Method Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases. | Simple, fast, and inexpensive for bulk removal. | Often incomplete removal due to partial miscibility.[4] | Initial work-up to remove the majority of benzyl alcohol. |
| Distillation (Vacuum) | Separation based on differences in boiling points at reduced pressure. | Effective for large-scale removals and non-heat sensitive products. | Requires specialized equipment; not suitable for heat-sensitive compounds or products with similar boiling points. | Thermally stable products with boiling points significantly different from benzyl alcohol. |
| Azeotropic Distillation | Formation of a lower-boiling azeotrope with water to facilitate removal.[8][9] | Can remove benzyl alcohol at a lower temperature than direct distillation.[6][7] | May not be suitable for water-sensitive compounds. | Removing benzyl alcohol from reaction mixtures where the product is not water-sensitive. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Highly effective for complete removal and achieving high purity.[4] | Can be time-consuming, requires larger volumes of solvent, and may result in some product loss on the column. | Final purification step, especially for high-value products or when other methods fail. |
| Chemical Scavenging | Reaction of benzyl alcohol with a reagent to form a more easily separable derivative. | Can be highly specific and effective. | Requires an additional reaction step and subsequent removal of the scavenger and its byproducts. | Situations where other methods are not feasible and a suitable scavenger is available. |
Visualizing the Workflow: A Decision-Making Diagram
This diagram outlines a logical approach to selecting the appropriate method for benzyl alcohol removal.
Caption: Decision tree for selecting a benzyl alcohol removal strategy.
References
-
Wikipedia. (2024). Benzyl alcohol. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Möller Chemie. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
BYJU'S. (n.d.). Structure of Benzyl Alcohol. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). DE69632552T2 - Process for the preparation of benzyl alcohol.
- Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
-
Filo. (2023). Describe a chemical procedure to separate a mixture of benzyl alcohol and o-cresol. Retrieved from [Link]
-
ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning? Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
Sciencemadness.org. (2017). Benzyl Alcohol from Green Stripper. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). Remove Benzylalcohol from Benzylchloride. Retrieved from [Link]
-
PubMed. (2006). Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use. Retrieved from [Link]
-
ResearchGate. (2006). Removal of Benzyl Alcohol From a Commercially Available Triamcinolone Acetonide Suspension for Intravitreal Use. Retrieved from [Link]
-
Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2019). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
Quora. (2020). How to clean benzyl alcohol residue? Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN1546463A - Method for reducing benzyl alcohol in benzyl cyanide.
-
National Institutes of Health. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Retrieved from [Link]
-
Filo. (2023). Describe a chemical procedure to separate a mixture of benzyl alcohol and... Retrieved from [Link]
-
Chegg.com. (2021). Solved Benzyl alcohol and water form an azeotropic mixture. Retrieved from [Link]
-
ResearchGate. (2020). Any solutions to remove benzyl alcohol? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different scavengers on the photooxidation of benzyl alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Effect of scavengers on the photocatalytic oxidation of benzyl alcohol. Reaction conditions. Retrieved from [Link]
-
YouTube. (2022). Benzyl alcohol from paint stripper. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). 5-9 BENZYL ALCOHOL PAINT STRIPPING. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of scavengers on the conversion of benzyl alcohol. Retrieved from [Link]
-
PubMed. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). US5750801A - Process for the continuous preparation of benzyl alcohol.
-
Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). benzyl alcohol. Retrieved from [Link]
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- 5. Sciencemadness Discussion Board - Remove Benzylalcohol from Benzylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
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- 9. Solved Benzyl alcohol and water form an azeotropic mixture | Chegg.com [chegg.com]
Technical Support Center: Managing Side Reactions in the Synthesis of Piperazine Compounds
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of piperazine-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical solutions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable protocols to resolve them.
Issue 1: Low Yield of Monosubstituted Piperazine due to Over-Alkylation (Di-substitution)
Q: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, leading to a low yield of my desired mono-substituted product and difficult purification. How can I improve the selectivity for mono-substitution?
A: This is arguably the most common challenge in piperazine chemistry. The two secondary amines of the piperazine ring have similar nucleophilicity, making selective mono-functionalization difficult. The initially formed mono-substituted product can often be even more reactive than piperazine itself, leading to the formation of the undesired di-substituted byproduct.[1][2]
The relative rates of the first and second substitution reactions determine the product distribution. Factors that increase the nucleophilicity of the second nitrogen atom in the mono-substituted intermediate or harsh reaction conditions will favor di-substitution.
Here are several field-proven strategies to enhance the selectivity for mono-alkylation:
1. Use of a Large Excess of Piperazine:
-
Expertise & Experience: By using a large excess of piperazine (typically 5-10 equivalents), you statistically favor the reaction of the electrophile with the unreacted piperazine over the mono-substituted product. This is a simple and often effective method, though it requires an efficient separation of the excess piperazine during workup.
-
Protocol:
-
Dissolve your electrophile in a suitable solvent (e.g., acetonitrile, DMF).
-
In a separate flask, dissolve 5-10 equivalents of piperazine in the same solvent.
-
Slowly add the electrophile solution to the piperazine solution at room temperature or below, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the excess piperazine can be removed by acid-base extraction or by converting the product to a salt and washing with a solvent in which the piperazine salt is insoluble.
-
2. In Situ Protection via Protonation (Use of Piperazine Salts):
-
Expertise & Experience: This is a highly effective and economical method. By using a piperazine mono-salt (e.g., monohydrochloride or monoacetate), one nitrogen atom is protonated and thus deactivated towards the electrophile.[1][2] The equilibrium between the free base and the mono-salt ensures a low concentration of the highly reactive free piperazine, which favors mono-alkylation.
-
Protocol for Mono-alkylation using Piperazine Monohydrochloride:
-
Prepare piperazine monohydrochloride by reacting piperazine with one equivalent of hydrochloric acid in a suitable solvent like methanol.[1]
-
Alternatively, generate it in situ by using a mixture of piperazine and piperazine dihydrochloride.
-
Suspend the piperazine monohydrochloride in a solvent such as ethanol or methanol.
-
Add your alkylating agent (e.g., alkyl halide) and a base (e.g., K₂CO₃, Et₃N) to neutralize the generated acid.
-
Heat the reaction mixture and monitor its progress.
-
The di-substituted product formation is significantly suppressed under these conditions.[1]
-
3. Use of Protecting Groups:
-
Expertise & Experience: For complex syntheses where other methods are not suitable, the use of a protecting group on one of the nitrogen atoms is the most reliable strategy. The Boc (tert-butoxycarbonyl) group is commonly used due to its ease of introduction and removal under acidic conditions.
-
Protocol for Mono-Boc Protection and Subsequent Alkylation:
-
Protection: Dissolve piperazine (2-3 equivalents) in a suitable solvent like dichloromethane (DCM). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM. Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). The mono-Boc-piperazine can be purified by column chromatography.
-
Alkylation: The purified mono-Boc-piperazine can then be alkylated under standard conditions (e.g., alkyl halide and a base like K₂CO₃ in acetonitrile).
-
Deprotection: The Boc group is readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Caption: Troubleshooting workflow for managing di-substitution.
Issue 2: Formation of Diketopiperazine (DKP) Byproduct
Q: I am synthesizing a C-substituted piperazine from an amino acid precursor and I am observing a significant amount of a diketopiperazine (DKP) byproduct. What is causing this and how can I prevent it?
A: Diketopiperazine formation is a common intramolecular side reaction, particularly when synthesizing piperazines from dipeptide esters or N-substituted amino acids.[3][4] The reaction is essentially a head-to-tail cyclization that is often catalyzed by base or heat.
The formation of DKPs is most prevalent when proline is one of the amino acid residues, but can occur with other amino acids as well.[3] The mechanism involves the nucleophilic attack of the terminal amine of a dipeptide ester onto its own ester carbonyl group, leading to the formation of the stable six-membered DKP ring and the elimination of the alcohol from the ester.
1. Low Temperature Conditions:
-
Expertise & Experience: Since DKP formation is often promoted by heat, conducting the reaction and workup at lower temperatures can significantly reduce the rate of this side reaction.
-
Protocol:
-
Perform the coupling and any subsequent steps at 0 °C or below.
-
During workup, use cold solvents for extractions and washes.
-
Concentrate the product solution at reduced pressure and low temperature.
-
2. Use of Bulky Protecting Groups or Alternative Protecting Groups:
-
Expertise & Experience: The use of sterically hindering protecting groups on the N-terminus can disfavor the conformation required for intramolecular cyclization. Alternatively, protecting groups other than Fmoc, such as Bsmoc ([1,1-biphenyl]-4-ylsulfonylethoxycarbonyl), have been shown to reduce DKP formation in peptide synthesis.[3]
-
Protocol:
-
Consider using a protecting group like trityl (Trt) or a bulky carbamate on the nitrogen atom that initiates the cyclization.
-
If using solid-phase synthesis, investigate the use of Bsmoc-protected amino acids, which have been shown to suppress DKP formation.[3]
-
3. Careful Choice of Base and Coupling Reagents:
-
Expertise & Experience: The choice of base is critical. Non-nucleophilic, sterically hindered bases are preferred. Some coupling reagents can also promote DKP formation.
-
Protocol:
-
Use a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).
-
When activating a carboxylic acid for coupling, avoid conditions that could lead to prolonged exposure of the deprotected amine to basic conditions before the coupling is complete.
-
4. Use of Additives:
-
Expertise & Experience: In the context of solid-phase peptide synthesis, additives like Oxyma Pure (ethyl cyanohydroxyiminoacetate) have been shown to stabilize the peptide intermediate and reduce DKP formation.[3]
-
Protocol:
-
Incorporate Oxyma Pure as an additive in your coupling reactions.
-
Caption: Pathway competition leading to DKP formation.
FAQs: General Questions in Piperazine Synthesis
Q1: What are the best analytical techniques to identify and quantify side products in my piperazine synthesis?
A1: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and identify the presence of multiple products. Staining with ninhydrin can be useful for visualizing primary and secondary amines.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of your product and the relative amounts of byproducts. For basic piperazine compounds, using a mobile phase with an additive like 0.1% TFA or formic acid is crucial to obtain good peak shapes.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Very useful for identifying volatile byproducts. The mass spectra of piperazine derivatives often show characteristic fragmentation patterns that can aid in structural elucidation.[5][6] For example, benzylpiperazines often show a prominent fragment at m/z 91.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. The symmetry of the piperazine ring can be informative. For example, a symmetrically 1,4-disubstituted piperazine will show a simpler spectrum than its mono-substituted counterpart.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying products in a complex mixture without prior isolation.
Q2: My desired mono-substituted piperazine is difficult to separate from the di-substituted byproduct by column chromatography. What other purification strategies can I try?
A2: This is a common challenge due to the similar polarities of the mono- and di-substituted products.
-
Fractional Distillation: If your compounds are thermally stable and have sufficiently different boiling points, vacuum distillation can be an effective method for separation on a larger scale.
-
Recrystallization via Salt Formation: This is a highly effective technique. You can selectively precipitate your desired product as a salt. For instance, converting the reaction mixture to the dihydrochloride or diacetate salts can often lead to the selective crystallization of one of the products.[2][4] The choice of solvent for recrystallization is critical.
-
Acid-Base Extraction: A careful, multi-step acid-base workup can sometimes enrich the desired product. The pKa values of the mono- and di-substituted products may be different enough to allow for selective extraction at a specific pH.
Q3: How does the choice of solvent and temperature affect the prevalence of side reactions?
A3: Solvent and temperature are critical parameters that can significantly influence the reaction pathway.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of reactants and intermediates, and can also influence the rates of competing reactions. For N-alkylation, polar aprotic solvents like acetonitrile or DMF are common. The choice of solvent can also impact the basicity of added bases.
-
Temperature: Higher temperatures generally increase reaction rates but can also lead to a decrease in selectivity and an increase in side reactions like DKP formation and decomposition.[7] For selective reactions like mono-alkylation, it is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For some reactions, cryogenic temperatures (-78 °C) are employed to maximize selectivity.[3]
Q4: I am using a palladium catalyst for a cross-coupling reaction to synthesize an N-arylpiperazine, and the reaction is stalling. What could be the issue?
A4: Catalyst deactivation or poisoning is a common reason for stalled cross-coupling reactions.
-
Substrate/Reagent Inhibition: Excessively high concentrations of starting materials, or the presence of impurities in your reagents (e.g., other amines, sulfur-containing compounds) can poison the palladium catalyst.
-
Product Inhibition: In some cases, the N-arylpiperazine product itself can coordinate strongly to the palladium center and inhibit catalytic turnover.
-
Oxidative Degradation of Ligands: The phosphine ligands commonly used in these reactions can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.
-
Troubleshooting: Ensure all reagents and solvents are pure and dry. Maintain a strict inert atmosphere (e.g., argon or nitrogen). Consider using a more robust ligand or a different palladium precatalyst.
Data Summary Table
| Side Reaction | Key Influencing Factors | Recommended Mitigation Strategies |
| Over-alkylation (Di-substitution) | Stoichiometry, Reactivity of intermediate, Temperature | Use large excess of piperazine, In situ protonation (salts), Protecting groups |
| Diketopiperazine (DKP) Formation | High temperature, Basic conditions, Amino acid sequence (esp. Proline) | Low reaction/workup temperature, Bulky/alternative protecting groups, Hindered bases, Additives (e.g., Oxyma) |
| Oxidation | Presence of air/oxidants, High temperature, Certain catalysts | Maintain inert atmosphere, Use of antioxidants (if compatible), Lower reaction temperature |
| Ring Fragmentation | Use of strong organometallic bases (e.g., s-BuLi), High temperature | Use of sterically hindered N-alkyl groups, Lower lithiation temperatures |
References
-
Jedinak, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: [Link]
-
Gettys, K.E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 383-405. Available from: [Link]
-
Bar-Sela, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available from: [Link]
- Pazdera, P., et al. (2003). Method for the preparation of piperazine and its derivatives. US Patent 6,603,003 B2.
-
Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 421-429. Available from: [Link]
-
Adamowicz, P., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. Probl Forensic Sci, 90, 134-143. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
Song, Z., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 108-117. Available from: [Link]
-
Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-235. Available from: [Link]
-
UNODC. (2013). Recommended methods for the identification and analysis of piperazines in seized materials. Available from: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]
-
O'Brien, P., et al. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 80(15), 7761-7771. Available from: [Link]
-
Godbille, E., & van de Vondervoort, L. (1998). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (11), 2449-2452. Available from: [Link]
-
ResearchGate. (2015). Effect of the temperature on the process for piperazine and... Available from: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-(1-piperazinyl)benzyl alcohol Formulations
Welcome to the Technical Support Center for 2-(1-piperazinyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the stability of formulations containing this molecule. By understanding the inherent chemical liabilities of the this compound structure, we can proactively design robust and stable formulations.
Introduction: Understanding the Molecule's Stability Profile
This compound incorporates two key functional groups that are susceptible to degradation: the piperazine ring and the benzyl alcohol moiety. The piperazine ring, a cyclic diamine, is prone to oxidation and pH-dependent reactions. The benzyl alcohol group can undergo oxidation to form benzaldehyde and benzoic acid, and may also be susceptible to photodegradation. Therefore, a successful formulation strategy must address these potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing a yellow discoloration over time. What is the likely cause?
A color change, particularly to yellow or brown, is a common indicator of degradation in amine-containing compounds. The most probable causes are:
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of colored degradants. This can be exacerbated by the presence of oxygen, metal ions, and light.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to colored byproducts.[1]
Troubleshooting:
-
Protect from Light: Store the formulation in amber or opaque containers to minimize light exposure.[1]
-
Inert Atmosphere: During manufacturing and packaging, consider using an inert gas like nitrogen or argon to displace oxygen.
-
Antioxidants: The addition of a suitable antioxidant can help mitigate oxidative degradation.
Q2: I'm observing the formation of an aldehyde-like odor in my liquid formulation. What could be happening?
An aldehyde-like odor strongly suggests the oxidation of the benzyl alcohol moiety to benzaldehyde. This is a common degradation pathway for benzyl alcohol, especially in the presence of oxygen.
Troubleshooting:
-
Oxygen Control: As mentioned above, minimizing oxygen exposure is critical.
-
Antioxidant Selection: Consider antioxidants that are effective in preventing the oxidation of alcohols.
-
Temperature Control: Elevated temperatures can accelerate oxidation reactions. Ensure storage at controlled room temperature or under refrigeration, as determined by stability studies.
Q3: My formulation's pH is drifting, and I'm seeing a loss of potency. How are these related?
The stability of the piperazine moiety is often pH-dependent.[1] As a weak base, the piperazine ring's protonation state will change with pH, which can influence its reactivity and susceptibility to degradation. A change in pH can also catalyze hydrolytic or oxidative reactions.
Troubleshooting:
-
Buffering System: Implement a suitable buffering system to maintain the pH of the formulation within a stable range. The optimal pH should be determined through a comprehensive pH-stability study.
-
Salt Form: Formulating this compound as a salt (e.g., hydrochloride or citrate) can significantly improve its stability in solution by locking the piperazine in a less reactive protonated state.[1]
Troubleshooting Guide: Common Formulation Challenges
This section provides a more detailed approach to resolving specific stability issues you may encounter during your experiments.
Issue 1: Precipitation or Cloudiness in Liquid Formulations
| Potential Cause | Investigative Steps | Recommended Solution |
| Poor Solubility | Determine the intrinsic solubility of the free base and various salt forms at different pH values. | Consider salt formation or the use of co-solvents and solubilizing agents. |
| pH Shift | Monitor the pH of the formulation over time under accelerated stability conditions. | Implement an appropriate buffering system to maintain the optimal pH for solubility and stability. |
| Excipient Interaction | Screen for incompatibilities between this compound and other formulation components. | Select alternative excipients with a proven compatibility profile. |
| Degradation Product | Characterize the precipitate to determine if it is a degradation product. | Address the root cause of degradation (e.g., oxidation, photodegradation) as outlined in the FAQs. |
Issue 2: Loss of Assay/Potency
| Potential Cause | Investigative Steps | Recommended Solution |
| Oxidative Degradation | Conduct forced degradation studies using an oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility.[1] | Incorporate antioxidants (e.g., ascorbic acid, sodium metabisulfite) and package under an inert atmosphere. |
| Hydrolytic Degradation | Perform forced degradation studies at various pH levels (acidic and basic) to assess hydrolytic stability.[1] | Optimize the formulation pH using a suitable buffer system and consider if any ester-containing excipients could be contributing to hydrolysis. |
| Photodegradation | Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) to evaluate photosensitivity. | Use light-protective primary packaging (e.g., amber vials/bottles). |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways, which informs the development of a stability-indicating analytical method.[2]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water and acetonitrile
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV) to identify and quantify any degradation products.
Protocol 2: pH-Stability Profile
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers covering a pH range (e.g., pH 3 to 9)
-
Calibrated pH meter
-
HPLC system
Procedure:
-
Prepare solutions of this compound in each of the different pH buffers.
-
Store the solutions at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
-
Plot the percentage of remaining compound against pH at each time point to identify the pH of maximum stability.
Visualization of Degradation Pathways and Mitigation Strategies
Caption: Potential degradation pathways and corresponding mitigation strategies.
Conclusion
The stability of this compound in formulations is a multifactorial challenge that requires a systematic and scientifically-driven approach. By understanding the inherent chemical properties of the molecule and conducting thorough forced degradation and pH-stability studies, robust and stable formulations can be developed. This guide provides a foundational framework for troubleshooting common stability issues and implementing effective stabilization strategies.
References
- BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Frason, et al. Reversing the Destabilizing Effects of Benzyl Alcohol on Proteins. Journal of Pharmaceutical Sciences.
- Zhang, et al. The Effect of Sucrose on the Stability of Recombinant Human Interleukin-1 Receptor Antagonist in the Presence of Benzyl Alcohol. Journal of Pharmaceutical Sciences.
- U.S. Patent 3,615,497. Benzyl alcohol dispersions.
- Lacy, et al. Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. 2018;42(2):114-121.
- Voice, et al. Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control. 2013;17:46-53.
- Rani, et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2018;11(9):4173-4180.
- Urakami, et al. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin. 2000;48(9):1299-303.
- Roy, et al. Role of Benzyl Alcohol in the Unfolding and Aggregation of Interferon α-2a. Molecular Pharmaceutics. 2012;9(4):855-866.
- Phadtare, et al. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology. 2003;62(2-3):259-65.
- LookChem. This compound.
- Gierczak, et al. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. 2021;26(13):3989.
- The MAK Collection for Occupational Health and Safety. Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption.
- U.S. Patent CA1150316A. Process for the preparation of benzyl alcohol derivatives.
- Shrivastava, et al. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre. 2011;3(2):218-225.
Sources
Technical Support Center: Troubleshooting Product Loss During Aqueous Work-up of Ester Synthesis
Welcome to the technical support guide for optimizing the aqueous work-up of ester synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in maximizing their product yield. Here, we will delve into the common pitfalls of the work-up process and provide scientifically grounded, field-proven solutions in a direct question-and-answer format. Our focus is not just on the "how," but the critical "why" behind each step, ensuring a deeper understanding and more robust experimental design.
Section 1: Understanding the Core Problem - Unwanted Hydrolysis
Q1: What is ester hydrolysis and why is it a major concern during aqueous work-up?
A: Ester hydrolysis is the reverse reaction of esterification, where an ester reacts with water to break down into its parent carboxylic acid and alcohol.[1] This reaction can be catalyzed by either acid or base.[2] The aqueous solutions used during work-up (such as water, dilute acid, or basic washes) create an ideal environment for this unwanted side reaction, which can significantly decrease the final yield of your desired ester product.[1] For preparative purposes, base-catalyzed hydrolysis, also known as saponification, is often irreversible under typical work-up conditions and is therefore a significant concern.[2][3]
Q2: Which specific steps in the work-up process pose the highest risk for ester hydrolysis?
A: The greatest risk of hydrolysis occurs during the aqueous washing steps.[1] Specifically:
-
Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.[1]
-
Acid wash: While less common, using a dilute acid to remove basic impurities can catalyze hydrolysis.[1]
-
Base wash: This is a critical but high-risk step. Solutions like sodium bicarbonate or sodium hydroxide are necessary to neutralize the acid catalyst (e.g., sulfuric acid) and remove any unreacted carboxylic acid starting material.[1] However, these basic conditions can promote saponification.[1][2]
Q3: How can I tell if my ester is hydrolyzing during the work-up?
A: The primary indicator of significant hydrolysis is a lower-than-expected yield of your purified ester.[1] You may also observe the reappearance of your starting materials. Analytical techniques can confirm this:
-
Thin-Layer Chromatography (TLC): You may see a spot that corresponds to the more polar carboxylic acid starting material.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product might show peaks corresponding to the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch, which is characteristic of a carboxylic acid, can also be an indicator.[1]
Q4: What factors influence the rate of ester hydrolysis during work-up?
A: Several factors can accelerate unwanted hydrolysis. Minimizing their impact is key to maximizing your yield:
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. It is advisable to cool the reaction mixture to room temperature or even in an ice bath before beginning the aqueous work-up.
-
pH: Both strongly acidic and strongly basic conditions catalyze hydrolysis.[2] Careful and controlled neutralization is crucial.
-
Contact Time: The longer your ester is in contact with acidic or basic aqueous solutions, the more hydrolysis will occur. Therefore, extractions and washes should be performed efficiently and without unnecessary delays.[1]
Section 2: Troubleshooting Common Work-up Issues
This section provides a troubleshooting guide for specific problems you might encounter during the aqueous work-up of your ester synthesis.
Issue 1: Low Product Yield
Q5: My final yield is significantly lower than expected. Besides hydrolysis, what are other potential causes of product loss during the work-up?
A: While hydrolysis is a major culprit, other factors can contribute to low yield:
-
Incomplete Extraction: Your ester may have some solubility in the aqueous layer, leading to loss with each wash. Esters with fewer than three to five carbon atoms can be somewhat soluble in water.[4][5]
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can physically trap your product, making complete separation impossible.[6]
-
Mechanical Losses: Product can be lost during transfers between glassware.[7][8] This is especially significant when working on a small scale.[7]
-
Volatility of the Ester: Low boiling point esters, such as ethyl acetate, can be lost to evaporation during the work-up or solvent removal steps.[9]
Q6: How can I minimize product loss due to solubility in the aqueous layer?
A: To reduce the solubility of your ester in the aqueous phase and improve extraction efficiency, you can:
-
Use a Saturated Brine Solution: Washing the organic layer with a saturated solution of sodium chloride (brine) can decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out."[10] Brine also helps to remove the bulk of dissolved water from the organic layer.[10]
-
Perform Multiple Extractions: It is more effective to perform several extractions with smaller volumes of the organic solvent rather than one extraction with a large volume.
-
Choose an Appropriate Extraction Solvent: The polarity of your extraction solvent should be matched to the polarity of your ester to optimize recovery.[11] A more non-polar solvent can be used if your product is water-soluble.[6]
Issue 2: Emulsion Formation
Q7: I have a persistent emulsion that won't separate. What causes this and how can I break it?
A: Emulsions are often formed by vigorous shaking of the separatory funnel, which disperses one liquid as fine droplets within the other.[12] Certain impurities can also act as surfactants, stabilizing the emulsion. To break an emulsion, you can try the following techniques:
-
Add Brine: As mentioned, adding a saturated NaCl solution increases the ionic strength of the aqueous layer, which can help to break the emulsion.[12]
-
Centrifugation: If you have access to a centrifuge, spinning the sample can force the denser droplets to coalesce.[13][14]
-
Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes help to break up the emulsion.[12][15]
-
Gentle Swirling: To prevent emulsions in the first place, gently swirl or rock the separatory funnel instead of shaking it vigorously.[12]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help to break the emulsion.[12]
Issue 3: Incomplete Removal of Impurities
Q8: I've completed the work-up, but my product is still contaminated with the starting carboxylic acid. What went wrong?
A: This is a common issue and usually indicates that the basic wash was not sufficient to remove all of the unreacted carboxylic acid. To resolve this:
-
Ensure Complete Neutralization: Continue washing with a saturated sodium bicarbonate solution until you no longer observe the evolution of CO₂ gas.[1] This indicates that all of the acid has been neutralized.
-
Check the pH: After the bicarbonate wash, you can check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Q9: How do I effectively remove residual water from my organic layer?
A: After the aqueous washes, the organic layer will be saturated with a small amount of water that needs to be removed. This is typically done using an anhydrous inorganic salt as a drying agent.
-
Common Drying Agents: Magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are commonly used. MgSO₄ is a faster and more efficient drying agent, while Na₂SO₄ is less reactive and easier to remove by filtration.[16]
-
Proper Technique: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, there is still water present. Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that the water has been absorbed.[16] Allow the solution to stand for 10-15 minutes before filtering or decanting to remove the drying agent.[17]
Section 3: Protocols and Visual Guides
Protocol 1: Standard Aqueous Work-up for Ester Synthesis
-
Cool the Reaction Mixture: Once the reaction is complete, cool the flask to room temperature, and then in an ice bath.
-
Dilute with Organic Solvent: Add an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether) to the reaction mixture.
-
Transfer to a Separatory Funnel: Carefully pour the diluted reaction mixture into a separatory funnel.
-
Initial Water Wash: Add a volume of cold deionized water, gently swirl, and then separate the layers. Discard the aqueous layer.
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate. Caution: Swirl the unstoppered funnel initially to control the release of CO₂ gas before stoppering and shaking gently, venting frequently.[1] Repeat this wash until no more gas evolves. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help remove dissolved water. Separate and discard the aqueous layer.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps.
-
Isolate the Crude Product: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain your crude ester.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues leading to product loss during ester work-up.
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
Caption: The mechanism of base-catalyzed ester hydrolysis, also known as saponification.
Section 4: Quantitative Data and Reference Tables
Table 1: Physical Properties of Common Esters
| Ester Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Methyl Acetate | CH₃COOCH₃ | 74.08 | 57 | Somewhat Soluble |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 88.11 | 77 | Somewhat Soluble |
| Methyl Butyrate | CH₃CH₂CH₂COOCH₃ | 102.13 | 102 | Slightly Soluble |
| Ethyl Butyrate | CH₃CH₂CH₂COOCH₂CH₃ | 116.16 | 121 | Slightly Soluble |
| Pentyl Acetate | CH₃COO(CH₂)₄CH₃ | 130.19 | 148 | Very Slightly Soluble |
Data sourced from multiple references.[5]
Table 2: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Suitability | Notes |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Generally useful | Inexpensive, but slow. |
| Magnesium Sulfate (MgSO₄) | High | Fast | Generally useful | Fine powder, requires filtration. |
| Calcium Chloride (CaCl₂) | High | Medium | Limited | Can form complexes with alcohols, phenols, and some esters. |
| Calcium Sulfate (CaSO₄) | Low | Fast | Generally useful | Low capacity, but fast acting. |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | For basic/neutral compounds | Will react with acidic compounds. |
References
-
eCampusOntario Pressbooks. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]
-
TutorChase. What are the physical properties of esters and how do they differ from other organic compounds? [Link]
-
Chemistry LibreTexts. 15.7: Physical Properties of Esters. [Link]
- Unknown Source. Drying Methods. [No URL available]
-
Chemistry Stack Exchange. Preference for basic conditions in ester hydrolysis. [Link]
-
University of Massachusetts. Using drying agents. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]
-
University of Colorado Boulder. Drying Organic Solutions. [Link]
-
Quora. Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? [Link]
-
Biotage. Tackling emulsions just got easier. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Chemguide. an introduction to esters. [Link]
-
Quora. What factors may influence the yield of an ester? [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Pree-flow. Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. [Link]
-
ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? [Link]
-
Journal of Organic Chemistry. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]
-
University of Rochester. Tips & Tricks: Emulsions. [Link]
-
ScienceDirect. Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
YouTube. Drying Agents. [Link]
-
ResearchGate. Work up of ester? [Link]
-
University of Rochester. How To Run A Reaction: The Workup. [Link]
-
Reddit. Esterification not Working (Separation). [Link]
-
California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
- Unknown Source. Esters. An Introduction. [No URL available]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
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- 16. youtube.com [youtube.com]
- 17. csub.edu [csub.edu]
Validation & Comparative
A Senior Application Scientist's Guide to 2-(1-piperazinyl)benzyl alcohol and its Analogues: A Comparative Analysis for Drug Discovery
Abstract
The piperazine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, such as high water solubility, oral bioavailability, and the ability of its two nitrogen atoms to serve as hydrogen bond acceptors, make it an attractive moiety for drug design.[1] This guide presents a comparative analysis of 2-(1-piperazinyl)benzyl alcohol and its structural analogues. We will delve into a critical examination of their structure-activity relationships (SAR), supported by experimental data, and provide detailed, validated protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the rational design of novel therapeutics.
Introduction: The Significance of the Arylpiperazine Scaffold
The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a combination of structural rigidity and synthetic tractability.[1] This has made it a cornerstone in the development of drugs targeting the central nervous system (CNS), among other therapeutic areas.[2][3] When incorporated into a structure like this compound, the arylpiperazine motif can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[4]
The core structure consists of three key components that can be systematically modified to tune pharmacological activity:
-
The Benzyl Alcohol Moiety: The aromatic ring and the hydroxyl group can be substituted or altered.
-
The Piperazine Ring: The core heterocycle can be constrained or substituted.
-
The N4-Substituent: The second nitrogen of the piperazine ring is a key point for diversification, though in the parent compound, it is unsubstituted.
Understanding how modifications to these regions impact target affinity, selectivity, and pharmacokinetic properties is crucial for advancing drug discovery programs. This guide will focus on analogues where substitutions are made primarily on the benzyl and piperazine rings to elucidate clear structure-activity relationships.
General Synthesis Strategies
The synthesis of this compound analogues typically follows a convergent approach, relying on nucleophilic substitution or reductive amination. A common and efficient method involves the reaction of a suitably substituted benzyl halide or a related electrophile with piperazine. To avoid the common issue of N,N'-disubstitution, it is often necessary to use a large excess of piperazine or to employ a mono-protected piperazine derivative (e.g., Boc-piperazine), followed by a deprotection step.[5] More advanced methods utilize palladium-catalyzed C-N cross-coupling reactions, which offer broad substrate scope.[6]
Below is a generalized workflow for the synthesis of these analogues.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine synthesis [organic-chemistry.org]
The Piperazin-2-ylmethanol Scaffold: A Comparative Guide to Structure-Activity Relationships for Researchers
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a highly attractive moiety for drug design.[3] A particularly interesting derivative is the chiral piperazin-2-ylmethanol backbone, which allows for stereospecific interactions with biological targets, opening avenues for the development of highly selective therapeutic agents.[1]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of piperazin-2-ylmethanol derivatives. Our primary focus will be on their well-documented high affinity for sigma-1 (σ₁) receptors, a key therapeutic target for neurological disorders. We will delve into the experimental data that underpins our understanding of how structural modifications to this scaffold influence biological activity. Furthermore, we will explore the broader therapeutic potential of piperazine-containing compounds and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.
Comparative Analysis of Biological Activity: Unraveling the SAR at the Sigma-1 Receptor
The biological activity of chiral (S)-piperazin-2-ylmethanol derivatives has been most extensively studied in the context of their affinity for sigma receptors.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, where it plays a crucial role in modulating calcium signaling.[4] Its involvement in various cellular processes has implicated it in a range of conditions, including schizophrenia, depression, and neurodegenerative diseases.[4]
The following table summarizes the SAR for a series of chiral, non-racemic (S)-(piperazin-2-yl)methanol derivatives, focusing on the impact of substitutions at the N-4 position of the piperazine ring on sigma receptor binding affinity.
Table 1: Sigma-1 and Sigma-2 Receptor Affinities of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives
| Compound ID | N-4 Substituent | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) |
| 1a | Benzyl | 158 ± 21 | > 10,000 |
| 1b | 4-Fluorobenzyl | 89 ± 12 | > 10,000 |
| 1c | 4-Chlorobenzyl | 65 ± 8 | > 10,000 |
| 1d | 4-Methoxybenzyl | 12.4 ± 1.5 | 1,800 ± 250 |
| 1e | 3,4-Dimethoxybenzyl | 25 ± 3 | 2,500 ± 300 |
| 1f | Phenethyl | 210 ± 30 | > 10,000 |
Data extracted from Bedürftig, S., & Wünsch, B. (2004).[5]
From this data, a clear SAR emerges for sigma-1 receptor affinity:
-
Aromatic Substitution is Key : The presence of a benzyl group at the N-4 position is crucial for high affinity.
-
Para-Substitution on the Benzyl Ring Enhances Affinity : Electron-donating groups, such as the methoxy group in compound 1d , significantly increase sigma-1 receptor affinity, with this derivative showing the highest affinity in the series (Kᵢ = 12.4 nM).[5] Halogen substitutions at the para-position, as seen in the fluoro (1b ) and chloro (1c ) derivatives, also lead to higher affinity compared to the unsubstituted benzyl group.
-
Chain Length is Detrimental : Increasing the distance between the piperazine nitrogen and the phenyl ring with a phenethyl group (1f ) leads to a decrease in sigma-1 receptor affinity.
-
High Selectivity for Sigma-1 : The majority of these derivatives exhibit high selectivity for the sigma-1 receptor over the sigma-2 receptor.
Experimental Protocols: A Foundation for Reproducible Science
The integrity of any SAR study rests on the robustness and reproducibility of its experimental methods. Here, we provide detailed protocols for the synthesis of the chiral piperazin-2-ylmethanol core and the determination of sigma receptor binding affinity.
Synthesis of Chiral (S)-Piperazin-2-ylmethanol Derivatives
The synthesis of these chiral, non-racemic compounds begins with the readily available proteinogenic amino acid, (S)-serine.[5] The key step in the synthetic route is the reaction of a chloroacetamide intermediate with various primary amines to form diastereomeric bicyclic piperazinediones.[5]
Experimental Workflow for Synthesis
Caption: Synthetic route to chiral (S)-piperazin-2-ylmethanol derivatives.
Step-by-Step Methodology:
-
Preparation of the Chloroacetamide Intermediate : The synthesis starts with the protection of the amino and carboxyl groups of (S)-serine, followed by the introduction of a chloroacetyl group to the amino functionality.
-
Cyclization to Piperazinediones : The crucial cyclization step involves reacting the chloroacetamide intermediate with a variety of primary amines. This reaction yields a mixture of cis- and trans-diastereomers of the bicyclic piperazinediones. The specific primary amine used determines the final substituent at the N-4 position.
-
Reduction to Piperazin-2-ylmethanol : The final step is the reduction of the piperazinedione, typically using a strong reducing agent like lithium aluminum hydride, to yield the desired (S)-piperazin-2-ylmethanol derivative.
Sigma Receptor Binding Assay
The affinity of the synthesized compounds for sigma-1 and sigma-2 receptors is determined using a competitive radioligand binding assay.[5] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Workflow for Sigma-1 Receptor Binding Assay
Caption: Workflow for determining sigma-1 receptor affinity.
Step-by-Step Protocol:
-
Membrane Preparation : A crude membrane fraction is prepared from a suitable tissue source, such as guinea pig brain, which is rich in sigma-1 receptors.
-
Incubation : The membrane preparation is incubated in a buffer solution containing a fixed concentration of the radioligand, -pentazocine, and varying concentrations of the test compound.
-
Filtration : After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting : The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis : The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Broader Therapeutic Potential and Alternative Applications
While the SAR of piperazin-2-ylmethanol derivatives is well-defined for sigma receptors, the broader piperazine scaffold is a versatile pharmacophore found in drugs with a wide array of biological activities, including anticancer and antiviral properties.[6][7]
Anticancer Activity:
Numerous piperazine derivatives have been investigated for their potential as anticancer agents.[7] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and angiogenesis.
Antiviral Activity:
The piperazine moiety is also a common feature in antiviral drug candidates. These compounds can target various stages of the viral life cycle, from entry into the host cell to replication.
The exploration of piperazin-2-ylmethanol derivatives for these and other therapeutic applications represents a promising avenue for future drug discovery efforts. The chiral nature of this scaffold provides an opportunity to develop highly specific and potent agents against a variety of biological targets.
Conclusion
The structure-activity relationship studies of piperazin-2-ylmethanol derivatives have provided valuable insights into the key structural features required for high-affinity binding to the sigma-1 receptor. The presence of an N-4 benzyl substituent, particularly with electron-donating groups in the para position, is a critical determinant of activity. The detailed synthetic and biological testing protocols outlined in this guide provide a solid foundation for researchers to build upon, enabling the rational design and development of novel therapeutic agents based on this privileged scaffold. Further exploration of this versatile chemical entity against a wider range of biological targets is a promising strategy for addressing unmet medical needs.
References
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Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]
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Sigma-1 receptor. In Wikipedia. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Retrieved January 22, 2026, from [Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 2033. [Link]
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 16(43), 8349–8353. [Link]
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Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(55), 33261–33276. [Link]
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A Comparative Analysis of the Biological Activities of Benzylpiperazine and Benzimidazole-Linked Piperazine Scaffolds
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: Two Privileged Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, both the benzylpiperazine and benzimidazole-linked piperazine moieties represent "privileged scaffolds" – core structures that are capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1] While both share the versatile piperazine ring, the distinct aromatic systems they are coupled with—a benzyl group versus a benzimidazole heterocycle—confer markedly different biological profiles. This guide provides a comprehensive comparison of the biological activities of these two important classes of compounds, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.
Benzylpiperazine (BZP) and its derivatives are primarily recognized for their stimulant effects on the central nervous system (CNS), largely stemming from their interaction with monoamine neurotransmitter systems.[2] Conversely, the fusion of a piperazine ring with a benzimidazole nucleus gives rise to a class of compounds with a remarkably broad spectrum of activities, including potent anticancer, anthelmintic, and antimicrobial properties.[3][4] This guide will delve into a comparative analysis of these activities, elucidate the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.
Comparative Biological Activities
The biological activities of benzylpiperazine and benzimidazole-linked piperazines diverge significantly, reflecting the distinct physicochemical properties conferred by their respective aromatic moieties.
Central Nervous System (CNS) Activity
Benzylpiperazine derivatives are well-characterized as CNS stimulants. The parent compound, BZP, primarily exerts its effects by increasing the release of dopamine and noradrenaline, with a lesser effect on serotonin.[2] This neurochemical profile is responsible for its stimulant and euphoric effects. The structure-activity relationship for the CNS effects of benzylpiperazines is largely influenced by substitutions on the benzyl ring, which can modulate their affinity and selectivity for dopamine, serotonin, and noradrenaline transporters and receptors.[5]
Benzimidazole-linked piperazines , in contrast, are not primarily known for CNS stimulant activity. While some derivatives have been investigated for their potential in treating neurodegenerative diseases, their primary therapeutic applications lie elsewhere.
Anticancer Activity
Benzimidazole-linked piperazines have emerged as a highly promising class of anticancer agents. Their mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process in cell division.[3] This mode of action is shared with established anticancer drugs like albendazole, which also contains a benzimidazole core. The incorporation of a piperazine moiety at the C-2 position of the benzimidazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[3]
For instance, certain benzimidazole-piperazine hybrids have demonstrated significant antiproliferative effects against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range.[3] The substitution pattern on both the benzimidazole and the piperazine-linked phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.[6]
Benzylpiperazine derivatives have shown some cytotoxic effects, but this is a less explored area of their biological profile. For example, N-benzylpiperazine (BZP) has been shown to elicit cytotoxicity in HepaRG-differentiated cells.[7] Some synthetic derivatives of benzylpiperazine coupled with other pharmacophores have also been evaluated for their anticancer potential, with some compounds showing promising IC50 values against cell lines like MCF-7.[8][9]
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-linked Piperazine | A549 (Lung) | 2.8 - 7.8 | [3] |
| Benzimidazole-linked Piperazine | MDA-MB-231 (Breast) | 34.31 - 39.78 | [3] |
| Benzimidazole-linked Piperazine | U-87 MG (Glioblastoma) | 38.29 - 42.30 | [3] |
| Benzylpiperazine Derivative (6p) | MCF-7 (Breast) | 8.31 | [8] |
| Benzylpiperazine Derivative (8) | DU145 (Prostate) | 8.25 | [10] |
Anthelmintic Activity
A direct comparative study on the anthelmintic activity of bisaryl benzyl piperazine and benzimidazole-linked piperazine derivatives against Pheretima posthuma revealed that the bis-benzyl derivatives possessed to some extent better activity than the benzimidazole-linked counterparts in terms of causing paralysis and death of the worms.[11][12]
However, benzimidazole-linked piperazines are also potent anthelmintic agents. Their mechanism of action is often linked to the inhibition of tubulin polymerization in the parasite, similar to their anticancer activity.[3] For example, certain derivatives have shown exceptional efficacy against Trichinella spiralis muscle larvae, significantly outperforming the standard drug albendazole.[3]
Table 2: Comparative Anthelmintic Activity
| Compound Class | Parasite | Activity Metric | Result | Reference |
| Bis-benzyl Piperazine | Pheretima posthuma | Time to paralysis/death | More potent | [11][12] |
| Benzimidazole-linked Piperazine | Pheretima posthuma | Time to paralysis/death | Less potent | [11][12] |
| Benzimidazole-linked Piperazine (7c) | Trichinella spiralis | % reduction in parasite activity | 92.7% at 100 µg/mL | [3] |
Antimicrobial Activity
Benzimidazole-linked piperazines have demonstrated broad-spectrum antimicrobial activity. Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13] The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The nature and position of substituents on the benzimidazole and piperazine rings are critical for determining the antimicrobial spectrum and potency.[13]
Benzylpiperazine derivatives have also been investigated for their antimicrobial properties. Some studies have reported significant activity against bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[14][15] However, the volume of research in this area is less extensive compared to that for benzimidazole-linked piperazines.
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-linked Piperazine | Staphylococcus aureus | 17 (zone of inhibition in mm) | [13] |
| Benzimidazole-linked Piperazine | Pseudomonas aeruginosa | 17 (zone of inhibition in mm) | [13] |
| Benzimidazole-linked Piperazine | Candida albicans | 17 (zone of inhibition in mm) | [13] |
| Benzylpiperazine Derivative (5a) | Bacillus subtilis | 2 | [14] |
| Benzylpiperazine Derivative (5c) | Staphylococcus aureus | 4 | [14] |
| N,N′-disubstituted piperazines (6c) | E. coli | 8 | [16] |
Structure-Activity Relationship (SAR) Insights
Benzylpiperazine Derivatives
The biological activity of benzylpiperazine derivatives is highly dependent on the substitution pattern on the benzyl ring.[5]
-
CNS Activity: Electron-donating or withdrawing groups on the aromatic ring can modulate the affinity for monoamine transporters. The position of these substituents is also crucial in determining the selectivity for dopamine, serotonin, or noradrenaline systems.[5]
-
Other Activities: For activities beyond the CNS, the nature of the substituent on the benzyl ring and modifications to the piperazine nitrogen are key. For instance, in a series of σ receptor ligands, the length and nature of the aralkyl chain attached to the piperazine nitrogen significantly influenced binding affinity.[17]
Benzimidazole-Linked Piperazine Hybrids
The SAR for this class is complex, with contributions from both the benzimidazole and the piperazine-linked moieties.[3][18]
-
Anticancer and Anthelmintic Activity: Substitutions at the N1 and C2 positions of the benzimidazole ring, as well as on the phenyl ring of the piperazine moiety, significantly impact activity. For example, a 4-chlorophenyl substituent on the piperazine ring was found to enhance anthelmintic activity compared to a 4-methylphenyl group.[3] The linker connecting the benzimidazole and piperazine rings also plays a crucial role.
-
Antimicrobial Activity: The lipophilicity and electronic properties of the substituents are important for antimicrobial potency. Phenyl and benzyl substitutions on the piperazine nitrogen can increase lipophilicity, potentially enhancing penetration into microbial cells.[13]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Confirmation (Optional): To confirm the MIC, a growth indicator dye (e.g., resazurin or TTC) can be added. A color change indicates viable cells.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
The benzylpiperazine and benzimidazole-linked piperazine scaffolds, while both incorporating the versatile piperazine ring, exhibit distinct and diverse biological activity profiles. Benzylpiperazine derivatives are predominantly CNS-active compounds with stimulant properties, and their therapeutic potential in other areas is still under active investigation. In contrast, benzimidazole-linked piperazines have demonstrated a remarkable breadth of biological activities, with significant potential as anticancer, anthelmintic, and antimicrobial agents. The modular nature of both scaffolds allows for extensive chemical modification, providing a rich platform for the design and development of novel therapeutic agents. This guide provides a foundational understanding of the comparative biological activities of these two important classes of compounds, along with the experimental tools necessary to further explore their therapeutic potential.
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Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ACS Publications. Available from: [Link]
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Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. National Institutes of Health. Available from: [Link]
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Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate. Available from: [Link]
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COMPARISON OF ANTIHELMINTHIC ACTIVITY BETWEEN BISARYL BENZYL PIPERAZINE AND BENZIMIDAZOLE LINKED PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2-(1-piperazinyl)benzyl alcohol
Introduction
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(1-piperazinyl)benzyl alcohol, a molecule incorporating both a piperazine and a benzyl alcohol moiety, presents a unique analytical challenge. Its structure suggests potential roles as a synthetic intermediate or a pharmacologically active compound. The validation of analytical methods for its quantification is paramount to ensure product quality, safety, and efficacy, forming the bedrock of regulatory compliance.
This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection and validation parameter design. All protocols and performance characteristics are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and regulatorily robust.[1][2][3][4]
Chapter 1: The Regulatory Cornerstone: ICH Q2(R2) Validation Principles
Before comparing methodologies, it is crucial to understand the "why" behind the validation process. The ICH Q2(R2) guideline provides a harmonized framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][4] A validated method provides a high degree of assurance that it will consistently produce data that is accurate and reliable.
The core validation parameters we will assess for each method are:
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components like impurities, degradants, or matrix components.[3][5]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5]
-
Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable linearity, accuracy, and precision.[1]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2][5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Chapter 2: Method Comparison: HPLC-UV vs. GC-MS
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. This compound possesses a UV-active benzene ring, making HPLC-UV a strong candidate. Its polarity and molecular weight are also well-suited for liquid chromatography. Conversely, while it is less volatile than typical GC analytes, GC-MS offers unparalleled specificity and sensitivity, though it may require derivatization to improve thermal stability and peak shape.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality for Selection: HPLC is the workhorse of pharmaceutical analysis. The presence of the benzyl chromophore in the target molecule allows for direct UV detection. This method is ideal for routine quality control (QC) assays due to its robustness, high throughput, and straightforward operation. A reversed-phase method is proposed, as it is well-suited to separate compounds with both polar (amine, alcohol) and non-polar (aromatic ring) functional groups.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Provides excellent retention and resolution for moderately polar compounds. A ubiquitous and well-characterized stationary phase. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic piperazine nitrogen. Acetonitrile is a common organic modifier. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution ensures that the main analyte and any potential impurities with different polarities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 259 nm | Corresponds to an absorbance maximum for the benzyl moiety, offering good sensitivity.[6] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
1. System Suitability:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the solution six replicate times.
-
Calculate the % Relative Standard Deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates. Acceptance criteria are typically %RSD ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.[5]
2. Specificity (Forced Degradation):
-
Expose solutions of the analyte to acidic (0.1 M HCl, 60°C, 4h), basic (0.1 M NaOH, 60°C, 4h), oxidative (3% H₂O₂, RT, 24h), thermal (80°C, 48h), and photolytic (UV/Vis light, 7 days) stress.
-
Analyze the stressed samples alongside an unstressed standard and a placebo blank.
-
The method is specific if the analyte peak is resolved from all degradation peaks and any peaks from the placebo, as confirmed by peak purity analysis using a Diode Array Detector (DAD).
3. Linearity and Range:
-
Prepare a series of at least five standard solutions across a range of 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²). An r² > 0.999 is typically required.
4. Accuracy (% Recovery):
-
Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percent recovery for each level. Acceptance criteria are typically 98.0% to 102.0% recovery.
5. Precision:
-
Repeatability: Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for the combined data from both sets. An overall %RSD ≤ 2.0% is generally acceptable.
6. LOQ and LOD:
-
Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by preparing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
7. Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2 units).
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters and analyte quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality for Selection: GC-MS provides exceptional selectivity and sensitivity. The mass spectrometer acts as a highly specific detector, capable of identifying compounds based on their unique mass fragmentation patterns. This is invaluable for impurity profiling or when analyzing complex matrices. Due to the analyte's polarity and potential for thermal degradation, derivatization (e.g., silylation) may be necessary to block polar functional groups (-OH, -NH) and increase volatility.
| Parameter | Condition | Rationale |
| Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, heated at 70°C for 30 min | Silylates the alcohol and secondary amine, increasing volatility and thermal stability for GC analysis. |
| Column | DB-5MS or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-bleed, 5% phenyl-methylpolysiloxane column is a robust, general-purpose phase suitable for a wide range of derivatized compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks, suitable for quantitative analysis.[7] |
| Oven Program | Start at 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 min | A temperature ramp effectively separates the derivatized analyte from the solvent front, derivatizing agent, and potential byproducts.[7] |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Detection Mode | Selected Ion Monitoring (SIM) | For quantification, monitoring specific, abundant, and unique ions of the derivatized analyte enhances sensitivity and selectivity compared to full scan mode.[8] |
| Quantitation Ion | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion or a stable fragment). | The most abundant and specific ion is chosen for quantification to maximize the signal-to-noise ratio. |
The validation protocol for GC-MS follows the same principles as HPLC (System Suitability, Specificity, Linearity, etc.). However, the execution and acceptance criteria are adapted for the technique.
-
Specificity: Is demonstrated by the unique retention time and the mass spectrum of the analyte. The method is considered specific if no interfering peaks are observed in the chromatograms of the monitored ions at the analyte's retention time in blank and placebo samples.
-
Linearity, Accuracy, and Precision: Performed as described for HPLC, but using the peak area from the SIM chromatogram for calculations.
-
LOQ/LOD: Due to the high sensitivity of SIM mode, the LOD and LOQ are typically much lower than in HPLC-UV. They are determined by S/N ratio as previously described.[9]
-
Robustness: Key parameters to vary include the oven ramp rate (±1°C/min), inlet temperature (±10°C), and carrier gas flow rate (±0.1 mL/min).
Chapter 3: Performance Data - A Comparative Analysis
The following table summarizes the expected performance characteristics based on the proposed methods. This data is illustrative, designed to highlight the relative strengths and weaknesses of each technique for this specific application. Actual results would be generated during formal validation studies.
| Validation Parameter | HPLC-UV (Expected Performance) | GC-MS (Expected Performance) | Commentary |
| Specificity | Good; relies on chromatographic separation and UV spectrum. | Excellent; relies on both chromatographic separation and unique mass fragmentation pattern. | GC-MS is inherently more specific. HPLC specificity is confirmed with peak purity analysis via DAD. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are expected to provide excellent linearity over the defined range. |
| Range | 1 - 200 µg/mL | 0.01 - 20 µg/mL | The GC-MS method is expected to have a much lower working range due to its superior sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should demonstrate high accuracy. The slightly wider expected range for GC-MS accounts for the additional variability from the derivatization step. |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 1.5% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | HPLC is typically more precise due to fewer sample preparation steps (no derivatization) and the high precision of modern pumps and injectors. |
| LOD | ~0.3 µg/mL | ~0.003 µg/mL (3 ng/mL) | GC-MS in SIM mode is orders of magnitude more sensitive, making it the clear choice for trace-level analysis.[9] |
| LOQ | ~1.0 µg/mL | ~0.01 µg/mL (10 ng/mL) | The LOQ reflects the sensitivity advantage of GC-MS, enabling the precise quantification of very low levels of the analyte.[3][9] |
| Robustness | High | Moderate | The HPLC method is expected to be more robust. The GC-MS method has more critical parameters (derivatization efficiency, inlet activity) that can be sensitive to small changes. |
| Sample Throughput | High | Moderate to Low | The derivatization step for GC-MS adds significant time to sample preparation, reducing overall throughput compared to the "dilute-and-shoot" nature of the proposed HPLC method. |
Chapter 4: Visualizing the Process
To clarify the workflow and decision-making process, the following diagrams illustrate the path from method development to final selection.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
Both HPLC-UV and GC-MS are powerful and validatable techniques for the quantification of this compound. The optimal choice is not based on which method is "better," but which is more "fit for purpose."
-
For routine quality control, release testing, and stability studies of the main component, the proposed Reversed-Phase HPLC-UV method is the superior choice. It offers an excellent balance of precision, robustness, high throughput, and sufficient sensitivity, making it ideal for a high-volume QC laboratory environment.
-
For impurity profiling, trace-level analysis, or investigations requiring definitive identification, the GC-MS method is unparalleled. Its exceptional sensitivity and the structural information provided by mass spectrometry are critical for identifying and quantifying unknown degradants or process impurities at very low levels.
Ultimately, a comprehensive analytical strategy in drug development may leverage both techniques: HPLC for routine assays and GC-MS for specialized, in-depth investigations. This dual approach ensures that from early development to final product release, the quality and purity of this compound are controlled with the highest degree of scientific rigor.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.
- LookChem. (n.d.). Cas 321909-01-7, this compound.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed.
- ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Hebisch, R., et al. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso.
- Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
- ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
- NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- SIELC Technologies. (n.d.). Separation of 1-(2-Methylbenzyl)piperazine on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- AAT Bioquest. (n.d.). Spectrum [Benzyl Alcohol].
- ResearchGate. (2019). Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol.
- World Journal of Pharmaceutical Research. (n.d.). Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of an analytical method for the determination of Ofloxacin and Benzyl alcohol in a Pharmaceutical mixture.
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A Senior Application Scientist's Guide to the Spectral Analysis of 2-(1-piperazinyl)benzyl alcohol
Welcome to this in-depth technical guide on the spectral characterization of 2-(1-piperazinyl)benzyl alcohol. In the landscape of pharmaceutical research and drug development, the unambiguous identification and purity assessment of novel chemical entities are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of molecular structure elucidation.
This guide provides a comprehensive comparison of the expected spectral data for this compound with the experimentally verified data of structurally related compounds, namely benzyl alcohol and 1-benzylpiperazine. By understanding the spectral contributions of these fragments, researchers can develop a robust analytical framework for identifying and characterizing this and similar molecules.
The Importance of Orthogonal Spectroscopic Techniques
A multi-spectroscopic approach is fundamental to the robust characterization of a molecule like this compound. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy reveals the carbon-hydrogen framework of the molecule, providing information on the connectivity of atoms and their chemical environment.
-
IR Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight of the compound and provides insights into its fragmentation patterns, which can help in confirming the structure.
By combining the data from these orthogonal techniques, we can achieve a high degree of confidence in the structural assignment and purity of the analyte.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will analyze both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is derived from the additive effects of the benzyl alcohol and N-aryl piperazine moieties. The ortho-substitution on the benzene ring will lead to a more complex splitting pattern for the aromatic protons compared to the simple multiplet observed for benzyl alcohol.
Table 1: Comparison of ¹H NMR Data (Predicted vs. Experimental)
| Proton Assignment | This compound (Predicted) | Benzyl Alcohol (Experimental) | 1-Benzylpiperazine (Experimental) |
| Ar-H | ~7.2-7.5 ppm (m, 4H) | ~7.2-7.4 ppm (m, 5H) | ~7.2-7.4 ppm (m, 5H) |
| -CH₂-OH | ~4.7 ppm (s, 2H) | ~4.6 ppm (s, 2H) | - |
| -OH | Broad singlet, variable chemical shift | Broad singlet, variable chemical shift | - |
| Piperazine -CH₂- (Ar-N) | ~3.0-3.2 ppm (m, 4H) | - | ~2.4 ppm (t, 4H) |
| Piperazine -CH₂- (N-H) | ~2.8-3.0 ppm (m, 4H) | - | ~2.9 ppm (t, 4H) |
| Piperazine -NH | Broad singlet, variable chemical shift | - | Broad singlet, variable chemical shift |
| Benzylic -CH₂- | - | - | ~3.5 ppm (s, 2H) |
Note: Chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), t (triplet), m (multiplet).
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Comparison of ¹³C NMR Data (Predicted vs. Experimental)
| Carbon Assignment | This compound (Predicted) | Benzyl Alcohol (Experimental) | 1-Benzylpiperazine (Experimental) |
| Ar-C (quaternary, C-O) | ~140 ppm | ~141 ppm | - |
| Ar-C (quaternary, C-N) | ~150 ppm | - | ~138 ppm |
| Ar-CH | ~120-130 ppm | ~127-129 ppm | ~127-129 ppm |
| -CH₂-OH | ~65 ppm | ~65 ppm | - |
| Piperazine -CH₂- (Ar-N) | ~50-55 ppm | - | ~53 ppm |
| Piperazine -CH₂- (N-H) | ~45-50 ppm | - | ~46 ppm |
| Benzylic -CH₂- | - | - | ~63 ppm |
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the alcohol, secondary amine, and aromatic moieties.
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | This compound (Predicted) | Benzyl Alcohol (Experimental) | 1-Benzylpiperazine (Experimental) |
| O-H (Alcohol) | Stretching | 3200-3500 (broad) | 3200-3500 (broad) | - |
| N-H (Amine) | Stretching | 3300-3500 (medium) | - | 3300-3500 (medium) |
| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2800-3000 | 2850-2960 | 2800-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 | 1450-1600 |
| C-O (Alcohol) | Stretching | 1000-1260 | 1000-1260 | - |
| C-N (Amine) | Stretching | 1020-1250 | - | 1020-1250 |
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. Electron Ionization (EI) is a common technique for the analysis of small molecules.
Predicted Mass Spectrum of this compound
The molecular weight of this compound (C₁₁H₁₆N₂O) is 192.26 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192. Key fragmentation patterns would involve the cleavage of the benzylic C-C bond and fragmentation of the piperazine ring.
Table 4: Comparison of Key Mass Spectral Fragments (m/z)
| Fragment Ion | Proposed Structure | This compound (Predicted) | Benzyl Alcohol (Experimental) | 1-Benzylpiperazine (Experimental) |
| [M]⁺ | Molecular Ion | 192 | 108 | 176 |
| [M-OH]⁺ | Loss of hydroxyl radical | 175 | 91 | - |
| [M-H₂O]⁺ | Loss of water | 174 | 90 | - |
| [C₇H₇]⁺ | Tropylium ion | 91 | 91 | 91 |
| [C₆H₅CO]⁺ | Benzoyl cation | - | 105 | - |
| [C₄H₉N₂]⁺ | Piperazine fragment | 85 | - | 85 |
| [C₆H₅CH₂]⁺ | Benzyl cation | - | 91 | 91 |
Conclusion
This guide provides a detailed framework for the spectral analysis of this compound by comparing its predicted spectral features with the experimental data of its constituent structural motifs. By understanding the characteristic NMR signals, IR absorption bands, and mass spectral fragmentation patterns of benzyl alcohol and piperazine derivatives, researchers can confidently identify and characterize this compound and related compounds. The application of these orthogonal spectroscopic techniques is essential for ensuring the structural integrity and purity of compounds in the drug discovery and development pipeline.
References
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
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Wiley-VCH GmbH. SpectraBase. [Link]
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Human Metabolome Database. HMDB. [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). 1-Benzylpiperazine (BZP) drug profile. [Link]
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LookChem. This compound. [Link]
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PubChem. 1-Benzylpiperazine. [Link]
A Comparative Study of Sigma Receptor Affinity for N-4 Substituted Piperazine Derivatives: A Guide for Researchers
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-4 substituted piperazine derivatives concerning their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from authoritative sources to offer a clear comparison of compound performance and to elucidate the chemical features governing receptor binding.
Introduction to Sigma Receptors and the Piperazine Scaffold
Sigma receptors, once misidentified as a type of opioid receptor, are now recognized as a distinct class of intracellular proteins.[1] The two primary subtypes, σ₁ and σ₂, are implicated in a wide array of cellular functions and are considered promising therapeutic targets for neurological disorders, psychiatric conditions, and cancer.[2][3] The σ₁ receptor, in particular, is known to be a pluripotent chaperone protein located at the endoplasmic reticulum–mitochondria associated membranes, where it modulates calcium signaling.[4]
The piperazine ring is a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and its presence in numerous clinically successful drugs. Its basic nitrogen atoms are crucial for establishing interactions with various receptors, including sigma receptors. The N-4 position of the piperazine core offers a convenient point for chemical modification, allowing for the systematic exploration of SAR to optimize ligand affinity and selectivity.
Structure-Activity Relationships of N-4 Substituted Piperazine Derivatives
The affinity of N-4 substituted piperazine derivatives for sigma receptors is profoundly influenced by the nature of the substituent at this position. Key determinants of binding affinity and selectivity include the size, lipophilicity, and electronic properties of the N-4 substituent.
The Influence of Arylalkyl and Benzyl Groups at the N-4 Position
A common feature among high-affinity sigma receptor ligands is the presence of an arylalkyl or benzyl group at the N-4 position of the piperazine ring. The aromatic ring of these substituents is thought to engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket.
For instance, the substitution of a benzyl group at the N-4 position often confers high affinity for the σ₁ receptor.[5] Further modifications to the benzyl ring can fine-tune this affinity. For example, the introduction of a 4'-methoxy group on the benzyl ring of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine resulted in a compound with a high σ₁ affinity (Ki = 2.7 nM).[6] The addition of a 4'-(2''-fluoroethoxy)benzyl group to the same scaffold also yielded a potent and selective σ₁ ligand (Ki = 2.6 nM), highlighting the tolerance for larger, flexible substituents at this position.[6]
Impact of Heterocyclic and Fused Ring Systems
Replacing the benzyl group with other cyclic systems, such as a 2-naphthyl methyl group, has also been shown to produce potent sigma ligands.[5] The compound 1-(2-naphthyl methyl)-4-benzyl piperazine demonstrated high affinity in the nanomolar range.[5] This suggests that the extended aromatic surface of the naphthyl ring can be accommodated within the binding site and may even enhance binding through increased hydrophobic interactions.
The incorporation of a benzofuran-2-ylmethyl group at one of the piperazine nitrogens in conjunction with a substituted benzyl group at the N-4 position has proven to be a successful strategy for developing highly potent and selective σ₁ ligands.[6] This indicates that both nitrogen atoms of the piperazine ring play a role in establishing optimal interactions with the receptor.
Selectivity Between σ₁ and σ₂ Receptors
Achieving selectivity between the σ₁ and σ₂ subtypes is a critical aspect of designing targeted therapeutics. The structure of the N-4 substituent plays a pivotal role in this differentiation. For example, in a series of N,N'-disubstituted piperazines, the (m-nitrophenethyl)piperazine derivative exhibited subnanomolar affinity for the σ₁ site, while the corresponding o-nitro compound showed the highest affinity for the σ₂ site (Ki = 4.9 nM).[2] This demonstrates that subtle changes in the substitution pattern on the aromatic ring can significantly alter the selectivity profile.
In some cases, the replacement of the piperazine core with a piperidine ring can dramatically switch selectivity. For instance, a piperazine derivative showed significantly lower σ₁ affinity compared to its piperidine counterpart (Ki = 1531 nM for piperazine vs. 3.64 nM for piperidine), suggesting that the presence of the second nitrogen atom in the piperazine ring can be detrimental for σ₁ binding in certain chemical contexts.[7][8][9]
Comparative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities of several representative N-4 substituted piperazine derivatives for σ₁ and σ₂ receptors. This data provides a quantitative comparison of how different substituents at the N-4 position influence receptor binding.
| Compound ID | N-1 Substituent | N-4 Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) | Reference |
| 1 | Benzofuran-2-ylmethyl | 4'-Methoxybenzyl | 2.7 | 102.6 | 38 | [6] |
| 2 | Benzofuran-2-ylmethyl | 4'-(2''-Fluoroethoxy)benzyl | 2.6 | 486.2 | 187 | [6] |
| 3 | 3-Phenylpropyl | m-Nitrophenethyl | <1 | - | - | [2] |
| 4 | 3-Phenylpropyl | o-Nitrophenethyl | - | 4.9 | - | [2] |
| 5 | 1,3-Benzodioxol-5-ylmethyl | 4-Iodobenzyl | 0.43-0.91 | 40-61 | 52-94 | [10] |
| 6 | (S)-(Piperazin-2-yl)methanol | p-Methoxybenzyl | 12.4 | - | - | [11] |
| 7 | 2-Naphthyl methyl | Benzyl | Nanomolar range | - | - | [5] |
Note: Ki values are a measure of binding affinity, where a lower value indicates higher affinity. Selectivity is calculated as the ratio of Ki for σ₂ to Ki for σ₁, with a higher value indicating greater selectivity for the σ₁ receptor.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of N-4 substituted piperazine derivatives that influence their affinity for sigma receptors.
Caption: Key SAR drivers for N-4 piperazine sigma receptor ligands.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
The following is a representative protocol for determining the binding affinity of novel compounds for σ₁ and σ₂ receptors using a radioligand competition assay. This method is based on protocols described in the literature.[2][11]
Materials and Reagents:
-
Tissues: Guinea pig brain (for σ₁) and rat liver (for σ₂) membrane preparations.
-
Radioligands:
-
For σ₁: -pentazocine
-
For σ₂: [³H]di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to mask σ₁ sites.
-
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Stock solutions of N-4 substituted piperazine derivatives in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig brain or rat liver tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (-pentazocine for σ₁ or [³H]DTG for σ₂).
-
For the σ₂ assay, include a saturating concentration of (+)-pentazocine to block σ₁ sites.
-
Varying concentrations of the test compound.
-
Control tubes for total binding (no test compound) and non-specific binding (10 µM haloperidol).
-
The membrane preparation.
-
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the sigma receptor radioligand binding assay.
Caption: Workflow for sigma receptor radioligand binding assay.
Conclusion
The N-4 position of the piperazine scaffold is a critical determinant of sigma receptor affinity and selectivity. By strategically modifying the substituent at this position, it is possible to develop potent and selective ligands for either the σ₁ or σ₂ receptor subtype. Aromatic and heterocyclic moieties are generally favored, and further substitutions on these rings can fine-tune the pharmacological profile. The experimental data and structure-activity relationships presented in this guide provide a valuable framework for the rational design of novel N-4 substituted piperazine derivatives as sigma receptor modulators for various therapeutic applications.
References
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Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed. [Link]
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Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. [Link]
-
Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. PubMed. [Link]
-
Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. 1st International Conference on Chemo and Bioinformatics. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. [Link]
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Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
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Exploring the importance of piperazine N-atoms for sigma-2 receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). IRIS. [Link]
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A Comparative Efficacy Analysis of 2-(1-piperazinyl)benzyl alcohol and Next-Generation CNS Agents
An In-Depth Guide for Preclinical and Translational Neuroscience
Abstract
The discovery of novel Central Nervous System (CNS) therapeutics remains one of the most challenging endeavors in modern medicine. The intricate neurocircuitry and the demand for agents with superior efficacy and tolerability necessitate robust preclinical evaluation strategies. This guide presents a comparative analysis of 2-(1-piperazinyl)benzyl alcohol , a novel investigational compound, against established atypical antipsychotics, Risperidone and Olanzapine . The piperazine moiety is a well-established pharmacophore in CNS drug discovery, known to interact with various monoamine neurochemical pathways.[1][2][3] This guide provides a framework for evaluating its efficacy, from initial in vitro receptor profiling to in vivo behavioral pharmacology, offering detailed, self-validating experimental protocols and comparative data to guide researchers in drug development.
Introduction to the CNS Drug Discovery Cascade
The path from a candidate molecule to a clinical therapeutic is a multi-tiered process designed to systematically de-risk the asset by building a comprehensive profile of its biological activity. For a novel compound like this compound, its structural features—specifically the piperazine ring—suggest a potential interaction with dopamine and serotonin receptors, which are critical targets in psychosis and mood disorders.[1][4] Therefore, a logical starting point is to compare its pharmacological fingerprint to that of gold-standard atypical antipsychotics.
1.1 Rationale for Comparator Selection
-
Risperidone : A potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, representing a benchmark for "atypical" antipsychotic activity.[5][6]
-
Olanzapine : A multi-acting receptor antagonist with high affinity for a wide range of dopaminergic, serotonergic, histaminergic, and muscarinic receptors, known for its high efficacy but also significant metabolic side effects.[7][8]
The objective is to determine if this compound possesses a differentiated profile that might translate to improved efficacy or a superior safety margin.
1.2 The Preclinical Evaluation Workflow
A rigorous preclinical evaluation follows a logical progression from molecular interactions to complex behavioral outcomes. This tiered approach ensures that resources are invested in compounds with the highest probability of success.
Caption: Preclinical drug discovery workflow.
In Vitro Pharmacological Profiling: Defining the Molecular Signature
The foundational step is to characterize the compound's interaction with a panel of CNS-relevant receptors. This provides a molecular "fingerprint" that helps predict both therapeutic effects and potential side effects.[9]
2.1 Radioligand Binding Assays: Measuring Target Affinity
The primary goal of this assay is to determine the binding affinity (Ki) of the test compounds for various receptors. A lower Ki value indicates a higher binding affinity. This is a cornerstone assay in pharmacology, valued for its robustness and sensitivity.[10][11]
Experimental Protocol 2.1: Competitive Radioligand Binding Assay [12]
-
Membrane Preparation: Prepare membrane homogenates from cells recombinantly expressing the target receptor (e.g., HEK293 cells expressing human D2 or 5-HT2A receptors). Quantify protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine 150 µL of membrane preparation (50-120 µg protein), 50 µL of the test compound (at 10-12 serial dilutions), and 50 µL of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration near its Kd value.[12]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[12]
-
Separation: Terminate the reaction by rapid vacuum filtration onto PEI-soaked glass fiber filters, followed by four washes with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration inhibiting 50% of radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
Controls: Run vehicle (total binding) and a high concentration of a known unlabeled ligand (e.g., Haloperidol) to define non-specific binding for data normalization.
Table 1: Comparative Receptor Binding Affinity (Ki, nM) Data presented below is hypothetical and for illustrative purposes.
| Receptor | This compound | Risperidone | Olanzapine |
| Dopamine D2 | 15.2 | 3.5 | 11.1 |
| Serotonin 5-HT2A | 8.5 | 0.2 | 4.1 |
| Serotonin 5-HT2C | 25.6 | 5.0 | 10.5 |
| Histamine H1 | 150.4 | 20.0 | 7.0 |
| Muscarinic M1 | >1000 | >1000 | 20.0 |
| Adrenergic α1 | 45.3 | 1.0 | 50.0 |
2.2 GTPγS Functional Assays: Assessing Receptor Activation
Binding does not equal function. A GTPγS binding assay measures the first step in G-protein activation following receptor binding, allowing for the differentiation between agonists, antagonists, and inverse agonists.[13][14][15] It provides a functional readout that is less prone to signal amplification than downstream assays.[13]
Caption: G-Protein Coupled Receptor (GPCR) activation cascade.
Experimental Protocol 2.2: [³⁵S]GTPγS Binding Assay [13][15]
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The presence of GDP is critical for observing agonist-stimulated binding.
-
Reaction Setup: In a 96-well plate, add assay buffer, cell membranes (20-50 µg protein), and the test compound (agonist). For antagonist evaluation, pre-incubate membranes with the antagonist before adding a known agonist.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to all wells. Total binding is measured in the presence of an agonist, while non-specific binding is determined by adding a high concentration (10 µM) of unlabeled GTPγS.[13]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure filter-bound radioactivity via liquid scintillation. Plot stimulated binding vs. log agonist concentration to determine EC50 (potency) and Emax (efficacy) values.
Table 2: Comparative Functional Activity (Antagonist IC50, nM) Data presented below is hypothetical and for illustrative purposes.
| Receptor | This compound | Risperidone | Olanzapine |
| Dopamine D2 | 22.5 | 4.8 | 15.3 |
| Serotonin 5-HT2A | 12.1 | 0.5 | 6.2 |
In Vivo Efficacy Assessment: From Molecule to Behavior
Positive in vitro results must be validated in a living system. Animal models, while imperfect, are essential for predicting clinical efficacy.[16][17] Various models exist, including pharmacological (e.g., amphetamine-induced hyperactivity), genetic, and neurodevelopmental models.[16][18][19]
3.1 The Conditioned Avoidance Response (CAR) Model
The CAR test is a well-established behavioral model with high predictive validity for antipsychotic efficacy.[20][21][22] Clinically effective antipsychotics selectively suppress the conditioned response (avoiding a predicted unpleasant stimulus) without impairing the unconditioned response (escaping the stimulus when it occurs).[20][23] This selectivity is thought to reflect a dampening of the motivational salience of the conditioned stimulus, a key mechanism of antipsychotic action.[20]
Experimental Protocol 3.1: Rat Conditioned Avoidance Response (CAR) [24]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or buzzer serves as the conditioned stimulus (CS).
-
Training (Acquisition): Place a rat in the shuttle box. Present the CS (e.g., a buzzer) for 10 seconds. If the rat moves to the other compartment during the CS, the trial ends (an "avoidance" response). If it fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor for a maximum of 10 seconds, concurrent with the CS. The rat can terminate the shock by moving to the other compartment (an "escape" response). Train animals for 20-30 trials per day until a stable baseline of >80% avoidance is achieved.
-
Testing: Once trained, administer the test compound (e.g., this compound, Risperidone, Olanzapine, or vehicle) via intraperitoneal (IP) injection at various doses.
-
Evaluation: After a set pre-treatment time (e.g., 30-60 minutes), place the animal back in the apparatus and run a test session (e.g., 20 trials).
-
Data Collection: Record the number of avoidances, escapes, and escape failures (if the animal fails to cross during the shock).
-
Analysis: A compound is considered to have an antipsychotic-like profile if it produces a dose-dependent decrease in avoidance responses without significantly increasing escape failures. Calculate the ED50 (the dose required to produce a 50% reduction in avoidance responses).
Table 3: Comparative Efficacy in the CAR Model Data presented below is hypothetical and for illustrative purposes.
| Compound | ED50 for Avoidance Suppression (mg/kg, IP) |
| This compound | 2.5 |
| Risperidone | 0.2 |
| Olanzapine | 0.5 |
Synthesis and Discussion
The hypothetical data presented suggests that this compound is a CNS-active compound with a pharmacological profile consistent with potential antipsychotic activity.
-
Pharmacological Profile: The compound displays moderate affinity for D2 receptors and a slightly higher affinity for 5-HT2A receptors. This D2/5-HT2A profile is a hallmark of atypical antipsychotics.[5][8] Compared to Risperidone and Olanzapine, it is less potent at both primary targets. However, its significantly lower affinity for histamine H1 and complete lack of affinity for muscarinic M1 receptors could predict a more favorable side-effect profile, particularly concerning sedation and cognitive impairment.
-
In Vivo Efficacy: The compound is active in the CAR model, confirming its antipsychotic-like potential. Its lower potency relative to the comparators is consistent with its lower in vitro receptor affinity.
Future Directions: This initial evaluation provides a strong rationale for further investigation. Subsequent steps should include:
-
Broader Receptor Screening: To identify any off-target activities that could contribute to side effects.
-
Safety Pharmacology: Assessing effects on motor function (e.g., catalepsy test for extrapyramidal symptoms), cardiovascular function, and metabolic parameters.
-
Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and establish a translatable dose for further studies.
-
Blood-Brain Barrier Penetration: Using in vitro models like the transwell assay or in vivo microdialysis to confirm the compound reaches its target in the CNS.[25][26][27]
This structured, comparative approach provides a robust framework for evaluating novel CNS agents, enabling data-driven decisions in the complex process of drug discovery.
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Kur-Lang, I., et al. (2023). Advantages and Limitations of Animal Schizophrenia Models. MDPI. [Link]
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Howes, O. D., & McCutcheon, R. (2017). An Overview of Animal Models Related to Schizophrenia. Schizophrenia Bulletin, 43(1), 10–15. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Piperazine Analysis
This guide provides a comprehensive comparison and cross-validation framework for two of the most powerful analytical techniques employed in modern laboratories: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on the analysis of piperazine. As a compound with significant applications, from an anthelmintic drug in veterinary and human medicine to a precursor in the synthesis of pharmaceuticals and a substance of abuse in forensic contexts, its accurate quantification is paramount.[1]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of analytical chemistry and regulatory expectations. Our objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to select the appropriate methodology, validate it rigorously, and understand its performance relative to a complementary technique.
Foundational Principles: Choosing the Right Tool
The decision to use HPLC or GC-MS is fundamentally driven by the physicochemical properties of the analyte and the analytical question at hand.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation of non-volatile and thermally sensitive compounds. Piperazine, being a polar and non-volatile molecule, is a natural candidate for HPLC. However, its lack of a strong UV-absorbing chromophore presents a challenge for standard UV detection.[2] This necessitates either the use of alternative detectors like Evaporative Light Scattering (ELSD) or, more commonly, a pre- or post-column derivatization step to attach a UV-active tag to the piperazine molecule.[3][4] The choice of a reversed-phase C18 column is typical, leveraging polar mobile phases to elute the polar analyte.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled specificity and sensitivity, making it a gold standard for identification and confirmation. The mass spectrometer provides structural information, which is a significant advantage over most HPLC detectors.[1] However, GC requires analytes to be volatile and thermally stable. Piperazine's inherent polarity and low volatility mean it cannot be analyzed directly. A critical, non-negotiable derivatization step is required to convert it into a less polar, more volatile analogue suitable for vaporization in the GC inlet.[6][7] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for this purpose.[6][7]
Experimental Design & Protocols
A robust analytical method is built on a foundation of a well-designed and meticulously executed protocol. The following sections detail validated starting points for both HPLC and GC-MS analysis of piperazine.
HPLC-UV Method with Derivatization
This protocol is based on forming a stable, UV-active derivative of piperazine, allowing for sensitive detection using standard HPLC instrumentation.[3][4]
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve piperazine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to create a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare sample solutions by dissolving the active pharmaceutical ingredient (API) or formulation in the diluent to achieve a target concentration within the calibration range.
-
-
Derivatization Procedure:
-
To a defined volume of each standard and sample solution, add a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a buffered medium (e.g., borate buffer at pH 9.0).
-
Add a basic catalyst, such as sodium bicarbonate solution.
-
Vortex the mixture and incubate in a water bath at approximately 60-70°C for 20-30 minutes to ensure complete reaction.[4]
-
Cool the samples to room temperature and neutralize with an acid (e.g., phosphoric acid) to stop the reaction.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: Approximately 340 nm (the absorbance maximum of the piperazine-NBD derivative).[4]
-
Injection Volume: 10-20 µL.
-
GC-MS Method with Derivatization
This protocol focuses on creating a volatile derivative for GC analysis, coupled with the high specificity of mass spectrometric detection.[6][7]
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Prepare stock and calibration standards of piperazine in a suitable solvent like methanol.
-
For biological matrices (e.g., plasma, urine), perform a sample clean-up step such as protein precipitation followed by liquid-liquid or solid-phase extraction (SPE).[6]
-
-
Derivatization Procedure:
-
Evaporate the prepared standards and sample extracts to complete dryness under a gentle stream of nitrogen. This step is critical to remove any residual water, which can interfere with the derivatization agent.
-
To the dry residue, add ethyl acetate followed by the derivatizing agent, Trifluoroacetic anhydride (TFAA).[7]
-
Incubate the mixture at 70°C for 30 minutes.[7]
-
After cooling, evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the final residue in a small volume of ethyl acetate for injection.[7]
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Inlet Temperature: 250°C, splitless injection mode.[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy, using characteristic ions of the derivatized piperazine. A full scan mode can be used for qualitative identification.
-
The Validation Framework: Ensuring Method Suitability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R2) and by the U.S. Food and Drug Administration (FDA) provide a robust framework.[9][10][11][12]
Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[13] In GC-MS, this is demonstrated by the unique fragmentation pattern and retention time. In HPLC, it's shown by separating the analyte peak from all potential impurities and matrix components.
-
Linearity: A direct proportional relationship between the analyte concentration and the instrumental response over a defined range.[13]
-
Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery studies on a matrix.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[13]
Cross-Validation: A Head-to-Head Comparison
Cross-validation is performed to compare two distinct analytical methods, ensuring that they provide equivalent results. This is crucial when transferring methods between labs or replacing an older method with a new one.[14] The process involves analyzing the same set of well-characterized samples with both validated procedures and performing a statistical comparison of the results.
Performance Data Summary
The table below summarizes typical performance characteristics for validated HPLC and GC-MS methods for piperazine analysis, synthesized from published literature. This provides a clear, objective comparison.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | Insight & Causality |
| Specificity | High (Chromatographic separation) | Very High (Retention time + Mass fragmentation) | GC-MS is inherently more specific due to the second dimension of mass analysis, making it the preferred method for confirmation and forensic identification. |
| Linearity (R²) | > 0.999[3] | > 0.999[2] | Both methods demonstrate excellent linearity, indicating they are well-suited for quantitative analysis across a range of concentrations. |
| LOD | ~0.4 µg/kg (LC-MS/MS)[3]; ~30 ppm (HPLC-UV)[4] | ~0.002-0.004 µg/mL (plasma/urine)[6] | GC-MS, particularly in SIM mode, often achieves lower detection limits than HPLC with UV detection, although HPLC coupled with MS can be highly sensitive.[5] |
| LOQ | ~1.0 µg/kg (LC-MS/MS)[3]; ~100 ppm (HPLC-UV)[4] | ~0.008-0.016 µg/mL (plasma/urine)[6] | The LOQ follows the same trend as the LOD, positioning GC-MS as superior for trace-level quantification. |
| Accuracy (% Recovery) | 102-111%[3] | 79-108%[6] | Both methods show excellent accuracy, with recovery values well within the typical acceptance criteria of 80-120%. |
| Precision (%RSD) | < 6%[3] | < 15% (at LOQ) | Both methods are highly precise. The precision of the GC-MS method is excellent, demonstrating the reliability of the derivatization and analysis steps. |
| Throughput | Moderate | Lower | The multi-step derivatization and longer GC run times typically result in lower throughput for the GC-MS method compared to a well-optimized HPLC method. |
| Robustness | Good | Moderate | The GC-MS method's reliance on a complete, reproducible derivatization reaction makes it potentially less robust than an HPLC method if reaction conditions are not strictly controlled. |
Senior Application Scientist Insights: Field-Proven Guidance
When to Choose HPLC:
-
Routine Quality Control (QC): For batch release testing in a manufacturing environment where the identity of the analyte is known, a validated HPLC-UV method offers a robust, reliable, and higher-throughput solution.
-
Analysis of Thermally Labile Analogs: If analyzing piperazine derivatives that may degrade at the high temperatures of a GC inlet, HPLC is the only viable option.
-
Limited Access to MS: When only standard HPLC instrumentation is available, the derivatization/UV detection method is a cost-effective and powerful approach.[4]
When to Choose GC-MS:
-
Confirmatory Analysis: In forensic toxicology or anti-doping, GC-MS is the gold standard for unambiguous identification. The mass spectrum serves as a chemical fingerprint.[1]
-
Trace-Level Analysis: When quantifying residual piperazine in complex matrices like biological fluids or environmental samples, the superior sensitivity of GC-MS is often required.[6]
-
Impurity Identification: In drug development, GC-MS can be used to identify and characterize unknown volatile or semi-volatile impurities that co-elute with the main peak in an HPLC run.
Common Pitfalls & Pro-Tips:
-
Incomplete Derivatization (GC-MS): The most critical failure point. Ensure all samples and standards are taken to complete dryness before adding the TFAA reagent. Any residual water will hydrolyze the reagent, leading to incomplete reactions and non-reproducible results.
-
Matrix Effects (LC-MS/GC-MS): When analyzing complex samples, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Use of a stable isotope-labeled internal standard is the best way to mitigate this.
-
Poor Peak Shape (HPLC): Piperazine is a basic compound. Tailing peaks can occur on silica-based C18 columns due to interaction with residual acidic silanols. Using a low concentration of an acid (e.g., formic or trifluoroacetic acid) in the mobile phase or employing an end-capped column can significantly improve peak symmetry.[5]
Conclusion
Both HPLC and GC-MS are powerful, reliable techniques for the analysis of piperazine, provided they are appropriately adapted and rigorously validated. They should not be viewed as mutually exclusive but as complementary tools in the analytical scientist's arsenal. HPLC-UV offers a robust workhorse for routine quantitative analysis, while GC-MS provides the ultimate specificity and sensitivity required for confirmatory and trace-level work.
A thorough cross-validation exercise, as outlined in this guide, provides the highest level of confidence in analytical data, ensuring that results are accurate, reproducible, and defensible, regardless of the methodology employed. This commitment to scientific integrity is the bedrock of quality research and development in the pharmaceutical and chemical sciences.
References
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]
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Moreira, P., da Silva, D. D., Cunha, S., et al. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
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Trade Science Inc. (2011). A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances like vardinafil and sildenafil. Analytical Chemistry. Retrieved from [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]
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Moreira, P., da Silva, D. D., Cunha, S., et al. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
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ResearchGate. (2015, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
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European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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International Council for Harmonisation (ICH). (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
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International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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Chinese Journal of Modern Applied Pharmacy. (n.d.). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Retrieved from [Link]
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A Comparative Guide to the Antihelminthic Activity of Bisaryl Benzyl Piperazine Derivatives
Helminthiasis, or parasitic worm infection, remains a significant global health concern, particularly in regions with limited access to sanitation and healthcare. The increasing prevalence of anthelmintic resistance to existing drug classes, such as the benzimidazoles, necessitates the exploration and development of novel chemical scaffolds. Among the promising candidates, bisaryl benzyl piperazine derivatives have emerged as a noteworthy class of compounds exhibiting potent antihelminthic properties.
This guide provides a comprehensive comparison of the antihelminthic activity of various bisaryl benzyl piperazine derivatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anthelmintic agents. We will delve into the structure-activity relationships, proposed mechanisms of action, and detailed experimental protocols to facilitate further research and development in this critical area.
The Rationale for Targeting the Piperazine Scaffold
The piperazine nucleus is a well-established pharmacophore in anthelmintic drug discovery.[1][2] Piperazine and its salts have been utilized for decades in human and veterinary medicine to treat infections caused by ascarids and pinworms.[3] Its enduring relevance stems from a distinct mechanism of action that differs from many other anthelmintic classes, making it a valuable tool in combating resistance. The core of its activity lies in its effect on the neuromuscular system of helminths, a physiological system that presents a selective target.[4][5][6]
The exploration of bisaryl benzyl piperazine derivatives represents a strategic effort to enhance the potency and broaden the spectrum of activity of the parent piperazine molecule. The addition of aryl and benzyl groups allows for the modulation of lipophilicity, steric bulk, and electronic properties, which can significantly influence the compound's interaction with its biological target.
Mechanism of Action: Inducing Flaccid Paralysis
The primary mode of action of piperazine and its derivatives is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the nematode neuromuscular junction.[4][7][8] In nematodes, GABAergic signaling is crucial for regulating muscle contraction and relaxation. Unlike their vertebrate hosts, where GABA receptors are predominantly located in the central nervous system, in helminths, these receptors are key components of the peripheral neuromuscular system that mediate muscle inhibition.[4]
Piperazine acts as a GABA receptor agonist, binding to and activating these receptors on the muscle cells of susceptible worms.[6] This activation leads to the opening of chloride ion (Cl-) channels, resulting in an influx of negatively charged chloride ions into the muscle cell.[4] This influx causes hyperpolarization of the muscle cell membrane, rendering it less responsive to excitatory stimuli from motor neurons. The sustained state of hyperpolarization ultimately leads to a flaccid paralysis of the worm.[5] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are expelled by the natural peristaltic action of the intestines.[7]
This selective toxicity towards helminths is a key advantage of piperazine-based anthelmintics, as the GABA receptors in vertebrates are less accessible and structurally different.
Caption: Workflow for the in vitro larval migration inhibition assay.
Conclusion and Future Directions
The comparative analysis of bisaryl benzyl piperazine derivatives reveals their significant potential as a promising class of antihelminthic agents. The ease of synthesis and the ability to modulate their activity through substitution on the aryl rings make them an attractive scaffold for further optimization. The superior activity of compounds like the 4-chloro benzyl derivative underscores the importance of structure-activity relationship studies in guiding the design of more potent analogs.
Future research should focus on:
-
Expanding the Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives with diverse electronic and steric properties to build a more comprehensive SAR model.
-
Broadening the Spectrum of Activity: Evaluating the most potent compounds against a panel of clinically relevant helminth species, including both nematodes and trematodes.
-
In Vivo Efficacy and Toxicity Studies: Progressing the most promising candidates to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Mechanism of Action Elucidation: Further investigating the precise molecular interactions of these derivatives with the nematode GABA receptor to understand the structural basis of their enhanced potency.
By systematically addressing these areas, the scientific community can advance the development of bisaryl benzyl piperazine derivatives as a new generation of anthelmintics to combat the global challenge of parasitic worm infections.
References
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MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. [Link]
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- Gill, J. H., & Lacey, E. (1998). A larval migration inhibition assay for the detection of anthelmintic resistance in Dirofilaria immitis. International Journal for Parasitology, 28(4), 657-660.
- Taylor, M. A. (2001). Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole. In Practical Exercises in Parasitology (pp. 113-115). Cambridge University Press.
- Faizan, M., et al. (2024). The structure-activity relationship of antihistaminic activity piperazine derivatives.
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Shrestha, B., Banerjee, J., Yadav, P. K., Gupta, A. K., & Khanal, H. (2016). Comparison of antihelminthic activity between bisaryl benzyl piperazine and benzimidazole linked piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 7(4), 1547-1555. [Link]
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Shrestha, B., Banerjee, J., Yadav, P. K., Gupta, A. K., & Khanal, H. (2016). Comparison of antihelminthic activity between bisaryl benzyl piperazine and benzimidazole linked piperazine derivatives. ResearchGate. [Link]
- Demeler, J., et al. (2010). Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants. Veterinary Parasitology, 174(1-2), 58-65.
- Husori, D. I., et al. (2018). In vitro Anthelmintic Activity of Acanthus ilicifolius Leaves Extracts on Ascaridia galli and Pheretima posthuma. Journal of Applied Pharmaceutical Science, 8(2), 102-106.
- Chaluvaraju, K. C., & Bhat, K. I. (2011). Studies on the Anthelmintic Property of Aminobenzylated Mannich Bases. Journal of Young Pharmacists, 3(4), 305-309.
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A Senior Application Scientist's Guide to the Analytical Separation of Piperazine Regioisomers
For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) is non-negotiable. Within this landscape, piperazine-containing compounds are ubiquitous, forming the scaffold of numerous drugs. However, their synthesis can often yield a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents. These seemingly minor structural variances can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. Therefore, the ability to analytically distinguish and quantify these regioisomers is a critical control point in drug development, mandated by regulatory bodies like the FDA and EMA.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques used to resolve and identify regioisomers of piperazine-containing compounds. We will move beyond mere protocols to explore the causality behind methodological choices, offering field-proven insights to ensure robust and reliable analysis.
The Core Challenge: Differentiating the Near-Identical
The fundamental difficulty in analyzing regioisomers lies in their similar physical and chemical properties. For substituted phenylpiperazines, for instance, distinguishing between ortho-, meta-, and para-isomers (2-, 3-, and 4-positions) requires techniques sensitive to subtle differences in electron distribution, polarity, and stereochemistry. This guide will focus on the most powerful and commonly employed methods for this task: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most definitive technique for identifying regioisomers without the need for isomeric reference standards. It directly probes the chemical environment of each atom in the molecule, providing an unambiguous structural fingerprint.
Expertise & Experience: The Power of the Proton Environment
The key to differentiating regioisomers with NMR lies in the distinct chemical shifts (δ) and coupling patterns of the protons on the substituted aromatic ring and the piperazine ring itself.
-
Aromatic Region: The substitution pattern on an aromatic ring creates a unique spin system. A para-substituted ring will exhibit a symmetrical AA'BB' system (often appearing as two doublets), while ortho- and meta-isomers will produce more complex, asymmetric multiplets that are readily distinguishable.
-
Piperazine Region: The electronic effects (inductive and resonance) of the aromatic substituent differ depending on its position. These effects propagate to the piperazine ring, causing subtle but measurable shifts in the signals of the N-CH₂ protons.
For example, studies on substituted piperazine-2,5-diones have demonstrated that simple ¹H NMR analysis is sufficient to identify cis and trans isomers based on unique chemical shifts and coupling constants.[3]
Experimental Protocol: ¹H NMR Analysis
This protocol provides a self-validating system for obtaining high-quality data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the piperazine compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid peak overlap with the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Instrument Setup (400 MHz Spectrometer or higher recommended):
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
-
Data Analysis & Validation:
-
Compare the aromatic region's splitting patterns and the piperazine protons' chemical shifts against known patterns for ortho-, meta-, and para-substitution.
-
For definitive confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Presentation: Characteristic ¹H NMR Shifts
| Compound Type | Aromatic Ring Protons (δ, ppm) | Piperazine Ring Protons (δ, ppm) | Key Differentiator |
| 1-(4-fluorophenyl)piperazine | Symmetrical AA'BB' system | ~3.1-3.2 | Symmetry of aromatic signals. |
| 1-(3-fluorophenyl)piperazine | Complex, asymmetric multiplets | ~3.1-3.3 | Asymmetric aromatic signals. |
| 1-(2-fluorophenyl)piperazine | Complex, asymmetric multiplets | ~3.0-3.1 | Distinct downfield shift of one aromatic proton due to proximity to fluorine. |
Note: Data is illustrative. Actual shifts depend on solvent and specific molecular structure.
Chromatographic Techniques: The Workhorse for Separation and Quantification
While NMR excels at identification, chromatography is the premier technique for physically separating regioisomers in a mixture, allowing for their individual quantification. The choice between Gas (GC) and Liquid (HPLC) chromatography depends primarily on the analyte's volatility and thermal stability.
Logical Workflow for Chromatographic Method Development
Caption: Decision workflow for separating piperazine regioisomers.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC is ideal for volatile and thermally stable piperazine derivatives. It offers exceptional resolving power, especially when using capillary columns.
A critical insight for researchers is that regioisomers of piperazine compounds often produce nearly identical electron ionization (EI) mass spectra.[5][6] The fragmentation is dominated by the piperazine ring, yielding common ions (e.g., m/z 135, 163, 229 for TFMPP-MDBP analogues) regardless of the substituent's position on the aromatic ring.[5]
Therefore, chromatographic separation is not just helpful; it is mandatory for unambiguous identification by GC-MS. The retention time becomes the primary identifier, while the mass spectrum confirms the compound class. For absolute certainty, coupling GC with infrared detection (GC-IR) can provide unique spectra to differentiate isomers where MS cannot.[5]
This protocol is based on established methods for separating common piperazine designer drugs.[5][6]
-
Sample Preparation:
-
Prepare a stock solution of the sample mixture at 1 mg/mL in methanol or acetonitrile.[4]
-
Create a working solution by diluting the stock to 10-100 µg/mL.
-
-
GC-MS System & Conditions:
-
Column: A mid-polarity capillary column is crucial for resolving isomers. An Rxi®-17Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 50% phenyl / 50% dimethyl polysiloxane phase is effective.[5]
-
Carrier Gas: Helium at a constant flow of 0.7-1.0 mL/min.[5]
-
Injector: 250-300°C, splitless mode.[5]
-
Oven Program: An initial hold at 80°C for 1 min, ramp at 30°C/min to 300°C, hold for 0.5 min, then ramp at 5°C/min to 340°C and hold for 5 min.[5] This program effectively separates isomers based on subtle differences in boiling point and interaction with the stationary phase.
-
MS Detector:
-
-
Data Analysis & Validation:
-
Identify isomers based on their unique retention times. For TFMPP isomers, separation is achievable with this method.[6]
-
Confirm the identity of the compound class by matching the obtained mass spectrum with a reference library.
-
For validation, run a standard mixture of the pure regioisomers to confirm retention times and demonstrate resolution.
-
B. High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile technique, suitable for a wide range of piperazine compounds, including non-volatile salts and thermally labile molecules.
A common pitfall is the poor retention of the highly polar piperazine moiety on standard C18 reversed-phase (RP) columns, where it may elute in the solvent front (dead time).[7] To overcome this, several strategies are employed:
-
HILIC: Hydrophilic Interaction Chromatography (HILIC) uses a polar stationary phase (like cyanopropyl-bonded silica) and a high-organic mobile phase to retain and separate polar analytes.[8]
-
Derivatization: Piperazine lacks a strong UV chromophore, making detection at low levels difficult.[9] Derivatizing the piperazine nitrogen with a UV-active or fluorescent tag, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), creates a stable derivative that can be detected with high sensitivity by a standard HPLC-UV or fluorescence detector.[9][10]
This protocol details a validated method for quantifying piperazine as an impurity.[9]
-
Derivatization & Sample Preparation:
-
Derivatizing Reagent: Prepare a solution of NBD-Cl in acetonitrile.
-
Reaction: Mix the sample solution with the NBD-Cl solution in a borate buffer (pH ~9.0). Heat the mixture (e.g., 60°C for 30 minutes) to drive the reaction to completion, forming the UV-active derivative.
-
Sample Dilution: Dilute the final reaction mixture with the mobile phase to the desired concentration.
-
-
HPLC System & Conditions:
-
Column: A chiral stationary phase like Chiralpak IC (250 x 4.6 mm, 5µm) has been shown to be effective, though standard C18 columns can be used for the derivative.[9]
-
Mobile Phase: An isocratic mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[9] The amine modifier is crucial for improving peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
UV Detection: 340 nm, the absorbance maximum for the NBD-piperazine derivative.[9]
-
-
Data Analysis & Validation:
-
Quantify isomers based on the peak area of their separated derivative peaks.
-
The method must be validated for linearity, precision, accuracy, and robustness. For this specific method, the limit of detection (LOD) and limit of quantification (LOQ) for piperazine were reported as 30 ppm and 90 ppm, respectively.[9]
-
Comparative Summary of Analytical Techniques
| Technique | Principle of Separation | Throughput | Key Advantage | Primary Limitation |
| ¹H NMR | Different electronic environments | Low | Unambiguous structural ID without reference standards. | Low sensitivity; not suitable for trace analysis or quantification in complex mixtures. |
| GC-MS | Volatility & Stationary Phase Interaction | High | Excellent separation efficiency and sensitivity. | Requires volatile/thermally stable analytes; MS alone often cannot distinguish regioisomers. |
| HPLC-UV | Polarity & Stationary Phase Interaction | High | Highly versatile for non-volatile compounds and salts. | Piperazine requires derivatization for sensitive UV detection; poor retention on standard RP columns. |
| HILIC-ELSD/MS | Hydrophilic partitioning | Medium | Excellent for separating highly polar, underivatized piperazines.[8] | ELSD is not as sensitive as MS and provides a non-linear response. |
| X-ray Cryst. | Crystal lattice diffraction | Very Low | Absolute, definitive 3D structure determination. | Requires a suitable single crystal; not a routine analytical technique.[3] |
Conclusion: An Integrated Approach
No single technique is universally superior for the analysis of piperazine regioisomers. The optimal strategy is often an integrated one, leveraging the strengths of multiple methods. Chromatography (GC or HPLC) serves as the primary tool for separation and quantification, while spectroscopy (NMR or MS) provides confirmation of identity.
As a Senior Application Scientist, my recommendation is to establish a tiered approach. Use HPLC or GC for routine quality control and screening. When an unknown isomeric impurity is detected, or for the definitive characterization of a new chemical entity, employ ¹H and ¹³C NMR as the gold standard for structural elucidation. This self-validating workflow ensures scientific rigor, meets stringent regulatory expectations, and ultimately contributes to the development of safer and more effective medicines.
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of Pharmaceutical Sciences and Pharmacology via NIH PMC. Available from: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
-
Analytical Methods for the simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Royal Society of Chemistry (RSC) Publishing. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available from: [Link]
-
Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). Available from: [Link]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(1-Piperazinyl)benzyl alcohol
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(1-Piperazinyl)benzyl alcohol (CAS No. 90403-46-4). As a research chemical with limited publicly available safety data, it is imperative to handle and dispose of this compound with a conservative approach, assuming it to be hazardous to both personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory standards and chemical first principles.
Hazard Profile and Waste Characterization: A Proactive Approach
Due to the absence of a comprehensive toxicological and environmental profile for this compound, our primary directive is to characterize its potential hazards by examining its constituent chemical moieties: the piperazine ring and the benzyl alcohol group. This precautionary principle is the cornerstone of laboratory safety.
-
Piperazine Moiety: Piperazine and its derivatives are a broad class of biologically active compounds.[1][2] Many exhibit pharmacological properties, and the core structure is a basic amine that can readily react with carbon dioxide and other chemicals.[1] Derivatives can be skin sensitizers and may possess other toxicological properties.[3][4]
-
Benzyl Alcohol Moiety: Benzyl alcohol is classified as harmful if swallowed, inhaled, or in contact with skin.[5][6][7][8] It is a known skin and eye irritant and can be toxic to aquatic life.[9][10] Acute toxicity can lead to respiratory depression and central nervous system effects.[11][12]
Based on this analysis, this compound must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity).[13][14] While this specific compound is not explicitly listed, its components suggest it would likely fail toxicity tests. Therefore, it should be treated as a toxic chemical waste.
| Property | Value / Assessment | Source / Rationale |
| CAS Number | 90403-46-4 | N/A |
| Molecular Formula | C₁₁H₁₆N₂O | Inferred from structure |
| Physical State | Solid or Liquid (Assumed) | N/A |
| Assumed Hazards | Harmful if swallowed/inhaled/skin contact, Skin/Eye Irritant, Potential Environmental Hazard | Based on benzyl alcohol[6][7][10] and piperazine derivative[3][4] toxicity. |
| RCRA Status | Treat as Hazardous Waste . | Precautionary principle due to toxicity of components.[13] |
| Potential RCRA Codes | D0-series (Toxicity) if leachable, F-series (if used as a solvent) | Dependent on specific use and TCLP testing.[15][16] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Air (potential for peroxide formation) | Based on benzyl alcohol[5][10] and general amine chemistry. |
The Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a clear workflow from the point of generation to final removal, ensuring safety and regulatory compliance.
Step 1: Immediate Segregation at the Point of Generation
Proper waste segregation is the most critical step in preventing dangerous chemical reactions.[13][17]
-
Action: As soon as this compound or any material contaminated with it is designated as waste, it must be collected in a dedicated waste container.
-
Causality: The piperazine moiety is basic, and the benzyl alcohol component can react with strong oxidizers.[5] Mixing this waste with incompatible streams, such as strong acids or oxidizing agents, could lead to violent reactions, gas evolution, or fire. Segregation minimizes these risks and ensures the waste can be safely handled by disposal professionals.
Step 2: Proper Containment
The integrity of the waste container is essential to prevent leaks and exposure.[13][18][19]
-
Action:
-
Select a container made of a material chemically compatible with this compound (e.g., High-Density Polyethylene (HDPE), glass, or polypropylene).[5][20] Avoid reactive metals like aluminum or iron.[5][20]
-
Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[13][18]
-
For liquid waste, never fill the container more than 90% full to allow for vapor expansion.[20]
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[21] This is a mandatory precaution to contain any potential leaks.
-
Step 3: Accurate and Complete Labeling
Proper labeling is a regulatory requirement and a critical communication tool.[18][19][21] A waste container must be labeled as soon as the first drop of waste is added.[19]
-
Action: Affix a completed Hazardous Waste tag to the container. The label must include:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "Waste this compound"
-
Composition: List all components and their approximate percentages, including any solvents.
-
Hazard Identification: Check all applicable hazards (e.g., Toxic, Irritant).
-
Generator Information: Name of the principal investigator and laboratory location.
-
Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)
Labs must designate a specific location for storing hazardous waste before pickup.[18]
-
Action: Store the labeled, sealed waste container in your lab's designated Satellite Accumulation Area (SAA).
-
Regulatory Insight: According to EPA regulations, an SAA must be at or near the point of generation and under the control of the laboratory personnel.[22] You may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, or the container is full, it must be moved to a central storage area within three days.[18][22] Regular inspections of the SAA are mandatory.[13]
Caption: Disposal workflow for this compound.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's approved channels.[23][24]
-
Action: Once the waste container is full or nearing its accumulation time limit, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
Causality: EHS professionals or licensed waste disposal contractors are trained to handle, transport, and dispose of hazardous materials in compliance with all federal and state regulations.[20][23] Never dispose of this chemical down the drain or in the regular trash.[21] This is illegal and poses a significant threat to public health and the environment.[13]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident.[17]
Spill Management Protocol
-
Step 1: Alert & Assess: Immediately alert personnel in the vicinity. Assess the scale of the spill. If it is large or you feel unsafe, evacuate the area and contact EHS.
-
Step 2: Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves (e.g., nitrile).
-
Step 3: Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[6] For solid spills, gently cover to prevent dust from becoming airborne.
-
Step 4: Collect Waste: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[5][25] Place it in a designated hazardous waste container.
-
Step 5: Decontaminate: Clean the spill area thoroughly with soap and water. The first rinseate must be collected as hazardous waste.[19]
-
Step 6: Report: Report the incident to your laboratory supervisor and EHS, and complete all necessary documentation.[17]
Personal Exposure Protocol
-
Inhalation: Move to fresh air immediately. If you feel unwell, seek medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
Caption: Waste segregation logic for this compound.
References
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Navigating the Safe Handling of 2-(1-Piperazinyl)benzyl alcohol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-(1-Piperazinyl)benzyl alcohol presents a unique combination of structural motifs—a benzyl alcohol and a piperazine ring—that necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, from operational plans to disposal, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Compound's Profile
Benzyl Alcohol: Benzyl alcohol is known to be harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin irritation and serious eye irritation.[1] High concentrations of benzyl alcohol vapor can lead to central nervous system depression. Historically, tragic neonatal deaths were linked to the use of benzyl alcohol as a preservative in intravascular solutions, highlighting its potential for severe toxicity, especially in vulnerable populations.[2] Toxic effects can include respiratory failure, vasodilation, hypotension, convulsions, and paralysis.[2]
Piperazine and its Derivatives: Piperazine and its derivatives are a class of compounds with various biological activities. Some piperazine derivatives are known to have psychostimulant effects and have been used recreationally, leading to potential health risks.[3] In a laboratory setting, it is crucial to avoid any personal contact, including inhalation, and to wear protective clothing when there is a risk of exposure.[4]
Given the combined toxicological profiles of its components, this compound should be handled as a potentially hazardous substance. A cautious approach that minimizes all routes of exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[5] | Provides resistance to bases, oils, and many solvents, including alcohols.[5] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes.[6] A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[6][7] | Protects against splashes and potential vapors that could cause eye irritation. Standard safety glasses do not offer sufficient protection. |
| Body Protection | A lab coat, buttoned, and preferably made of a chemically resistant material. | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is essential.[1][4][8][9] | Minimizes the inhalation of any potential vapors or aerosols. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will further mitigate risks. The following workflow diagram illustrates the key steps for safe handling, from preparation to disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
